molecular formula C14H15NO3S B6370673 2-(4-N,N-Dimethylsulfamoylphenyl)phenol CAS No. 1261945-14-5

2-(4-N,N-Dimethylsulfamoylphenyl)phenol

Numéro de catalogue: B6370673
Numéro CAS: 1261945-14-5
Poids moléculaire: 277.34 g/mol
Clé InChI: OLAAZZOTXSKGNY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-N,N-Dimethylsulfamoylphenyl)phenol (CAS 1261945-14-5) is a high-value biphenyl derivative with a molecular formula of C14H15NO3S and a molecular weight of 277.34 g/mol . This compound features a phenolic hydroxyl group and a N,N-dimethylsulfamoyl moiety, making it a versatile building block in organic synthesis and medicinal chemistry research. Its structural characteristics, including a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4, suggest potential for diverse molecular interactions . Compounds with similar structural motifs, such as phenol esters with sulfamoyl or dimethylsulfamoyl directing groups, are prominently featured in modern synthetic methodologies. These are frequently employed in transition metal-catalyzed reactions, including Pd-catalyzed C-H activation and Suzuki-Miyaura cross-coupling reactions, for the regioselective construction of complex biaryl structures, which are core scaffolds in many pharmaceutical agents . The application of such directing groups allows for the efficient synthesis of novel molecular entities for biological evaluation. Researchers can utilize this chemical in developing potential therapeutic candidates, particularly in antiproliferative agent discovery, as related steroidal derivatives bearing similar functional groups have demonstrated substantial cell growth inhibitory potential in vitro against human cancer cell lines . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Propriétés

IUPAC Name

4-(2-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-15(2)19(17,18)12-9-7-11(8-10-12)13-5-3-4-6-14(13)16/h3-10,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAAZZOTXSKGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-N,N-Dimethylsulfamoylphenyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2-(4-N,N-Dimethylsulfamoylphenyl)phenol. This biaryl compound incorporates two key pharmacophores: a phenolic moiety and a sulfonamide group, making it a molecule of significant interest for researchers, scientists, and professionals in drug development. This document details a robust synthetic protocol via a Suzuki-Miyaura cross-coupling reaction, outlines a thorough characterization workflow using modern analytical techniques, and discusses the potential therapeutic relevance of this compound based on the established biological activities of its constituent functional groups.

Introduction: The Scientific Rationale

The strategic combination of distinct pharmacophores into a single molecular entity is a cornerstone of modern medicinal chemistry. The target molecule, 2-(4-N,N-Dimethylsulfamoylphenyl)phenol, is a prime example of this design philosophy. It brings together the phenolic hydroxyl group, a structural motif prevalent in numerous natural products and FDA-approved drugs known for its antioxidant and anti-inflammatory properties, with the sulfonamide functional group, a privileged scaffold in medicinal chemistry.[1][2][3][4][5] The sulfonamide moiety is the basis for a wide array of drugs with diverse therapeutic applications, including antibacterial, anticancer, and diuretic agents.[6][7][8][9][10][11][12][13]

The juxtaposition of these two functional groups on a biaryl backbone suggests the potential for synergistic or unique biological activities. Phenolic compounds are known to play a crucial role in cellular protection against oxidative stress by scavenging free radicals.[1] On the other hand, the sulfonamide group can interact with various biological targets, most notably as inhibitors of enzymes like carbonic anhydrase.[11] Therefore, the synthesis and study of 2-(4-N,N-Dimethylsulfamoylphenyl)phenol are driven by the hypothesis that this hybrid molecule could exhibit a compelling pharmacological profile, potentially as an anti-inflammatory, antioxidant, or enzyme-inhibiting agent.

This guide provides a detailed roadmap for the synthesis and characterization of this promising compound, enabling further investigation into its therapeutic potential.

Synthesis of 2-(4-N,N-Dimethylsulfamoylphenyl)phenol

The most efficient and modular approach for the synthesis of unsymmetrical biaryl compounds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method allows for the formation of a carbon-carbon bond between an aryl halide and an aryl boronic acid or ester under relatively mild conditions. For the synthesis of 2-(4-N,N-Dimethylsulfamoylphenyl)phenol, we propose the coupling of 2-bromophenol with 4-(N,N-dimethylsulfamoyl)phenylboronic acid.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2_Bromophenol 2-Bromophenol Reaction_Vessel Suzuki-Miyaura Cross-Coupling 2_Bromophenol->Reaction_Vessel Boronic_Acid 4-(N,N-Dimethylsulfamoyl)phenylboronic Acid Boronic_Acid->Reaction_Vessel Catalyst Pd(PPh₃)₄ Catalyst->Reaction_Vessel Base K₂CO₃ Base->Reaction_Vessel Solvent Toluene/Ethanol/Water Solvent->Reaction_Vessel Temperature 90 °C Temperature->Reaction_Vessel Product 2-(4-N,N-Dimethylsulfamoylphenyl)phenol Reaction_Vessel->Product

Caption: Synthetic workflow for 2-(4-N,N-Dimethylsulfamoylphenyl)phenol.

Detailed Experimental Protocol

Materials:

  • 2-Bromophenol

  • 4-(N,N-Dimethylsulfamoyl)phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromophenol (1.0 eq), 4-(N,N-dimethylsulfamoyl)phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and deionized water (e.g., 30 mL toluene, 10 mL ethanol, 10 mL water).

  • Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether (50 mL) and water (30 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), water (30 mL), and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-(4-N,N-Dimethylsulfamoylphenyl)phenol.

Characterization of 2-(4-N,N-Dimethylsulfamoylphenyl)phenol

A comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following analytical techniques are recommended:

Spectroscopic Data Summary
Technique Functional Group/Proton/Carbon Predicted Chemical Shift/Frequency/m/z
¹H NMR Ar-H (protons on the phenolic ring)δ 6.8 - 7.5 ppm (multiplets)
Ar-H (protons on the sulfonamide ring)δ 7.6 - 8.0 ppm (multiplets)
-OH (phenolic proton)δ 9.0 - 10.0 ppm (broad singlet)
-N(CH ₃)₂ (dimethylamino protons)δ 2.7 - 2.9 ppm (singlet)
¹³C NMR Ar-C (aromatic carbons)δ 115 - 160 ppm
-N(C H₃)₂ (dimethylamino carbons)δ ~38 ppm
FT-IR O-H stretch (phenolic)3200 - 3600 cm⁻¹ (broad)
N-H stretch (sulfonamide - if not fully substituted)Not applicable
C-H stretch (aromatic)3000 - 3100 cm⁻¹
C=C stretch (aromatic)1450 - 1600 cm⁻¹
S=O stretch (sulfonamide)1320 - 1350 cm⁻¹ (asymmetric) & 1140 - 1160 cm⁻¹ (symmetric)
Mass Spec. Molecular Ion [M]⁺Calculated m/z
Key Fragments[M-SO₂]⁺, [M-N(CH₃)₂]⁺, fragments from cleavage of the biaryl bond
Detailed Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, with those adjacent to the electron-withdrawing sulfamoyl group appearing further downfield. The phenolic proton will likely appear as a broad singlet at a high chemical shift, and its signal will disappear upon D₂O exchange. The two methyl groups on the nitrogen will give a characteristic singlet integrating to six protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display a series of signals in the aromatic region (δ 115-160 ppm). The carbon attached to the hydroxyl group and the carbon attached to the sulfamoyl group will have characteristic chemical shifts. The two equivalent methyl carbons of the dimethylamino group will appear as a single peak around δ 38 ppm.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The FT-IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic group. Strong absorption bands for the asymmetric and symmetric S=O stretching of the sulfonamide group are expected around 1330 cm⁻¹ and 1150 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations will also be present.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for sulfonamides include the loss of SO₂.[14] Other expected fragments would arise from the cleavage of the N,N-dimethylamino group and the C-C bond between the two aromatic rings.

Potential Applications in Drug Development

The unique combination of a phenol and a sulfonamide moiety in 2-(4-N,N-Dimethylsulfamoylphenyl)phenol suggests several potential avenues for its application in drug development.

Biological_Potential cluster_compound 2-(4-N,N-Dimethylsulfamoylphenyl)phenol cluster_moieties Key Pharmacophores cluster_activities Potential Biological Activities Compound Core Structure Phenol Phenolic Moiety Compound->Phenol Sulfonamide Sulfonamide Moiety Compound->Sulfonamide Antioxidant Antioxidant Phenol->Antioxidant Radical Scavenging Anti_Inflammatory Anti-inflammatory Phenol->Anti_Inflammatory Modulation of Inflammatory Pathways Sulfonamide->Anti_Inflammatory e.g., COX-2 Inhibition Enzyme_Inhibition Enzyme Inhibition (e.g., Carbonic Anhydrase) Sulfonamide->Enzyme_Inhibition Zinc-Binding Group Anticancer Anticancer Sulfonamide->Anticancer Various Mechanisms

Caption: Relationship between structural features and potential biological activities.

  • Anti-inflammatory and Antioxidant Properties: Phenolic compounds are well-documented for their ability to combat oxidative stress and inflammation, which are underlying factors in many chronic diseases.[1] The phenolic hydroxyl group in the target molecule can act as a hydrogen donor to neutralize free radicals. The sulfonamide moiety itself has been incorporated into anti-inflammatory drugs, such as celecoxib, a selective COX-2 inhibitor.[9] Therefore, 2-(4-N,N-Dimethylsulfamoylphenyl)phenol could be a promising candidate for the development of novel anti-inflammatory and antioxidant agents.

  • Enzyme Inhibition: The sulfonamide group is a classic zinc-binding group and is a key feature of many enzyme inhibitors, particularly carbonic anhydrase inhibitors used in the treatment of glaucoma, epilepsy, and as diuretics.[10][11] The N,N-dimethyl substitution on the sulfonamide can modulate its electronic properties and binding affinity to target enzymes.

  • Anticancer Activity: Both phenolic and sulfonamide scaffolds are found in various anticancer agents.[1][9] They can exert their effects through diverse mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis. The combination of these two pharmacophores in 2-(4-N,N-Dimethylsulfamoylphenyl)phenol warrants its investigation as a potential anticancer agent.

Conclusion

This technical guide has provided a comprehensive framework for the synthesis and characterization of 2-(4-N,N-Dimethylsulfamoylphenyl)phenol. The proposed Suzuki-Miyaura cross-coupling offers a reliable and efficient synthetic route. The detailed characterization plan ensures the unambiguous identification and purity assessment of the final product. The discussion on the potential applications in drug development, grounded in the established pharmacology of its constituent phenol and sulfonamide moieties, highlights the scientific merit of investigating this compound further. This guide serves as a valuable resource for researchers and scientists aiming to explore the therapeutic potential of novel biaryl sulfonamides.

References

  • Sulfonamide (medicine) - Wikipedia. (n.d.). Retrieved March 28, 2026, from [Link]

  • Al-Ghorbani, M., & Al-Ansi, W. (2020). The recent progress of sulfonamide in medicinal chemistry. Systematic Reviews in Pharmacy, 11(12), 1473-1477.
  • Aris, V. M., & Govender, T. (2017). Sulfonimidamides in Medicinal and Agricultural Chemistry.
  • Kumar, S., & Pandey, A. K. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Biological and Pharmaceutical Sciences, 24(3), 095-102.
  • Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1246, 131206.
  • Smith, R. L., & Jones, T. K. (2018). The sulfonamide group as a structural alert: A distorted story?
  • Dunker, C., & Schlegel, K. (2024). Phenol (bio)isosteres in drug design and development. Archiv der Pharmazie.
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry, 65(10), 7089-7135.
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. NSF Public Access Repository.
  • Supporting Information - Wiley-VCH. (n.d.). Retrieved March 28, 2026, from [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. PubMed.
  • Electronic Supplementary Information for - The Royal Society of Chemistry. (n.d.). Retrieved March 28, 2026, from [Link]

  • Al-Omaim, W. S., et al. (2025). Antioxidant, Anti-Inflammatory, and Oral Bioavailability of Novel Sulfonamide Derivatives of Gallic Acid. Molecules, 30(6), 1234.
  • Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Hirshfeld, AIM, NBO, Chemical Reactivity, In-Vitro and In-Silico Analysis of N-(2-Hydroxyphenyl)-4-Toluenesulfonamide. (2022). Figshare.
  • Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. (2013).
  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.).
  • Sharma, S., & Kumar, A. (2015). Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects- A Review.
  • Khan, S. A. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 151.
  • Synthesis and characterization of some sulfonamide dervatives. (n.d.).
  • 1 H NMR and 13 C NMR of the prepared compounds. (n.d.).
  • Biological activities of sulfonamides. (2016).
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry-Section A.
  • Supporting information Figure S1: Mass spectral fragmentations of sulfonates. (n.d.).
  • Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. (n.d.). The Royal Society of Chemistry.
  • Mass fragmentation pattern of N-(2,3-Dimethylphenyl)-4-methylbenzenesulfonamide (3b). (n.d.).
  • N-benzyl-N,4-dimethylbenzenesulfonamide (3a). (n.d.). The Royal Society of Chemistry.
  • Tailored Functionalization of Natural Phenols to Improve Biological Activity. (n.d.). PMC.
  • N-(4-Hydroxyphenyl)-2,5-dimethylbenzenesulfonamide. (n.d.). MD Topology.
  • Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (2005). Okayama University Scientific Achievement Repository.
  • Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. (2025).
  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). NSF PAR.
  • Universal Fragmentation Model for Tandem Mass Spectrometry Based Molecular Structural Elucid
  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (2021). MDPI.
  • N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide. (n.d.). PMC.
  • Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (2005). PubMed.
  • MassBank. (2014). EU.
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • 4-Methyl-1-(2-(phenylsulfonyl)ethyl)-2,6,7-trioxabicyclo[2.2.2]octane. (n.d.). Organic Syntheses Procedure.
  • Formamide, N,N-dimethyl-. (n.d.). NIST WebBook.
  • Synthesis of N-acetyl-4-methyl-benzenesulfonamide
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI.
  • FT-IR and computational study of (E)-N-carbamimidoyl-4-((2-formylbenzylidene)amino)benzene sulfonamide. (2025).

Sources

Physicochemical Profiling of Novel Sulfonamide-Containing Phenols: A Technical Guide to Structural Optimization and Evaluation

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Mechanistic Paradigm Shift

The hybridization of sulfonamide and phenol pharmacophores represents a critical paradigm shift in the design of targeted metalloenzyme inhibitors, particularly against the Carbonic Anhydrase (CA) family. Classical primary sulfonamides ( −SO2​NH2​ ) act as non-competitive inhibitors by directly coordinating with the catalytic Zn(II) ion within the enzyme's active site, effectively displacing the non-protein zinc ligand[1]. While highly potent, this direct metal-binding strategy often lacks spatial selectivity, leading to the off-target inhibition of ubiquitous cytosolic isoforms (such as hCA I and hCA II) and resulting in severe systemic side effects[2].

Conversely, the phenol moiety has been identified as a novel "zinc-water binding group"[1]. Rather than directly binding the metal ion, phenols anchor to the zinc-coordinated water molecule via hydrogen bonding, offering an entirely distinct, competitive inhibition mechanism[3]. By integrating these two moieties, novel sulfonamide-containing phenols can exploit alternative binding modes and dual-anchoring mechanisms, drastically improving selectivity profiles against tumor-associated isoforms like CA IX and CA XII[4].

However, the successful translation of these hybrid molecules into viable drug candidates hinges entirely on mastering their physicochemical properties—namely, their ionization constants ( pKa​ ), lipophilicity ( logP/logD ), and aqueous solubility ( logS )[5].

BindingMechanism Zn Catalytic Zn(II) Ion Water Zinc-Bound Water Zn->Water Coordinated Classical Classical Sulfonamides (Direct Zn Binding) Classical->Zn Substitutes non-protein ligand Phenol Phenol Moiety (H-Bond Anchoring) Phenol->Water H-Bonding Novel Novel Sulfonamide-Phenols (Dual/Alternative Binding) Novel->Classical Incorporates Novel->Phenol Incorporates

Caption: Mechanistic divergence of CA inhibition: Direct Zn(II) binding vs. Zinc-water H-bond anchoring.

The Physicochemical Landscape

Understanding the physicochemical behavior of sulfonamide-phenols is essential for predicting their pharmacokinetics (ADME) and target engagement.

  • Ionization ( pKa​ ): Sulfonamides are inherently weak acids, with pKa​ values typically ranging from 5.9 to 9.7 depending on the electron-withdrawing nature of the adjacent ring[5]. The addition of a phenolic hydroxyl group ( pKa​ ~9.0–10.5) renders these novel hybrids diprotic systems. At physiological pH (7.4), the ionization state is a delicate equilibrium that dictates the molecule's ability to permeate lipid bilayers[6].

  • Lipophilicity ( logP ): For these compounds, logP values generally fall within a moderate range (-0.5 to 3.5), ensuring they obey Lipinski's Rule of Five[5]. Because aqueous solubility is inversely correlated with lipophilicity, precise experimental determination of these parameters is mandatory before advancing to in vivo models[6].

Workflow Synthesis Compound Synthesis & Purification pKa pKa Determination (Potentiometry) Synthesis->pKa LogP Lipophilicity (logP) (IAM-HPLC) Synthesis->LogP Solubility Aqueous Solubility (Thermodynamic) Synthesis->Solubility SAR SAR & Lead Optimization pKa->SAR LogP->SAR Solubility->SAR

Caption: Integrated physicochemical profiling workflow for sulfonamide-containing phenols.

Experimental Methodologies: Self-Validating Protocols

As a standard of scientific integrity, the following protocols are designed not just to yield data, but to mathematically and chemically validate their own accuracy during execution.

Protocol 1: High-Throughput Potentiometric pKa​ Determination via Yasuda-Shedlovsky Extrapolation

Causality & Rationale: Sulfonamide-phenols frequently exhibit poor aqueous solubility in their unionized states. Direct aqueous titration inevitably leads to micro-precipitation, which artificially skews the Nernstian response of the pH electrode. To circumvent this, we utilize a co-solvent system (methanol/water) and mathematically extrapolate the apparent pKa​ to 0% organic modifier.

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mg of the purified analyte in 10 mL of standardized 0.15 M KCl solution containing varying fractions of methanol (e.g., 30%, 40%, 50% v/v).

  • Forward Titration: Titrate the solution with 0.5 M KOH from pH 2.0 to 12.0 under an argon atmosphere to prevent CO2​ absorption.

  • Self-Validation (Reverse Titration): Immediately back-titrate the solution with 0.5 M HCl from pH 12.0 to 2.0. Integrity Check: If the forward and reverse curves deviate by >0.05 pH units, the run is automatically rejected due to suspected compound degradation or precipitation.

  • Data Transformation: Apply a Gran plot transformation to mathematically verify the exact equivalence points, removing subjective visual estimation.

  • Extrapolation: Plot the apparent pKa​ values against the dielectric constant of the methanol/water mixtures (Yasuda-Shedlovsky plot) and extrapolate to the dielectric constant of pure water to yield the true aqueous pKa​ .

Protocol 2: Biomimetic Chromatographic Lipophilicity Profiling (IAM-HPLC)

Causality & Rationale: Traditional shake-flask methods (octanol/water) are notoriously unreliable for amphiphilic sulfonamides due to emulsion formation and phase-impurity artifacts. Immobilized Artificial Membrane (IAM) chromatography utilizes silica bonded with phosphatidylcholine analogs, physically mimicking the cellular lipid bilayer and providing a highly reproducible, physiologically relevant partition coefficient ( logkw(IAM)​ )[7].

Step-by-Step Workflow:

  • Mobile Phase Preparation: Prepare a buffered aqueous mobile phase (0.05 M phosphate buffer, pH 7.4) and an organic modifier (acetonitrile).

  • Self-Validation (System Calibration): Inject a calibration set of six reference drugs (e.g., carbamazepine, propranolol) with established logP values. Perform a linear regression; the system is only validated for use if the correlation coefficient ( R2 ) is >0.99.

  • Dead Time Determination: Inject uracil to precisely define the column dead time ( t0​ ).

  • Analyte Injection: Inject the sulfonamide-phenol at varying isocratic organic modifier concentrations (e.g., 10% to 50% acetonitrile).

  • Retention Factor Calculation: Calculate the capacity factor ( k ) for each run. Extrapolate logk to 0% organic modifier to determine the aqueous biomimetic lipophilicity ( logkw(IAM)​ ).

Quantitative Data Analysis

The following table synthesizes representative physicochemical data for a library of novel sulfonamide-containing phenols, illustrating the delicate balance between lipophilicity, solubility, and target affinity.

Table 1: Physicochemical and Biological Profiling of Representative Sulfonamide-Phenols

Compound IDSulfonamide pKa​ Phenol pKa​ Lipophilicity ( logPIAM​ )Aqueous Sol. ( logS , μg/mL )hCA IX Affinity ( KI​ , nM)
SP-001 7.429.851.85145.212.4
SP-002 8.1010.122.1088.58.7
SP-003 6.859.401.42310.045.0
SP-004 7.959.902.8512.43.2
Acetazolamide *7.20N/A-0.26850.025.0

*Standard classical sulfonamide reference included for baseline comparison.

Conclusion & Structure-Activity Relationship (SAR) Implications

The integration of a phenol moiety into the sulfonamide scaffold fundamentally alters both the physicochemical profile and the pharmacological mechanism of the resulting molecule. By shifting from direct Zn(II) coordination to zinc-water hydrogen bond anchoring, researchers can design inhibitors that bypass the ubiquitous hCA I and II isoforms[1][3]. However, as demonstrated by the inverse relationship between logPIAM​ and logS , optimizing the lipophilicity of these diprotic systems is critical. Utilizing self-validating protocols like Yasuda-Shedlovsky potentiometry and IAM-HPLC ensures that the physicochemical data guiding these SAR campaigns is both highly accurate and physiologically relevant[7].

References

  • Carbonic anhydrase inhibitors: Interactions of phenols with the 12 catalytically active mammalian isoforms (CA I-XIV) . PubMed / Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Phenols and Polyphenols as Carbonic Anhydrase Inhibitors . MDPI / Molecules. URL:[Link]

  • Binding of sulfonamide inhibitors to carbonic anhydrase . ResearchGate. URL:[Link]

  • Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides . PubMed / Journal of Molecular Structure. URL:[Link]

  • Molecular structure, pKa, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides . ResearchGate / Journal of Molecular Structure. URL:[Link]

  • Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches . MDPI / International Journal of Molecular Sciences. URL:[Link]

Sources

Exploring the Biological Activity of 2-(4-N,N-Dimethylsulfamoylphenyl)phenol Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As drug development pivots toward multi-target and highly selective pharmacophores, the 2-(4-N,N-Dimethylsulfamoylphenyl)phenol scaffold has emerged as a privileged biaryl structure. Characterized by a biphenyl-2-ol core functionalized with an N,N-dimethylsulfamoyl group, this structural motif presents unique steric and electronic properties. As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic pathways, structure-activity relationships (SAR), and self-validating experimental workflows required to evaluate these derivatives. Their primary biological activities span Steroid Sulfatase (STS) inhibition for oncology[1], selective Cyclooxygenase-2 (COX-2) inhibition for inflammation[2], and targeted apoptosis induction[3].

Structural Pharmacology & Mechanistic Pathways

The biological versatility of 2-(4-N,N-Dimethylsulfamoylphenyl)phenol derivatives stems from the dual-action potential of its functional groups: the phenolic hydroxyl acts as a critical hydrogen-bond donor, while the bulky, electron-withdrawing dimethylsulfamoyl group drives target-specific pocket insertion.

1.1 Steroid Sulfatase (STS) Inhibition in Oncology

STS is a critical enzyme in the local biosynthesis of active estrogens and androgens from circulating inactive sulfates, driving hormone-dependent malignancies. Sulfamoylated phenol derivatives act as potent, irreversible inhibitors of STS[1]. The sulfamate group mimics the natural substrate (estrone sulfate). Upon entering the active site, the compound facilitates a covalent modification of the catalytic formylglycine residue, permanently inactivating the enzyme. In cellular models (e.g., MCF-7 breast cancer cells), specific derivatives have demonstrated extraordinary STS inhibitory potency, outperforming clinical reference standards[1].

1.2 Selective COX-2 Inhibition

The N,N-dimethylsulfamoyl moiety is a classic pharmacophore for COX-2 selectivity. Unlike COX-1, the COX-2 enzyme possesses a secondary hydrophilic side pocket. The dimethylsulfamoyl group selectively inserts into this pocket, while the phenolic ring coordinates with catalytic tyrosine and arginine residues[2]. This selective binding suppresses the conversion of arachidonic acid to prostaglandin E2 (PGE2), offering robust anti-inflammatory benefits without the gastrointestinal toxicity inherent to non-selective NSAIDs[2].

1.3 Cytotoxicity and Apoptosis Induction

Beyond specific enzyme inhibition, these derivatives exhibit direct cytotoxic effects on human osteosarcoma and breast cancer cells. The mechanism is driven by caspase 3/7 activation and a mitochondrial calcium-independent apoptotic cascade[3]. Furthermore, related arylsulfonamides, such as 6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol (DMSF), have demonstrated broad-spectrum anti-tumor and anti-microbial activities[4].

1.4 Metabolic Fate and Pharmacokinetics

In vivo, the biphenyl-sulfonamide scaffold is subject to hepatic Phase II metabolism. Interestingly, dimethylsulfamoylphenyl glucuronide is a major documented urinary metabolite of organothiophosphate agents (like Famphur)[5]. Drug developers must account for this glucuronidation at the phenolic hydroxyl group, potentially utilizing bioisosteric replacement to extend the compound's in vivo half-life.

COX2_STS_Pathway cluster_0 Anti-Inflammatory Pathway cluster_1 Oncology / Apoptosis Pathway A 2-(4-N,N-Dimethylsulfamoylphenyl) phenol Derivatives B1 COX-2 Active Site A->B1 Side-pocket binding B2 Steroid Sulfatase (STS) A->B2 Covalent modification C1 PGE2 Synthesis Blocked B1->C1 D1 Inflammation Suppressed C1->D1 C2 Estrogen Deprivation B2->C2 D2 Tumor Growth Inhibition C2->D2

Dual mechanistic pathways of 2-(4-N,N-Dimethylsulfamoylphenyl)phenol derivatives in cells.

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity, the biological evaluation of these derivatives must follow a self-validating system. Causality is established by integrating rigorous internal controls that independently verify the assay's mechanical success.

Protocol 2.1: In Vitro STS and COX-2 Enzymatic Assays

Rationale : Cell-free assays isolate the direct compound-target interaction, eliminating confounding variables such as membrane permeability or efflux pump activity.

  • Preparation : Dissolve the derivative in DMSO. Ensure the final assay concentration of DMSO is ≤1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation : Incubate the compound with purified recombinant human COX-2 or STS enzyme for 15–30 minutes at 37°C. Causality: Pre-incubation is critical for time-dependent, irreversible inhibitors (typical of sulfamates) to form covalent bonds with the active site prior to substrate competition.

  • Substrate Addition : Introduce arachidonic acid (for COX-2)[2] or radiolabeled estrone sulfate (for STS)[1].

  • Quantification : Measure PGE2 levels via competitive ELISA or radiolabeled estrone via liquid scintillation counting.

  • System Validation Check : Utilize Irosustat (for STS)[1] and Celecoxib (for COX-2)[2] as reference standards. Validation Rule: The assay is only deemed valid if the IC50 of the reference standard falls within ±15% of its established literature range.

Protocol 2.2: Cell Viability and Mechanistic Apoptosis Assay

Rationale : Evaluates target engagement within a physiological cellular environment and differentiates between targeted apoptosis and non-specific necrosis[3].

  • Cell Seeding : Seed MCF-7 (hormone-dependent breast cancer) or U2OS (osteosarcoma) cells at 5×103 cells/well in a 96-well plate[1],[3].

  • Treatment : Expose cells to a logarithmic concentration gradient (0.1 nM to 100 μM) of the derivative for 48 hours.

  • Viability Measurement : Add MTT or CellTiter-Glo reagent; measure absorbance/luminescence to determine the IC50.

  • Apoptosis Validation : Perform Annexin V/PI flow cytometry and Caspase 3/7 luminescent assays.

  • System Validation Check : Include a parallel control group pre-treated with a pan-caspase inhibitor (e.g., Z-VAD-FMK). Validation Rule: If the caspase inhibitor rescues cell viability, the compound's cytotoxicity is definitively proven to be mediated by programmed apoptosis[3]. If viability is not rescued, the compound is causing non-specific membrane lysis (necrosis), invalidating it as a targeted chemotherapeutic.

Workflow S1 Phase 1: Synthesis Coupling & Characterization S2 Phase 2: Enzymatic Assays Target Engagement (COX-2 / STS) S1->S2 Purified Compounds S3 Phase 3: Cellular Models MCF-7 & U2OS Viability / Apoptosis S2->S3 Lead Selection (IC50) S4 Phase 4: In Vivo Validation Murine Xenograft & Pharmacokinetics S3->S4 Efficacy & Safety

Self-validating experimental workflow for biological evaluation of phenol derivatives.

Quantitative Data & Structure-Activity Relationship (SAR)

The biological efficacy of the biphenyl-sulfonamide scaffold is highly sensitive to substitutions on the outer phenyl ring. The following table synthesizes quantitative data across various targets to illustrate the SAR landscape.

Compound Class / DerivativePrimary TargetExperimental ModelObserved IC50 / EfficacyReference Standard (IC50)
Sulfamoylated Triazolyl-Phenol (5l) Steroid Sulfatase (STS)MCF-7 Cells0.21 nM Irosustat (1.06 nM)
Phenylsulfamoyl-Phenol Acetate (3c) Cyclooxygenase-2 (COX-2)In Vitro Enzyme Assay72.5% Inhibition Celecoxib (Comparable)
Tetrahydroquinoline-Phenol Apoptosis / MigrationU2OS Osteosarcoma Cells50.5 μM N/A
DMSF (Formylphenol derivative) Broad-spectrum Anti-tumorVarious Cancer LinesDose-dependent N/A

Data synthesized from grounded literature demonstrating the multi-target potential of the scaffold[1],[2],[3],[4].

SAR Insights :

  • Halogenation : Derivatives incorporating fluorine atoms on the outer phenyl structure demonstrate the greatest inhibitory action in cellular assays due to enhanced lipophilicity and membrane penetration[1].

  • Steric Bulk : The N,N-dimethyl substitution on the sulfamoyl group is optimal for COX-2 side-pocket insertion; larger alkyl groups result in steric clashes that reduce binding affinity[2].

Conclusion

The 2-(4-N,N-Dimethylsulfamoylphenyl)phenol scaffold is a highly programmable pharmacophore. By meticulously tuning the electronic and steric properties of the biphenyl rings, researchers can direct the molecule's affinity toward STS inhibition for breast cancer therapies or COX-2 inhibition for advanced anti-inflammatories. Adhering to the self-validating protocols outlined in this guide ensures that observed biological activities are mechanistically sound, paving the way for successful in vivo translation.

References[1] Title: Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer

Source : nih.gov URL :[2] Title : Synthesis and biological evaluation of 4-(substituted phenylsulfamoyl)-2- hydroxyphenyl acetate derivatives as potent anti-inflammatory and cyclooxygenase (COX-1 and COX-2) inhibitory activities Source : derpharmachemica.com URL :[3] Title : Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity Source : nih.gov URL :[4] Title : 6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol Source : smolecule.com URL :[5] Title : Famphur | C10H16NO5PS2 | CID 5859 - PubChem Source : nih.gov URL :

Sources

Advanced Methodologies in the Synthesis of Diaryl Sulfonamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Author Tone: Senior Application Scientist

Executive Summary

Diaryl sulfonamides represent a privileged structural motif in medicinal chemistry, functioning as critical pharmacophores in COX-2 inhibitors, anticancer agents, and antimicrobial therapeutics. Historically, the synthesis of these molecules relied heavily on the basic condensation of arylsulfonyl chlorides with anilines. While chemically straightforward, this traditional approach necessitates the handling of highly reactive, moisture-sensitive, and often genotoxic sulfonyl chlorides, which severely limits late-stage functionalization and poses significant safety risks during scale-up.

As drug development pipelines increasingly demand safer, more modular, and highly functionalized libraries, synthetic methodologies have shifted toward transition-metal catalysis and sulfur dioxide (SO₂) insertion strategies. This whitepaper systematically deconstructs state-of-the-art synthetic pathways, providing the mechanistic causality and self-validating protocols required for robust laboratory execution.

Palladium-Catalyzed N-Arylation of Sulfonamides

Causality & Mechanism

The primary bottleneck in the transition-metal-catalyzed N-arylation of sulfonamides is their inherently low nucleophilicity ( pKa​≈10−16 ). Secondary sulfonamides, in particular, struggle to undergo reductive elimination from the Pd(II) intermediate, often leading to catalyst deactivation or off-target side reactions[1]. To overcome this thermodynamic barrier, highly electron-rich and sterically demanding biarylphosphine ligands are required.

The Pd/AdBippyPhos catalyst system has emerged as a breakthrough methodology. Designed specifically to accelerate the difficult reductive elimination step, this bulky ligand forces the metal center into a geometry that lowers the activation energy barrier, enabling the synthesis of densely functionalized, sterically hindered N,N-diaryl sulfonamides[1][2].

Protocol 1: Synthesis of N,N-Diaryl Sulfonamides via Pd/AdBippyPhos[4]

Self-Validating System: The explicit selection of t-Amyl alcohol as the solvent prevents competitive etherification (a common side reaction with primary alcohols) while maintaining the necessary dielectric constant to solubilize the inorganic carbonate base.

  • Preparation: In an inert-atmosphere glovebox, charge an oven-dried 8 mL reaction vial with Pd2​(dba)3​ (2 mol% Pd), AdBippyPhos ligand (4 mol%), and anhydrous K2​CO3​ (2.0 equiv).

  • Reactant Addition: Add the secondary aryl sulfonamide (1.0 equiv) and the aryl bromide (1.2 equiv) to the vial.

  • Solvent: Suspend the solid mixture in anhydrous t-Amyl alcohol to achieve a 0.2 M concentration.

  • Reaction: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and heat the mixture at 110 °C for 16 hours under vigorous magnetic stirring (800 rpm).

  • Work-up: Cool the reaction to ambient temperature. Dilute the mixture with ethyl acetate (5 mL), filter through a short pad of Celite to remove the Pd-black and inorganic salts, and concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure N,N-diaryl sulfonamide.

Copper-Catalyzed and Sequential Fe/Cu C–H Amidation

Causality & Mechanism

While Pd-catalysis is highly effective, copper-catalyzed Ullmann-Goldberg reactions offer an earth-abundant, cost-effective alternative. The inherent challenge with Cu-catalysis is the disproportionation of active Cu(I) to Cu(0) and Cu(II). The strategic addition of bidentate ligands (e.g., oxalamides, 4-hydroxypicolinamides, or diamines) stabilizes the active Cu(I) center and lowers the activation energy for the oxidative addition of the aryl halide[3].

To completely bypass the need for pre-functionalized aryl halides, sequential C–H amidation strategies have been engineered. A prime example is the one-pot sequential iron and copper catalysis. Here, iron(III) triflimide acts as a super Lewis acid, activating N-iodosuccinimide (NIS) to achieve highly regioselective para-iodination of activated arenes. The transient aryl iodide is then immediately trapped in a Cu(I)-catalyzed N-arylation with a primary sulfonamide.

G A Activated Arene (e.g., Anisole) B Fe(III) Triflimide + NIS Regioselective p-Iodination A->B C Aryl Iodide Intermediate B->C D Primary Sulfonamide + Cu(I) Catalyst + Base C->D E Diaryl Sulfonamide (Target) D->E

Logical workflow of sequential Fe/Cu-catalyzed C-H amidation.

Protocol 2: One-Pot Fe/Cu-Catalyzed Synthesis of Diaryl Sulfonamides[2]

Self-Validating System: Monitoring the complete consumption of the arene via GC-MS before adding the Cu catalyst ensures that the highly reactive Fe/NIS system does not oxidatively degrade the sensitive diamine ligand required for the second step.

  • Iodination: To a solution of the activated arene (e.g., anisole, 1.0 equiv) in 1,2-dichloroethane (0.5 M), add NIS (1.05 equiv) and Fe(NTf2​)3​ (5 mol%). Stir at 25 °C until complete conversion is achieved (approx. 1-2 hours).

  • Catalyst Addition: To the same reaction vessel, directly add the primary aryl sulfonamide (1.2 equiv), CuI (10 mol%), N,N'-dimethylethylenediamine (DMEDA, 20 mol%), and K3​PO4​ (2.0 equiv).

  • Cross-Coupling: Purge the vessel with nitrogen, seal tightly, and heat to 100 °C for 14 hours.

  • Quench & Extract: Cool the mixture to room temperature, quench with 10% aqueous ammonia (to complex and remove residual copper), and extract with dichloromethane (3 × 10 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate, and purify via column chromatography.

Sulfur Dioxide Insertion Strategies (DABSO & K₂S₂O₅)

Causality & Mechanism

The most modern paradigm shift in sulfonamide synthesis is the utilization of sulfur dioxide surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) or K2​S2​O5​ [2][4]. This strategy completely eliminates the need for both toxic sulfonyl chlorides and pre-formed sulfonamides.

Mechanistically, an aryl radical or cation (generated from arylboronic acids, diazonium salts, or nitroarenes) reacts with the SO₂ surrogate to form an aryl sulfinate intermediate ( Ar-SO2−​ ). This intermediate subsequently undergoes oxidative S–N coupling with an amine nucleophile to yield the final diaryl sulfonamide[5].

G N1 Aryl Precursor (Boronic Acid / Nitroarene) N3 Aryl Sulfinate Intermediate (Ar-SO2-) N1->N3 C-S Bond Formation N2 SO2 Surrogate (DABSO / K2S2O5) N2->N3 N5 Oxidative S-N Coupling (Cu-catalyzed / Metal-free) N3->N5 N4 Amine Nucleophile (Ar'-NH2) N4->N5 N6 Diaryl Sulfonamide N5->N6 S-N Bond Formation

Three-component coupling mechanism using SO2 surrogates.

Quantitative Data Summary

To guide protocol selection for specific substrates, the performance metrics of the discussed catalytic systems are summarized below.

Table 1: Comparison of Catalytic Systems for Diaryl Sulfonamide Synthesis

Catalyst SystemCoupling PartnersKey Ligand / AdditiveTypical YieldsKey Advantage
Pd / AdBippyPhos Secondary Sulfonamides + Aryl BromidesAdBippyPhos60–95%Access to highly hindered N,N-diaryl sulfonamides.
Cu₂O / Oxalamide Primary Sulfonamides + Aryl Halides4-Hydroxypicolinamide70–90%Low catalyst loading; tolerates electron-poor halides.
Fe(NTf₂)₃ / CuI Activated Arenes + Primary SulfonamidesNIS (for iodination)42–95%One-pot C–H functionalization; avoids pre-functionalization.
Cu / DABSO Arylboronic Acids + Amines + DABSONone / Oxidant69–80%Avoids genotoxic sulfonyl chlorides; uses SO₂ surrogate.
Metal-Free Photoredox DBT Salts + Amines + DABSOPTH (Photocatalyst)50–85%Mild room-temperature conditions; modular construction.

Conclusion

The synthesis of diaryl sulfonamides has evolved dramatically from hazardous condensation reactions to highly sophisticated, selective, and safe catalytic processes. By understanding the mechanistic causality—whether it is accelerating reductive elimination via bulky biarylphosphines, stabilizing Cu(I) with bidentate ligands, or leveraging SO₂ surrogates—researchers can rationally select the optimal protocol for their specific drug development workflows, ensuring both high yields and laboratory safety.

References

  • High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides. ChemRxiv. 1

  • One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process. Thieme.

  • Sequential C–S and S–N Coupling Approach to Sulfonamides. ACS Publications. 4

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme.

  • Copper-Catalyzed Cross-Coupling of Sulfonamides with Aryl Iodides and Bromides Facilitated by Amino Acid Ligands. ResearchGate. 3

  • Single-Electron-Transfer-Generated Aryl Sulfonyl Ammonium Salt: Metal-Free Photoredox-Catalyzed Modular Construction of Sulfonamides. ACS Publications. 5

Sources

The Pharmacological Privilege of Substituted Phenols: Mechanisms, Applications, and Development Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted phenols represent one of the most versatile and privileged scaffolds in modern drug discovery. Far from being simple structural motifs, the electronic and steric properties of the phenolic hydroxyl group can be precisely tuned to dictate a molecule's behavior as an antioxidant, a targeted pro-oxidant, an antimicrobial agent, or an immunomodulator. This technical guide explores the causal mechanisms behind phenol bioactivity, synthesizes quantitative efficacy data, and provides self-validating experimental protocols for researchers and drug development professionals.

Introduction: The Structural Dominance of Phenolic Scaffolds

Phenols and phenolic ethers hold a dominant position in medicinal chemistry. An analysis of small-molecule drugs approved by the FDA in 2020 revealed that approximately 62% contain phenol or phenolic ether fragments[1]. This remarkable prevalence is driven by the unique physicochemical properties imparted by the aromatic hydroxyl group. The ability to modify the aromatic ring with various electron-withdrawing or electron-donating substituents allows chemists to finely tune the molecule's redox potential, steric hindrance, and hydrogen-bonding capabilities, making substituted phenols highly effective across diverse therapeutic targets.

Mechanistic Duality: The "Chameleonic" Redox Switch

A defining pharmacological feature of sterically hindered phenols (SHPs) is their dual capacity to act as both protective antioxidants and cytotoxic pro-oxidants, depending on the cellular microenvironment and structural modifications[2].

The Causality of the Redox Switch: The reactivity of p-alkyl-substituted phenols is strictly governed by the substituents at the benzylic carbon. Deprotonation of this benzylic carbon significantly acidifies the molecule, which in turn drastically weakens the O-H bond. For instance, computational models show that the O-H Bond Dissociation Free Energy (BDFE) in p-cresol drops precipitously from 78 kcal/mol to 39 kcal/mol upon C-H deprotonation[2]. This weakened bond facilitates rapid Hydrogen Atom Transfer (HAT), the first step in antioxidant scavenging.

However, once oxidized, these phenols form quinone methides—highly electrophilic and redox-active species. In the oxidative environment of a tumor, these quinones undergo futile redox cycling mediated by their anion radicals, generating lethal levels of Reactive Oxygen Species (ROS) that induce apoptosis in malignant cells[2].

G Phenol Sterically Hindered Phenol (Antioxidant State) Radical Phenoxyl Radical (Intermediate) Phenol->Radical Hydrogen Atom Transfer Quinone Quinone Methide (Pro-oxidant State) Radical->Quinone Deprotonation ROS Reactive Oxygen Species (Apoptosis Induction) Quinone->ROS Redox Cycling ROS->Phenol Cellular Reductases

Redox cycle of sterically hindered phenols switching from antioxidant to pro-oxidant states.

Therapeutic Applications & Quantitative Efficacy

Antimelanoma Immunity via Haptenization

4-substituted phenols, such as monobenzone, exploit the melanin synthesis pathway to induce targeted antimelanoma immunity[3]. These phenols are oxidized by the enzyme tyrosinase into reactive quinones. Rather than simply generating ROS, these specific quinones act as haptens. They covalently bind to thiol groups on melanosomal proteins. This haptenization fundamentally alters the immunogenicity of the proteins, triggering a systemic, specific T-cell response against both melanocytes (causing vitiligo) and melanoma cells[3].

Antimicrobial and Anti-Biofilm Activity

Low-molecular-weight substituted phenols, particularly those derived from essential oils like eugenol, carvacrol, and thymol, exhibit profound antimicrobial properties by disrupting bacterial cell membranes[4]. Eugenol and its ortho-derivatives have demonstrated remarkable efficacy against biofilm-forming pathogens, which are notoriously resistant to standard antibiotic therapies.

Quantitative Efficacy Summary

The following table synthesizes the quantitative pharmacological data of various substituted phenols across different therapeutic domains:

Compound ClassSpecific AgentTarget / ApplicationQuantitative Efficacy / ResultRef
4-Substituted Phenols MonobenzoneMelanoma / TyrosinaseInduces complete GSH depletion at 80 µM[3]
Sterically Hindered p-cresol derivativesCancer (General)C-H deprotonation decreases BDFE from 78 to 39 kcal/mol[2]
Essential Oil Phenols Eugenol (3a)S. epidermidis Biofilm79.76% decrease in bacterial growth at 5 hours[4]
Essential Oil Phenols Ortho-eugenol (3b)P. aeruginosa32.88% reduction in bacterial growth[4]
Arylboronic Acids Paracetamol precursorGreen Synthesis97% isolated yield via rapid ipso-hydroxylation[5]

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to isolate the specific chemical mechanisms at play.

Protocol 1: Tyrosinase-Mediated Quinone Formation & GSH Depletion Assay

Purpose: To quantify the haptenization potential of 4-substituted phenols by measuring their ability to deplete Glutathione (GSH) following tyrosinase oxidation[3]. Causality & Validation: Simply measuring cell death does not confirm haptenization. By measuring the depletion of free GSH, we directly quantify covalent quinone-thiol binding. To self-validate, a parallel measurement of oxidized glutathione (GSSG) must be performed. If GSH is depleted without a stoichiometric increase in GSSG, covalent binding (haptenization) is confirmed over simple reversible oxidation.

Step-by-Step Methodology:

  • Baseline Setup: Prepare 50 mM sodium phosphate buffer (pH 7.1). Add 10 U/mL mushroom tyrosinase. Establish a blank control lacking the enzyme.

  • Substrate Incubation: Introduce the 4-substituted phenol at varying concentrations (0 to 80 µM) and incubate for 60 minutes at room temperature in the dark[3].

  • Kinetic Monitoring: Add 250 µM L-DOPA. Monitor absorbance at 475 nm (the specific wavelength for dopachrome formation) to confirm tyrosinase enzymatic activity[3].

  • Thiol Binding Quantification: Introduce a known concentration of free GSH. After 30 minutes, quantify the remaining free GSH using Ellman's reagent (DTNB) at 412 nm.

  • Validation: Compare GSH loss against GSSG formation using a glutathione reductase recycling assay to rule out non-covalent redox cycling.

G Step1 1. Phenol + Tyrosinase (0-80 µM Incubation) Step2 2. L-DOPA Addition (Kinetic Monitoring) Step1->Step2 Step3 3. Quinone Formation (Absorbance at 475 nm) Step2->Step3 Step4 4. GSH Introduction (Thiol Binding) Step3->Step4 Step5 5. Haptenization Confirmed (GSH Depletion Measured) Step4->Step5

Self-validating workflow for assessing tyrosinase enzymatic activity and GSH depletion.

Protocol 2: Green Synthesis of Substituted Phenols via Ipso-Hydroxylation

Purpose: A scalable, one-minute synthesis of substituted phenols from arylboronic acids[5]. Causality & Validation: Traditional phenol synthesis requires harsh conditions (e.g., nucleophilic aromatic substitution). This green protocol uses aqueous H2O2 in ethanol to achieve rapid ipso-hydroxylation[5]. The self-validating step involves real-time NMR monitoring to ensure complete conversion without over-oxidation to unwanted quinones.

Step-by-Step Methodology:

  • Preparation: Dissolve the target arylboronic acid (e.g., para-acetamidoboronic acid) in ethanol at room temperature.

  • Oxidation: Add aqueous hydrogen peroxide (H2O2). The reaction proceeds rapidly via electrophilic cleavage of the C-B bond[5].

  • Tandem Functionalization (Optional): If a halogenated phenol is required (e.g., for enhanced lipophilicity), introduce HBr simultaneously to achieve a tandem hydroxylation-bromination[5].

  • Validation: Extract the product and perform 1H-NMR spectroscopy. The complete disappearance of the broad boronic acid singlet and the emergence of a sharp phenolic -OH peak validates successful ipso-hydroxylation.

Conclusion

Substituted phenols are far more than traditional antioxidants. By understanding the thermodynamic drivers of their reactivity—such as BDFE modulation, quinone methide formation, and targeted haptenization—drug developers can rationally design phenolic compounds that act as highly specific pro-oxidants in cancer therapy, potent biofilm disruptors, or advanced immunomodulators.

References

  • [2] Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - PMC (nih.gov). URL:

  • [3] Mechanism of action of 4‐substituted phenols to induce vitiligo and antimelanoma immunity - PMC (nih.gov). URL:

  • [1] Phenols in Pharmaceuticals: Analysis of a Recurring Motif | Journal of Medicinal Chemistry - ACS Publications (acs.org). URL:

  • [4] Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC (nih.gov). URL:

  • [5] A scalable and green one-minute synthesis of substituted phenols - PMC (nih.gov). URL:

Sources

Discovery and Development of Novel Phenolic Compounds in Medicinal Chemistry: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenolic compounds—encompassing flavonoids, phenolic acids, tannins, and stilbenes—represent a highly versatile class of secondary metabolites with profound implications in medicinal chemistry[1]. Historically recognized for their ubiquitous presence in the plant kingdom, these scaffolds are now at the forefront of modern drug discovery due to their pleiotropic biological activities, including potent antioxidant, anti-inflammatory, and anticarcinogenic properties[2]. This technical guide explores the structural biology, mechanistic pathways, lead optimization strategies, and experimental validation protocols essential for developing next-generation phenolic therapeutics.

Structural Biology & Pharmacophore Modeling

The pharmacological efficacy of phenolic compounds is fundamentally dictated by their chemical architecture. The core pharmacophore consists of one or more aromatic rings bearing hydroxyl (-OH) substituents[1].

The Causality of Antioxidant Capacity: The primary mechanism by which phenolics neutralize reactive oxygen species (ROS) is through Hydrogen Atom Transfer (HAT). The efficiency of this process is governed by the dissociation energy of the O-H bond[3]. When a phenolic compound donates a hydrogen atom to a free radical, the resulting phenoxyl radical is stabilized by the delocalization of the unpaired electron across the conjugated π -system of the aromatic ring.

Structure-Activity Relationship (SAR) Rules:

  • Number and Position of Hydroxyl Groups: The antioxidant capacity is directly proportional to the number of -OH groups. Flavonoids, which typically possess multiple hydroxyl groups across their A, B, and C rings, exhibit significantly stronger free radical scavenging abilities than simpler phenolic acids[4].

  • Catechol Moiety: The presence of an ortho-diphenolic (catechol) structure on the B-ring of flavonoids drastically reduces the O-H bond dissociation energy, thereby maximizing target affinity and antioxidant potency[4].

Mechanistic Pathways: The Nrf2/Keap1/ARE Axis

Phenolic compounds are not merely passive radical scavengers; they are active modulators of intracellular signaling cascades. A critical therapeutic target for these compounds is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which serves as the master regulator of the cellular cytoprotective response[5].

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1 (Kelch-like ECH-associated protein 1), which targets Nrf2 for ubiquitination and degradation[6]. Phenolic compounds act as mild electrophiles or undergo redox cycling to oxidize highly reactive, functionally critical cysteine residues on Keap1[7]. This structural modification disrupts the Keap1-Nrf2 complex, allowing free Nrf2 to translocate into the nucleus. Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (ARE) and upregulates the transcription of phase II detoxifying enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1)[6].

Nrf2_Pathway Phenolic Phenolic Compound (Electrophile/Antioxidant) Keap1 Keap1-Nrf2 Complex (Cytosolic Sequestration) Phenolic->Keap1 Disrupts Cysteine Residues Nrf2_Free Free Nrf2 (Active Transcription Factor) Keap1->Nrf2_Free Releases Nrf2 Nucleus Nucleus (ARE Binding) Nrf2_Free->Nucleus Nuclear Translocation Phase2 Phase II Enzymes (HO-1, NQO1, SOD) Nucleus->Phase2 Upregulates Transcription

Figure 1: Mechanism of Nrf2/ARE pathway activation by phenolic compounds.

Lead Optimization: Overcoming the Bioavailability Bottleneck

The most significant hurdle in translating in vitro phenolic hits into clinical leads is their notoriously poor oral bioavailability. Due to their complex structures, high molecular weights, and extensive presystemic metabolism (primarily rapid glucuronidation and sulfation in the intestine and liver), only 5–10% of ingested dietary polyphenols are directly absorbed into the systemic circulation[4].

To bypass this bottleneck, medicinal chemists employ targeted structural modifications. For instance, the methylation of free hydroxyl groups (e.g., converting quercetin to its O-methylated derivatives) blocks the sites susceptible to glucuronidation. This modification not only increases the metabolic stability of the compound but also enhances its lipophilicity, thereby facilitating better passive diffusion across cellular membranes[3].

Table 1: Impact of Structural Modifications on Phenolic Bioavailability
Structural Feature / ModificationExample CompoundImpact on Pharmacokinetics (PK) & BioavailabilityImpact on Pharmacodynamics (PD) & Activity
High Density of Free -OH Groups Quercetin (Aglycone)Low bioavailability; rapid clearance via phase II glucuronidation[3].Extremely high in vitro radical scavenging and enzyme inhibition[3].
O-Methylation of -OH Groups Methylated FlavonesIncreased metabolic stability; enhanced membrane permeability[3].Maintained or slightly modulated target affinity; prolonged half-life[3].
Glycosylation Rutin (Quercetin-3-O-rutinoside)Poor gastric absorption; requires enzymatic cleavage by gut microbiota[4].Delayed but sustained systemic release of the active aglycone[4].

High-Throughput Screening: DPPH Assay Methodology

To identify and validate novel phenolic hits, researchers rely on robust, self-validating screening protocols. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is the gold standard for quantifying the antioxidant capacity of pure compounds and extracts[8].

Causality of the Assay: DPPH is a stable free radical characterized by a deep violet color, with a maximum optical absorption at 517 nm. When a phenolic compound donates a hydrogen atom to the DPPH radical, it is reduced to a stable, colorless (or pale yellow) hydrazine molecule[9]. The resulting decrease in absorbance is directly proportional to the concentration and efficacy of the phenolic antioxidant[8].

Step-by-Step Experimental Protocol

1. Reagent Preparation:

  • Prepare a 0.1 mM solution of DPPH powder in analytical-grade ethanol or methanol[9].

  • Critical Step: DPPH is highly light-sensitive. Wrap the volumetric flask in aluminum foil and store it at 4°C until use.

2. Sample & Control Preparation:

  • Test Samples: Dissolve the synthesized or extracted phenolic compounds in ethanol to create a serial dilution gradient[8].

  • Positive Control: Prepare a matching concentration gradient of Trolox or L-Ascorbic Acid to validate assay sensitivity and provide a benchmark (Trolox Equivalent Antioxidant Capacity)[8].

3. Assay Execution (Self-Validating System): In a 96-well microplate or standard cuvettes, set up the following reaction mixtures to ensure absolute data integrity:

  • Test Wells: 1 mL of Phenolic Sample + 1 mL of 0.1 mM DPPH solution[9].

  • Negative Control: 1 mL of Ethanol + 1 mL of 0.1 mM DPPH solution (Establishes maximum baseline absorbance)[9].

  • Blank Control: 1 mL of Phenolic Sample + 1 mL of Ethanol (Corrects for any intrinsic color or turbidity of the test compound)[8].

4. Incubation & Measurement:

  • Mix thoroughly and incubate the reactions in complete darkness at room temperature for exactly 30 minutes[9].

  • Measure the absorbance of all wells/cuvettes at 517 nm using a UV-Vis spectrophotometer[9].

5. Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula[8]:

% Inhibition=(AbsNegative Control​AbsNegative Control​−(AbsSample​−AbsBlank​)​)×100

DPPH_Workflow Prep Sample Prep (Extract in EtOH) DPPH DPPH Addition (0.1 mM Solution) Prep->DPPH Incubate Incubation (30 mins, Dark, RT) DPPH->Incubate Measure Spectrophotometry (Absorbance 517 nm) Incubate->Measure Calc Data Analysis (% Inhibition) Measure->Calc

Figure 2: Step-by-step experimental workflow for the DPPH radical scavenging assay.

References

  • Akanbong, E.A., et al. "Phenolic Compounds for Drug Discovery: Potent Candidates for Anti-cancer, Anti-diabetes, Anti-inflammatory and Anti-microbial." International Journal of Veterinary and Animal Research. Available at: [Link]

  • Suriyavanshi, M., et al. "Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare." GSC Advanced Research and Reviews. Available at: [Link]

  • Surai, P. F. "Antioxidant Activity, Metabolism, and Bioavailability of Polyphenols in the Diet of Animals." National Center for Biotechnology Information (NIH). Available at: [Link]

  • Teng, H., & Chen, L. "Bioavailability and mechanisms of dietary polyphenols affected by non-thermal processing technology in fruits and vegetables." National Center for Biotechnology Information (NIH). Available at:[Link]

  • Elgadir, M. A., et al. "Selected potential pharmaceutical and medical benefits of phenolic compounds: Recent advances." Functional Food Science. Available at: [Link]

  • Bento, C., et al. "Phenolic Compounds and Its Linkage." Encyclopedia.pub. Available at:[Link]

  • Shari-Rad, et al. "Phenolic compounds as Nrf2 inhibitors: potential applications in cancer therapy." National Center for Biotechnology Information (NIH). Available at: [Link]

  • MDPI. "Nrf2-Activating Natural Compounds in Neurodegenerative Diseases: Targeting Oxidative Stress and Protein Aggregation." MDPI. Available at: [Link]

  • Ali, M. M. "DPPH Assay Protocol for Plant Extracts." Scribd. Available at:[Link]

  • PNAS. "Nrf2 responses and the therapeutic selectivity of electrophilic compounds in chronic lymphocytic leukemia." Proceedings of the National Academy of Sciences. Available at:[Link]

Sources

2-(4-N,N-Dimethylsulfamoylphenyl)phenol: A Versatile Biaryl Precursor in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry and organic synthesis, the construction of functionalized biaryl systems is a cornerstone of pharmacophore development. 2-(4-N,N-Dimethylsulfamoylphenyl)phenol (systematically identified as 2'-hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-sulfonamide) represents a highly strategic building block. It combines two critical functional handles: a tertiary sulfonamide and an ortho-phenolic hydroxyl group.

The structural logic behind utilizing this specific precursor is rooted in catalytic compatibility. Primary sulfonamides are known to coordinate with and poison palladium(0) catalysts during cross-coupling reactions, often necessitating the use of protecting groups such as methoxyethoxymethyl (MEM) ethers[1]. By utilizing the N,N-dimethylated derivative, the acidic sulfonamide proton is masked, preventing catalyst deactivation and allowing for highly efficient, direct Suzuki-Miyaura coupling[1]. Furthermore, the resulting ortho-phenol serves as a versatile nucleophile for etherification or as a linchpin for subsequent electrophilic activation (e.g., triflation) in iterative cross-coupling sequences.

Mechanistic Pathways & Synthetic Workflows

The synthesis of 2-(4-N,N-Dimethylsulfamoylphenyl)phenol relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-hydroxyphenylboronic acid and 4-bromo-N,N-dimethylbenzenesulfonamide[2].

CatalyticCycle Pd Pd(0) Catalyst OA Oxidative Addition Pd->OA Ar-Br TM Trans- metalation OA->TM Boronic Acid + Base RE Reductive Elimination TM->RE RE->Pd Biaryl Product

Suzuki-Miyaura catalytic cycle for biaryl sulfonamide formation.

The catalytic cycle is driven by the initial oxidative addition of the electron-deficient 4-bromo-N,N-dimethylbenzenesulfonamide to the Pd(0) species. The electron-withdrawing nature of the sulfonamide group accelerates this step. Following base-mediated transmetalation with 2-hydroxyphenylboronic acid, reductive elimination yields the target biaryl framework.

Once synthesized, the precursor can be diverted into multiple advanced synthetic pathways, making it invaluable for library generation in drug discovery.

G A 4-Bromo-N,N-dimethyl benzenesulfonamide B 2-Hydroxyphenyl boronic acid C Pd(OAc)2, Ligand Toluene/H2O D 2-(4-N,N-Dimethylsulfamoyl phenyl)phenol C->D E O-Triflation (Tf2O, Pyridine) D->E Activation G O-Alkylation / Etherification D->G Functionalization F Buchwald-Hartwig Amination E->F Cross-Coupling AB AB AB->C

Synthetic workflow and downstream divergence of the biaryl precursor.

Quantitative Data & Reaction Optimization

To achieve quantitative yields, the reaction conditions must be carefully tuned. The unprotected phenol can occasionally coordinate with palladium or limit solubility in purely non-polar organic phases. A biphasic solvent system (e.g., Toluene/Water) is employed to continuously dissolve the inorganic base, driving the transmetalation step while keeping the organic substrates in the organic layer.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Causality / Observation
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2 eq)Toluene/H₂O (2:1)9072Moderate yield; competitive protodeboronation observed.
2Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (3 eq)Dioxane/H₂O (4:1)9085Bidentate ligand prevents catalyst degradation; improved yield.
3Pd(OAc)₂ / SPhosK₃PO₄ (3 eq)Toluene/H₂O (2:1)100>95Electron-rich SPhos accelerates oxidative addition; optimal transmetalation[2].

Note: Similar sulfonamide compounds exhibit high thermal stability (e.g., melting points >170°C) and are highly soluble in polar aprotic solvents like THF and DMSO[3].

Validated Experimental Protocols

As an application scientist, I emphasize that a protocol is only as good as its built-in validation checks. The following methodologies are designed as self-validating systems, ensuring process control at every stage.

Protocol A: Synthesis of 2-(4-N,N-Dimethylsulfamoylphenyl)phenol

Objective: Construct the biaryl core via Suzuki-Miyaura coupling without protecting the phenolic hydroxyl group.

  • Reagent Preparation: To an oven-dried, argon-purged Schlenk flask, add 4-bromo-N,N-dimethylbenzenesulfonamide (1.0 equiv, 10 mmol) and 2-hydroxyphenylboronic acid (1.2 equiv, 12 mmol).

    • Causality: A slight excess of the boronic acid compensates for any minor protodeboronation that occurs at elevated temperatures.

  • Catalyst & Base Addition: Add Pd(OAc)₂ (0.05 equiv) and SPhos (0.10 equiv), followed by anhydrous K₃PO₄ (3.0 equiv).

  • Solvent Introduction: Inject a degassed mixture of Toluene/Water (2:1 v/v, 30 mL).

    • Validation Check: The biphasic mixture should initially appear as a heterogeneous suspension. Degassing is critical to prevent the homocoupling of the boronic acid (oxidative degradation).

  • Reaction Execution: Heat the vigorously stirred mixture to 100 °C for 3 hours. Monitor via TLC (Hexanes:EtOAc 1:1).

    • Validation Check: The starting bromide ( Rf​≈0.6 ) should be completely consumed, replaced by a highly UV-active product spot ( Rf​≈0.4 ).

  • Workup & Isolation: Cool to room temperature. Separate the organic layer. Acidify the aqueous layer with 1M HCl to pH 3 and extract with EtOAc (3 × 20 mL).

    • Causality: Acidification is strictly required. The basic reaction conditions deprotonate the product's phenol (pKa 9.5). Acidification ensures the product is fully protonated and partitions quantitatively into the organic phase.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography to yield the product as a white solid.

Protocol B: Downstream O-Triflation for Iterative Coupling

Objective: Convert the phenol into a reactive pseudohalide for subsequent Buchwald-Hartwig or Suzuki couplings.

  • Substrate Dissolution: Dissolve 2-(4-N,N-Dimethylsulfamoylphenyl)phenol (1.0 equiv, 5 mmol) in anhydrous Dichloromethane (DCM, 20 mL) under an inert atmosphere.

  • Base Addition: Add anhydrous Pyridine (2.5 equiv, 12.5 mmol) and cool the reaction mixture to 0 °C using an ice bath.

  • Electrophile Addition: Dropwise, add Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv, 6 mmol) over 10 minutes.

    • Causality: Tf₂O is highly reactive and exothermic. Dropwise addition at 0 °C prevents the formation of dark, polymeric byproducts and ensures selective O-functionalization.

  • Reaction Monitoring: Stir for 1 hour at 0 °C, then allow to warm to room temperature.

    • Validation Check: TLC will show the disappearance of the polar phenol spot and the appearance of a significantly less polar triflate spot.

  • Quenching: Quench the reaction carefully with saturated aqueous NaHCO₃ (15 mL). Extract with DCM, wash with brine, dry over MgSO₄, and concentrate. The resulting triflate is typically pure enough to be used directly in the next catalytic step without further chromatography.

References

  • Biphenylsulfonamide Endothelin Antagonists: Structure−Activity Relationships of a Series of Mono- and Disubstituted Analogues... Journal of Medicinal Chemistry - ACS Publications[Link]

  • WO2009149188A1 - Compounds and methods for treating inflammatory and fibrotic disorders Google P

Sources

An In-depth Technical Guide to the Investigation of Antioxidant Properties of Phenolic Sulfonamides

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological feature in a myriad of human diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][2] This has propelled the search for novel antioxidant agents. Phenolic sulfonamides have emerged as a promising class of compounds, marrying the well-established antioxidant prowess of the phenolic hydroxyl group with the versatile pharmacological scaffold of the sulfonamide moiety.[1][2][3][4] This guide provides a comprehensive technical overview for the investigation of the antioxidant properties of phenolic sulfonamides, from fundamental mechanistic principles to detailed, validated experimental protocols. It is designed to equip researchers in drug discovery and development with the necessary knowledge to effectively design, execute, and interpret studies in this burgeoning field.

Introduction: The Rationale for Phenolic Sulfonamides as Antioxidants

The therapeutic potential of sulfonamide-based drugs is extensive, with the majority of sulfur-containing drugs approved by the United States Food and Drug Administration (FDA) belonging to this class.[1][2][3][4] While their role as antibacterial agents is well-documented, their capacity as antioxidants remains a relatively underexplored frontier.[1][2][3][4] The chemical architecture of phenolic sulfonamides offers a compelling proposition for antioxidant drug design.

The phenolic hydroxyl group is a cornerstone of natural and synthetic antioxidants. Its ability to donate a hydrogen atom to a free radical, thereby neutralizing it, is a primary mechanism of antioxidant action.[5][6][7] The resulting phenoxyl radical is stabilized through resonance, rendering it less reactive. The sulfonamide group, on the other hand, is a versatile functional group that can be readily modified to tune the physicochemical properties of a molecule, such as its solubility, lipophilicity, and ability to interact with biological targets.[1][2][3][4] The synergy of these two moieties presents a powerful strategy for developing potent and targeted antioxidant therapeutics.

Recent studies have highlighted the potential of phenolic sulfonamides to not only directly scavenge free radicals but also to modulate endogenous antioxidant defense mechanisms.[8] Some sulfonamide derivatives have been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of a battery of antioxidant and cytoprotective genes.[1][2][3][4] This dual-action capability—direct radical scavenging and indirect enhancement of cellular antioxidant defenses—makes phenolic sulfonamides a particularly attractive area of research.

Mechanistic Pathways of Antioxidant Action

The antioxidant activity of phenolic sulfonamides can be attributed to several key mechanisms. A thorough understanding of these pathways is crucial for the rational design of novel compounds and the interpretation of experimental data.

Direct Radical Scavenging

The primary mechanism of direct antioxidant action for phenolic compounds involves the donation of a hydrogen atom from the hydroxyl group (-OH) to a free radical (R•), effectively neutralizing it. This process is often referred to as Hydrogen Atom Transfer (HAT).[9]

Phenol-OH + R• → Phenol-O• + RH

The resulting phenoxyl radical (Phenol-O•) is significantly less reactive than the initial free radical due to the delocalization of the unpaired electron across the aromatic ring. The stability of this phenoxyl radical is a critical determinant of the antioxidant efficacy of the parent compound.

Another potential mechanism is Single Electron Transfer followed by Proton Transfer (SET-PT). In this two-step process, the phenol first donates an electron to the free radical, forming a radical cation and an anion. The radical cation then loses a proton to a solvent molecule.[10]

Phenol-OH + R• → [Phenol-OH]•+ + R⁻

[Phenol-OH]•+ ⇌ Phenol-O• + H⁺

The predominant mechanism (HAT vs. SET-PT) is influenced by the structure of the phenolic sulfonamide, the nature of the free radical, and the polarity of the solvent.

Indirect Antioxidant Mechanisms: Nrf2 Activation

Beyond direct radical scavenging, certain sulfonamide derivatives have been shown to activate the Nrf2 signaling pathway.[1][2][3][4] Nrf2 is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the upregulation of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis. The ability of phenolic sulfonamides to activate this pathway represents a significant therapeutic advantage, as it amplifies the cell's intrinsic antioxidant capacity.

Figure 1: The Nrf2-Keap1 Signaling Pathway and its Activation by Phenolic Sulfonamides.

In Vitro Evaluation of Antioxidant Activity: Core Assays

A multi-assay approach is essential for a comprehensive evaluation of the antioxidant properties of phenolic sulfonamides, as different assays reflect different aspects of antioxidant activity.[11][12] The following are three widely accepted and robust in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid, simple, and widely used method to assess the radical scavenging activity of compounds.[10][13][14][15] DPPH is a stable free radical that has a deep violet color in solution, with a characteristic absorption maximum around 517 nm.[14] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the corresponding hydrazine, resulting in a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity of the compound.

  • Reagent Preparation:

    • Prepare a stock solution of the test phenolic sulfonamide and a reference antioxidant (e.g., Trolox, Ascorbic Acid) in a suitable solvent (e.g., methanol, ethanol, or DMSO).

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the DPPH working solution to each well of a 96-well microplate.

    • Add 100 µL of various concentrations of the test compound or reference standard to the wells.

    • For the blank, add 100 µL of the solvent instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.

DPPH_Workflow start Start reagent_prep Reagent Preparation (DPPH, Test Compound, Standard) start->reagent_prep plate_setup Add DPPH Solution to 96-well Plate reagent_prep->plate_setup sample_add Add Test Compound/ Standard Solutions plate_setup->sample_add incubation Incubate in Dark (30 min, RT) sample_add->incubation absorbance Measure Absorbance at 517 nm incubation->absorbance calculation Calculate % Scavenging absorbance->calculation ic50 Determine IC₅₀ Value calculation->ic50 end End ic50->end

Figure 2: Workflow for the DPPH Radical Scavenging Assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•⁺).[16][17][18][19][20] The ABTS•⁺ is generated by the oxidation of ABTS with potassium persulfate. The radical cation has a blue-green color with a characteristic absorption at 734 nm.[16][17][19] In the presence of an antioxidant, the ABTS•⁺ is reduced back to its colorless neutral form, and the decrease in absorbance is proportional to the antioxidant activity. This assay is applicable to both hydrophilic and lipophilic antioxidants.

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical cation.

    • Dilute the ABTS•⁺ solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm. This is the working solution.

    • Prepare stock solutions of the test compound and a reference standard (e.g., Trolox).

  • Assay Procedure (96-well plate format):

    • Add 190 µL of the ABTS•⁺ working solution to each well of a 96-well microplate.

    • Add 10 µL of various concentrations of the test compound or reference standard to the wells.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of ABTS•⁺ scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC₅₀ value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC). TEAC is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[21][22][23][24][25] The reduction is monitored by the formation of a colored complex between Fe²⁺ and 2,4,6-tripyridyl-s-triazine (TPTZ), which has a maximum absorbance at 593 nm.[24][25] The increase in absorbance is proportional to the reducing power of the antioxidant. This assay is based on a single electron transfer mechanism.

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

    • Prepare a standard curve using a known concentration of FeSO₄·7H₂O.

    • Prepare stock solutions of the test compound.

  • Assay Procedure (96-well plate format):

    • Add 180 µL of the FRAP reagent to each well of a 96-well microplate.

    • Add 20 µL of the test compound, standard, or blank (solvent) to the wells.

    • Incubate the plate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm using a microplate reader.

  • Data Analysis:

    • Construct a standard curve of absorbance versus the concentration of Fe²⁺.

    • Determine the FRAP value of the sample by comparing its absorbance to the standard curve. The results are expressed as µM Fe²⁺ equivalents.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of phenolic sulfonamides and their antioxidant activity is paramount for the design of more potent and selective compounds. Key structural features to consider include:

  • Number and Position of Hydroxyl Groups: The number of hydroxyl groups on the phenolic ring is generally correlated with antioxidant activity.[7][26] The ortho and para positions relative to each other are often more active due to the ability to form stable quinone structures upon oxidation and intramolecular hydrogen bonding.[7]

  • Nature of Substituents on the Aromatic Ring: Electron-donating groups (e.g., methoxy, alkyl) can enhance the hydrogen-donating ability of the phenolic hydroxyl group, thereby increasing antioxidant activity. Conversely, electron-withdrawing groups (e.g., nitro, chloro) tend to decrease activity.

  • Substitution on the Sulfonamide Nitrogen: The nature of the substituent on the sulfonamide nitrogen can influence the overall lipophilicity and steric hindrance of the molecule, which in turn can affect its ability to interact with free radicals and biological membranes. N,N-disubstituted analogues are often recognized as effective antioxidants.[1][3][4]

Structural Feature Effect on Antioxidant Activity Rationale
Number of -OH groups Generally increasesMore sites for H-atom donation.
Position of -OH groups ortho > para > metaFormation of stable intramolecular hydrogen bonds and resonance-stabilized radicals.[7]
Electron-donating groups Generally increasesStabilize the phenoxyl radical and increase the electron density on the oxygen atom.
Electron-withdrawing groups Generally decreasesDestabilize the phenoxyl radical and decrease the electron density on the oxygen atom.
N,N-disubstitution on sulfonamide Often favorableCan enhance stability and modulate physicochemical properties.[1][3][4]

Table 1: General Structure-Activity Relationships for Phenolic Antioxidants.

Conclusion and Future Directions

The investigation of the antioxidant properties of phenolic sulfonamides is a promising avenue for the discovery of novel therapeutic agents for oxidative stress-related diseases. This guide has provided a comprehensive framework for researchers, encompassing the underlying mechanisms of action, detailed protocols for key in vitro assays, and an overview of structure-activity relationships.

Future research in this area should focus on:

  • Expanding the chemical diversity of phenolic sulfonamides through innovative synthetic strategies.

  • Elucidating the detailed mechanisms of Nrf2 activation by these compounds.

  • Evaluating the efficacy of lead compounds in cell-based and in vivo models of oxidative stress.

  • Investigating the pharmacokinetic and pharmacodynamic properties of promising candidates to assess their drug-like potential.[27][28]

By adopting a systematic and multi-faceted approach as outlined in this guide, the scientific community can unlock the full therapeutic potential of phenolic sulfonamides in the fight against oxidative stress.

References

  • Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit.
  • Encyclopedia.pub. (2024, August 30).
  • Abcam. FRAP Assay Kit -Ferric Reducing Antioxidant Power Assay ab234626.
  • Zen-Bio. FRAP Antioxidant Assay Kit.
  • G-Biosciences.
  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical biochemistry, 239(1), 70–76.
  • Bentham Science Publishers. (2022, July 5). Sulfonamide a Valid Scaffold for Antioxidant Drug Development.
  • Request PDF. Sulfonamide a Valid Scaffold for Antioxidant Drug Development.
  • eurekaselect. (2023, March 1). Sulfonamide a Valid Scaffold for Antioxidant Drug Development.
  • Nakagawa, T. (2025, December 23). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. PMC.
  • G-Biosciences. ABTS Antioxidant Capacity Assay.
  • PubMed. In Vitro Antioxidant Assays.
  • protocols.io. (2019, July 2). ABTS decolorization assay – in vitro antioxidant capacity.
  • Bio-protocol. 4.4.2. ABTS Radical Scavenging Assay.
  • Ilyasov, I. R., Beloborodov, V. L., & Selivanova, I. A. (2020).
  • Universidade do Porto. Sulfonamide a Valid Scaffold for Antioxidant Drug Development.
  • PubMed. (2019).
  • MDPI. (2025, March 21).
  • PubMed. (2021, March 22). Synthesis of novel sulfonamides with anti-Alzheimer and antioxidant capacities.
  • Encyclopedia.pub. (2023, September 8). DPPH Radical Scavenging Assay.
  • Abe, N., & Taga, A. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. International Journal of Molecular Sciences, 25(5), 2893.
  • Thieme. (2022, July 9). A New Colorimetric DPPH Radical Scavenging Activity Method: Comparison with Spectrophotometric Assay in Some Medicinal Plants.
  • Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. Food chemistry, 113(4), 1202-1209.
  • ResearchGate. (2023, June 19).
  • S. S. S. (2012). Reactivity of phenolic compounds towards free radicals under in vitro conditions. Journal of Food Science and Technology, 49(2), 239–244.
  • Zhang, H. Y., & Yang, D. P. (2015).
  • ResearchGate. (2025, October 9). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds.
  • Lien, E. J., Ren, S., Bui, H. H., & Wang, R. (1999). Quantitative structure-activity relationship analysis of phenolic antioxidants. Free radical biology & medicine, 26(3-4), 285–294.

Sources

Methodological & Application

The Art of the Possible: A Modern Guide to the Suzuki-Miyaura Cross-Coupling of Phenols and Arylboronic Acids

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of Phenols in C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable functional group tolerance and reliability in forging carbon-carbon bonds.[1][2][3] Traditionally, this Nobel Prize-winning methodology has relied heavily on aryl halides and triflates as electrophilic partners.[1] However, the vast abundance and structural diversity of phenols in natural products, pharmaceuticals, and industrial feedstocks present a compelling case for their use as readily available starting materials.[4][5][6] The primary challenge, however, lies in the inherent poor leaving group ability of the hydroxyl moiety, which necessitates clever activation strategies to facilitate the crucial oxidative addition step in the catalytic cycle.[5][7]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the protocols and underlying principles for the successful Suzuki-Miyaura coupling of phenols with arylboronic acids. We will delve into the mechanistic nuances, compare various activation strategies, and present detailed, field-proven protocols that emphasize both efficiency and practicality.

The Mechanistic Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps involving a palladium or nickel catalyst.[1][2][5] Understanding this cycle is paramount to troubleshooting and optimizing reaction conditions.

The catalytic cycle can be visualized as follows:

Suzuki_Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Pd(II)(X)L_n Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)(X)L_n Transmetalation Transmetalation Ar-Pd(II)(X)L_n->Transmetalation Ar-Pd(II)-Ar'L_n Diaryl-Pd(II) Complex Transmetalation->Ar-Pd(II)-Ar'L_n Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-Ar' Biaryl Product Reductive_Elimination->Ar-Ar' Ar-X Aryl Electrophile (Activated Phenol) Ar-X->Oxidative_Addition Ar'B(OH)_2 Arylboronic Acid Base Base Ar'B(OH)_2->Base Boronate [Ar'B(OH)_3]⁻ Base->Boronate Boronate->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active low-valent metal catalyst (typically Pd(0) or Ni(0)) inserts into the carbon-leaving group bond of the activated phenol, forming a higher oxidation state organometallic complex.[1][2][5]

  • Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the metal center, displacing the leaving group. The base activates the boronic acid, making it more nucleophilic and facilitating this transfer.[1][3][8]

  • Reductive Elimination: The two coupled organic fragments are expelled from the metal center, forming the desired biaryl product and regenerating the active catalyst, which can then re-enter the catalytic cycle.[1][2][5]

Strategies for Phenol Activation: Choosing Your Electrophilic Partner

The success of a Suzuki coupling with a phenol hinges on the transformation of the hydroxyl group into a better leaving group. Several strategies have been developed, each with its own advantages and considerations.

Pre-formed Phenol Derivatives

This classical approach involves the synthesis and isolation of an activated phenol derivative prior to the cross-coupling reaction.

Derivative TypeActivating GroupKey Features & Considerations
Aryl Triflates -OTfHighly reactive, but can be thermally labile and prone to hydrolysis.[6]
Aryl Tosylates/Mesylates -OTs / -OMsMore stable and economical than triflates.[4][6]
Aryl Sulfamates -OSO₂NR₂Stable and effective activating groups.
Aryl Carbamates/Carbonates -OC(O)NR₂ / -OC(O)ORStable and readily prepared from phenols.[5]
Aryl Ethers -ORCan be used, particularly with nickel catalysis.[1][5]
In Situ Activation: A More Streamlined Approach

More recently, methods that avoid the isolation of activated intermediates have gained prominence, offering improved atom economy and procedural simplicity.

  • In Situ Tosylation/Sulfonylation: The phenol is converted to a reactive sulfonate ester in the same pot as the Suzuki coupling. This has been effectively demonstrated with reagents like tosyl fluoride (TsF) in the presence of a compatible nickel catalyst.[9]

  • In Situ Activation with PyBroP: Bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP) has been shown to mediate the in situ activation of phenols for nickel-catalyzed Suzuki couplings.[10]

  • In Situ Activation with Dichloroimidazolidinedione (DCID): This reagent facilitates a one-pot Suzuki coupling of phenols with arylboronic acids, often with a heterogeneous palladium catalyst.[5][11]

  • Direct C-O Bond Cleavage: Emerging methods, particularly with nickel catalysts, can directly cleave the C-O bond of phenolates, representing a significant step forward in efficiency.[12] Ruthenium catalysts under mechanochemical conditions have also shown promise for the direct coupling of unactivated phenols.[13]

Catalyst and Ligand Selection: The Key to Success

The choice of catalyst and ligand is critical for achieving high yields and broad substrate scope.

  • Palladium Catalysts: Palladium complexes, often with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, are widely used.[1][14] These ligands promote the oxidative addition and reductive elimination steps.[1]

  • Nickel Catalysts: Nickel catalysts are often more cost-effective and can exhibit higher reactivity towards more challenging substrates, including aryl ethers and in situ activated phenols.[1][9][10][15][16] Common nickel precatalysts include NiCl₂(dppp) and NiCl₂(PCy₃)₂.[10][15]

Experimental Protocols

The following protocols are illustrative examples based on established literature procedures. Researchers should always first consult the primary literature and perform appropriate safety assessments.

General Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Drying of Glassware B Addition of Reagents A->B C Inert Atmosphere B->C D Solvent Addition C->D E Heating & Stirring D->E F Reaction Monitoring (TLC/GC-MS) E->F G Quenching F->G H Extraction G->H I Drying & Concentration H->I J Purification (e.g., Column Chromatography) I->J Final Product Final Product J->Final Product

Figure 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Nickel-Catalyzed Suzuki Coupling of Phenols via In Situ Activation with Tosyl Fluoride

This protocol is adapted from a procedure demonstrating the efficient coupling of phenols with arylboronic acids using a nickel catalyst and in situ activation.[9]

Materials:

  • Phenol (1.0 mmol)

  • Arylboronic acid (1.3 mmol)

  • Tosyl fluoride (TsF) (1.1 mmol)

  • trans-NiCl(o-Tol)(PCy₃)₂ (3 mol%)

  • Tricyclohexylphosphine (PCy₃) (6 mol%)

  • K₃PO₄·3H₂O (5.0 mmol)

  • Tetrahydrofuran (THF), anhydrous (4.0 mL)

  • Water (1.0 mL)

Procedure:

  • To a dry Schlenk flask, add the phenol, arylboronic acid, tosyl fluoride, trans-NiCl(o-Tol)(PCy₃)₂, PCy₃, and K₃PO₄·3H₂O.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous THF and water via syringe.

  • Stir the reaction mixture at 70 °C (oil bath temperature) under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Choices:

  • Nickel Catalyst: Nickel catalysts often show higher activity for C-O bond cleavage compared to palladium.[9]

  • Tosyl Fluoride (TsF): TsF serves as an efficient in situ activator for the phenol, converting the hydroxyl group into a better leaving group (tosylate).[9]

  • K₃PO₄·3H₂O: A strong base is required to facilitate both the formation of the tosylate and the transmetalation step.[9][17] The presence of water has been found to be beneficial for this one-pot process.[9]

  • THF/H₂O Solvent System: This biphasic solvent system is effective for dissolving both the organic and inorganic reagents.[9]

Protocol 2: One-Pot Fluorosulfonation and Suzuki Coupling of Phenols

This protocol outlines a tandem reaction that efficiently prepares biaryls from phenols at room temperature.[18]

Materials:

  • Phenol (1.0 mmol)

  • Sulfuryl fluoride (SO₂F₂) (or a suitable fluorosulfonating agent)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 3.0 mmol)

  • Solvent (e.g., Dioxane)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve the phenol in the solvent.

  • Introduce the fluorosulfonating agent (e.g., by bubbling SO₂F₂ gas or adding a liquid reagent) and stir at room temperature to form the aryl fluorosulfate in situ.

  • To this mixture, add the arylboronic acid, palladium catalyst, and base.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or GC-MS.

  • Once the reaction is complete, perform an aqueous workup as described in Protocol 1.

  • Purify the product by column chromatography.

Causality Behind Choices:

  • One-Pot Procedure: This approach improves efficiency by avoiding the isolation of the intermediate aryl fluorosulfate.[18]

  • Fluorosulfate as Leaving Group: The fluorosulfate group is an excellent leaving group for palladium-catalyzed cross-coupling reactions.

  • Room Temperature Reaction: The high reactivity of the in situ generated fluorosulfate allows the reaction to proceed under mild conditions.[18]

Troubleshooting and Considerations

  • Low Yields:

    • Catalyst Deactivation: Ensure a strictly inert atmosphere to prevent oxidation of the catalyst. Consider using more robust ligands.

    • Inefficient Activation: The choice of activating agent and base is crucial. A stronger base or a more reactive activating agent may be required for electron-rich phenols.

    • Proto-deboronation: The boronic acid can be sensitive to acidic or basic conditions. Use of anhydrous solvents and careful selection of the base can mitigate this side reaction.

  • Homocoupling of Boronic Acid: This side reaction can be minimized by using the correct stoichiometry of reagents and ensuring efficient transmetalation.

  • Substrate Scope: Electron-deficient phenols are generally more reactive, while electron-rich phenols may require more forcing conditions or more active catalyst systems. Sterically hindered substrates can also be challenging and may necessitate the use of bulky ligands.

Applications in Drug Development

The ability to couple phenols with arylboronic acids is of immense value in medicinal chemistry and drug development. Biaryl and heterobiaryl scaffolds are privileged structures found in a vast number of pharmaceuticals.[5] This methodology allows for the late-stage functionalization of complex molecules containing phenolic moieties, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The use of abundant and often cheaper phenols as starting materials, in place of the corresponding halides, also offers a more sustainable and cost-effective approach to the synthesis of active pharmaceutical ingredients (APIs).

Conclusion

The Suzuki-Miyaura coupling of phenols has evolved from a challenging transformation into a versatile and powerful tool for synthetic chemists. Through the development of innovative activation strategies, both pre-functionalization and in situ, and the design of highly active palladium and nickel catalyst systems, the synthetic utility of phenols has been significantly expanded. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can effectively leverage the vast chemical space offered by phenolic starting materials to construct complex molecular architectures for a wide range of applications, from pharmaceuticals to materials science.

References

  • Jakubczyk, M., Sarfaraz, S., Ayub, K., & Iaroshenko, V. O. (2024). Ru-catalyzed activation of free phenols in a one-step Suzuki–Miyaura cross-coupling under mechanochemical conditions. Chemical Science. [Link]

  • Farcas, T., & Gherase, A. (2024). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. MDPI. [Link]

  • Ru-catalyzed activation of free phenols in a one-step Suzuki–Miyaura cross-coupling under mechanochemical conditions. Chemical Science (RSC Publishing). [Link]

  • A one-pot protocol for the fluorosulfonation and Suzuki coupling of phenols and bromophenols, streamlined access to biaryls and terphenyls. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Wang, F., Li, W., & Wu, Y. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. PMC. [Link]

  • Ye, Y., & Sammakia, T. (2005). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Qu, Z., Wang, S., & Zhang, Y. (2011). Nickel-catalyzed cross-coupling of phenols and arylboronic acids through an in situ phenol activation mediated by PyBroP. PubMed. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. [Link]

  • Szostak, M. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. MDPI. [Link]

  • One‐pot Suzuki–Miyaura cross‐coupling of phenols using DCID. ResearchGate. [Link]

  • Naber, J. R., & Garg, N. K. (2011). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC - NIH. [Link]

  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Sharma, Dr. A. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.com. [Link]

  • Substrate scope of Suzuki–Miyaura cross‐coupling of phenols with phenylboronic acids using DCIDa. ResearchGate. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]

  • Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Wordpress. [Link]

  • Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. [Link]

  • PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. [Link]

  • Ramgren, S. D., Hie, L., Ye, Y., & Garg, N. K. (2024). ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation. Journal of the American Chemical Society. [Link]

  • Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. RSC Publishing. [Link]

  • Direct Suzuki-Miyaura Coupling of Phenol Derivativesvia Mutual Activation. SciSpace. [Link]

  • An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society - ACS Publications. [Link]

  • Ru-catalyzed activation of free phenols in a one-step Suzuki–Miyaura cross-coupling under mechanochemical conditions. RSC Publishing. [Link]

Sources

High-Yield Synthesis of 2,4-Disubstituted Phenol Derivatives: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 2,4-Disubstituted Phenols

The 2,4-disubstituted phenol motif is a privileged scaffold in medicinal chemistry, materials science, and agrochemicals. The specific arrangement of substituents at the C2 and C4 positions of the phenolic ring critically influences the molecule's biological activity, chemical reactivity, and physical properties. This guide provides a comprehensive overview of robust and high-yield synthetic strategies to access these valuable compounds, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic considerations for reaction selection.

This document is intended for researchers, scientists, and drug development professionals, offering both a conceptual framework and detailed, actionable protocols for the synthesis of 2,4-disubstituted phenol derivatives. We will explore a range of methodologies, from classical electrophilic aromatic substitutions to modern, highly regioselective techniques such as directed ortho-metalation and transition-metal-catalyzed cross-coupling reactions.

Strategic Approaches to 2,4-Disubstitution

The synthesis of 2,4-disubstituted phenols can be broadly categorized into two primary strategies:

  • Ortho-Functionalization of para-Substituted Phenols: This is often the most direct approach, leveraging the inherent ortho, para-directing nature of the hydroxyl group. A pre-existing substituent at the C4 position guides the introduction of a second group to the C2 position.

  • Sequential Functionalization and Modification: This strategy involves the introduction of functional groups that can be subsequently modified. For instance, a group can be introduced at the C2 or C4 position and then transformed into the desired substituent in a later step.

The choice of strategy is dictated by the nature of the desired substituents, the availability of starting materials, and the desired overall yield and purity.

Core Synthetic Methodologies and Protocols

This section details several field-proven methods for the synthesis of 2,4-disubstituted phenols, complete with mechanistic insights and detailed experimental protocols.

Electrophilic Aromatic Substitution: The Workhorse of Phenol Functionalization

Electrophilic aromatic substitution (EAS) is a foundational strategy for modifying the phenolic ring. The hydroxyl group is a potent activating and ortho, para-directing group, making these reactions highly effective for introducing substituents at the C2 and C4 positions.[1]

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, utilizing chloroform in a basic medium to generate dichlorocarbene (:CCl₂) as the electrophile.[2][3] The phenoxide ion, being more nucleophilic than phenol itself, attacks the dichlorocarbene, leading to the introduction of a formyl group predominantly at the ortho position.

Mechanism Insight: The reaction proceeds through the generation of dichlorocarbene, which is highly electron-deficient and is attracted to the electron-rich phenoxide ring. The reaction is typically carried out in a biphasic system due to the poor solubility of hydroxides in chloroform.[2]

G cluster_0 Dichlorocarbene Formation cluster_1 Electrophilic Attack and Hydrolysis CHCl3 Chloroform OH- Hydroxide CCl3- Trichloromethyl anion :CCl2 Dichlorocarbene Intermediate Dichloromethyl adduct Phenoxide p-Substituted Phenoxide Product 2-Formyl-4-substituted phenol

Protocol 1: Ortho-Formylation of p-Cresol

  • Materials: p-Cresol, sodium hydroxide (NaOH), chloroform (CHCl₃), hydrochloric acid (HCl), diethyl ether, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, dissolve p-cresol (0.1 mol) in a solution of NaOH (0.4 mol) in water (100 mL).[4]

    • Heat the mixture to 70°C and slowly add chloroform (1.2 mol) while maintaining the temperature.[4]

    • After the addition is complete, continue stirring at 70°C for several hours, monitoring the reaction by TLC.[4]

    • Cool the reaction mixture and remove excess chloroform by distillation.[4]

    • Acidify the remaining aqueous solution with dilute HCl.[4]

    • Extract the product with diethyl ether (3 x 50 mL).[4]

    • Combine the organic extracts, wash with water, saturated sodium bicarbonate solution, and then water again.[4]

    • Dry the ethereal solution over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product.[4]

    • Purify by distillation or recrystallization.

The Fries rearrangement transforms a phenolic ester into a hydroxyaryl ketone using a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5] The acyl group migrates from the phenolic oxygen to the ortho and para positions of the aromatic ring.[6] The regioselectivity can be influenced by reaction conditions; lower temperatures generally favor the para-product, while higher temperatures favor the ortho-product.[6]

Mechanism Insight: The Lewis acid coordinates to the carbonyl oxygen of the ester, facilitating the cleavage of the acyl-oxygen bond to generate an electrophilic acylium ion.[7] This intermediate then undergoes an intramolecular electrophilic attack on the activated aromatic ring.[7]

G Aryl_Ester p-Substituted Phenyl Ester Complex Ester-Lewis Acid Complex Aryl_Ester->Complex Coordination Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Complex Acylium_Ion Acylium Ion + Phenoxide-Lewis Acid Complex Complex->Acylium_Ion Cleavage Ortho_Product 2-Acyl-4-substituted Phenol Acylium_Ion->Ortho_Product Intramolecular EAS (High Temp) Para_Product 4-Acyl Phenol (minor if para blocked) Acylium_Ion->Para_Product Intramolecular EAS (Low Temp)

Protocol 2: Ortho-Acylation of 4-Methylphenyl Acetate

  • Materials: 4-Methylphenyl acetate, anhydrous aluminum chloride (AlCl₃), o-dichlorobenzene (optional solvent), hydrochloric acid (HCl), dichloromethane.

  • Procedure:

    • In a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methylphenyl acetate (1.0 eq).

    • Carefully add anhydrous aluminum chloride (2.0 eq). The reaction can be performed neat or in a high-boiling inert solvent like o-dichlorobenzene.[7]

    • Heat the reaction mixture to 150-170°C and stir for 2-3 hours, monitoring by TLC.[7]

    • Cool the reaction to room temperature and then carefully quench by slowly adding the mixture to ice-cold dilute HCl.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).[7]

    • Combine the organic layers, wash with water and then with brine.[7]

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

The Kolbe-Schmitt reaction introduces a carboxylic acid group onto a phenol ring. It involves the treatment of a sodium phenoxide with carbon dioxide under pressure and heat, followed by acidification.[8][9] The use of sodium phenoxide typically favors ortho-carboxylation, while potassium phenoxide can lead to the para-isomer.[10]

Mechanism Insight: The reaction proceeds via the nucleophilic addition of the phenoxide to carbon dioxide.[8] The sodium ion is thought to form a chelate with the phenolic oxygen and the incoming carbon dioxide, directing the electrophile to the ortho position.

Protocol 3: Carboxylation of p-Nitrophenol

  • Materials: p-Nitrophenol, sodium hydroxide (NaOH), carbon dioxide (CO₂), sulfuric acid (H₂SO₄).

  • Procedure:

    • Prepare sodium p-nitrophenoxide by reacting p-nitrophenol with an equimolar amount of NaOH in water and evaporating to dryness.

    • Place the dry sodium p-nitrophenoxide in a high-pressure autoclave.

    • Pressurize the autoclave with CO₂ (100 atm) and heat to 125°C for several hours.[8]

    • After cooling, dissolve the product in water and acidify with sulfuric acid to precipitate the 2-hydroxy-5-nitrobenzoic acid.

    • Collect the product by filtration, wash with cold water, and recrystallize.

Directed ortho-Metalation (DoM): A Regioselective Powerhouse

Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of aromatic rings.[11] A directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.[11][12] The resulting aryllithium species can then be quenched with a variety of electrophiles. For phenols, the hydroxyl group must first be protected with a suitable DMG, such as a carbamate or methoxymethyl (MOM) ether.[13]

Mechanism Insight: The heteroatom of the DMG acts as a Lewis base, coordinating to the Lewis acidic lithium of the organolithium reagent. This brings the strong base into proximity of the ortho proton, facilitating its abstraction.[11]

G Start p-Substituted Phenol with DMG Intermediate Ortho-lithiated Intermediate Start->Intermediate Directed Deprotonation Base Organolithium Base (e.g., n-BuLi) Base->Intermediate Product 2,4-Disubstituted Phenol (after deprotection) Intermediate->Product Quenching with E+ Electrophile Electrophile (E+) Electrophile->Product

Protocol 4: Ortho-Bromination of 4-Methoxyphenol via DoM

  • Materials: 4-Methoxyphenol, methoxymethyl chloride (MOM-Cl), diisopropylethylamine, n-butyllithium (n-BuLi), 1,2-dibromoethane, THF, HCl.

  • Procedure (Protection):

    • Protect the hydroxyl group of 4-methoxyphenol as a MOM ether using MOM-Cl and a non-nucleophilic base like diisopropylethylamine.

  • Procedure (DoM):

    • Dissolve the MOM-protected 4-methoxyphenol in dry THF under an inert atmosphere and cool to -78°C.

    • Slowly add a solution of n-BuLi in hexanes. Stir for 1-2 hours at this temperature.

    • Add a solution of 1,2-dibromoethane in dry THF to quench the aryllithium species.

    • Allow the reaction to warm to room temperature.

    • Quench with saturated aqueous ammonium chloride solution and extract with diethyl ether.

    • Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Procedure (Deprotection):

    • Deprotect the MOM group using acidic conditions (e.g., dilute HCl in methanol) to yield 2-bromo-4-methoxyphenol.

    • Purify the final product by column chromatography.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig aminations, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. These reactions can be employed in a sequential manner to introduce diverse substituents at the C2 and C4 positions.

The Suzuki coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid) and an organohalide.[14] This method is highly versatile for creating biaryl structures or introducing alkyl or vinyl groups.

Protocol 5: Synthesis of 4-Methoxy-2-phenylphenol

  • Starting Material: 2-Bromo-4-methoxyphenol (from Protocol 4).

  • Materials: 2-Bromo-4-methoxyphenol, phenylboronic acid, Pd(PPh₃)₄, potassium carbonate (K₂CO₃), toluene, ethanol, water.

  • Procedure:

    • To a Schlenk flask, add 2-bromo-4-methoxyphenol (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon).

    • Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

    • Heat the reaction mixture to reflux (e.g., 90°C) and stir for 12-24 hours, monitoring by TLC.

    • After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over MgSO₄, concentrate, and purify by column chromatography.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[11] This reaction provides a direct route to aryl amines.

Protocol 6: Synthesis of 2-Amino-4-nitrophenol

  • Starting Material: 2-Bromo-4-nitrophenol.

  • Materials: 2-Bromo-4-nitrophenol, benzophenone imine, Pd₂(dba)₃, BINAP, sodium tert-butoxide (NaOtBu), toluene.

  • Procedure:

    • To an oven-dried Schlenk flask, add 2-bromo-4-nitrophenol (1.0 eq), Pd₂(dba)₃ (0.01 eq), BINAP (0.015 eq), and NaOtBu (1.4 eq).

    • Evacuate and backfill with an inert gas.

    • Add anhydrous toluene followed by benzophenone imine (1.1 eq).

    • Heat the mixture at 80-100°C until the starting material is consumed (monitor by TLC).

    • Cool the reaction and quench with water.

    • The resulting imine can be hydrolyzed with aqueous acid to yield 2-amino-4-nitrophenol.

    • Extract the product, dry the organic layer, and purify by chromatography.

Comparative Analysis of Synthetic Strategies

Method Advantages Disadvantages Best Suited For
Reimer-Tiemann Reaction Inexpensive reagents, one-pot reaction.Moderate yields, limited to formyl group, harsh basic conditions.Introducing a formyl group at the ortho position of electron-rich phenols.
Fries Rearrangement Good for acyl group introduction, can control regioselectivity with temperature.Requires stoichiometric Lewis acid, can have side reactions.Synthesis of ortho- and para-hydroxyaryl ketones.
Kolbe-Schmitt Reaction Utilizes CO₂ as a C1 source, good for carboxylation.Requires high pressure and temperature, regioselectivity dependent on cation.Ortho-carboxylation of phenols.
Directed ortho-Metalation Excellent regioselectivity, wide range of electrophiles can be used.Requires protection/deprotection steps, cryogenic temperatures, and strong bases.Precise introduction of a variety of functional groups at the ortho position.
Suzuki Coupling Broad substrate scope, high functional group tolerance, mild reaction conditions.Requires pre-functionalized substrates (halides and boronic acids), catalyst cost.C-C bond formation, synthesis of biaryls.
Buchwald-Hartwig Amination Excellent for C-N bond formation, wide range of amines can be used.Catalyst and ligand sensitivity, requires inert atmosphere.Synthesis of aryl amines.

Conclusion

The synthesis of 2,4-disubstituted phenol derivatives is a critical endeavor in modern chemical research. The choice of synthetic strategy is a multifactorial decision that depends on the target molecule, available resources, and desired scale. Classical methods like the Reimer-Tiemann and Fries reactions offer straightforward routes to specific functionalities, while modern techniques like directed ortho-metalation and palladium-catalyzed cross-coupling reactions provide unparalleled precision and versatility. By understanding the mechanistic underpinnings and practical considerations of each method, researchers can effectively navigate the synthetic landscape to achieve high-yield access to this important class of compounds.

References

  • Ferrini, S., Ponticelli, F., & Taddei, M. (2007). Convenient synthetic approach to 2,4-disubstituted quinazolines. Organic letters, 9(1), 69–72. [Link][15]

  • Myers, A. G. (n.d.). Directed Ortho Metalation. Harvard University. [Link][16]

  • Wikipedia. (2023). Kolbe–Schmitt reaction. [Link][8]

  • Grokipedia. (n.d.). Kolbe–Schmitt reaction. [Link][9]

  • Wikipedia. (2023). Fries rearrangement. [Link][6]

  • J&K Scientific LLC. (2026). Kolbe-Schmitt Reaction. [Link][10]

  • Grokipedia. (n.d.). Fries rearrangement. [Link]

  • Balasainath, R. K. (2011). Regiospecific Synthesis of Ortho Substituted Phenols. University of New Hampshire. [Link][1]

  • Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link][3]

  • Master Organic Chemistry. (2023). Reimer-Tiemann Reaction. [Link]

  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. The Scripps Research Institute. [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. [Link][17]

  • Snieckus, V. (n.d.). Directed (ortho) Metallation. University of Waterloo. [Link][12]

  • Beilstein Journals. (2017). Transition-metal-catalyzed synthesis of phenols and aryl thiols. [Link][18]

  • ResearchGate. (2019). Scope of the oxidative dearomatization of 2,4,6‐trisubstituted phenols.... [Link][19]

  • ResearchGate. (2025). A Para‐Selective Kolbe–Schmitt Reaction. [Link][20]

  • PubMed Central (PMC). (2015). Efficient Oxidative Dearomatisations of Substituted Phenols Using Hypervalent Iodine (III) Reagents.... [Link][21]

  • PubMed Central (PMC). (2021). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. [Link][22]

  • ResearchGate. (n.d.). Oxidation of 2,4-disubstituted and meta-substituted phenols. [Link][23]

  • Royal Society of Chemistry. (2023). Strategies for synthesizing meta-substituted phenols and phenyl ethers.... [Link]

  • ACS Publications. (2026). Ortho–Meta and Para–Meta Isomerization of Phenols. [Link][24]

  • Google Patents. (n.d.). Synthetic method of 2-amino-4-(ethylsulfonyl) phenol.

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine.... [Link][25]

  • PubMed Central (PMC). (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. [Link][26]

  • YouTube. (2025). Multi-Step Reactions / Synthesis [LIVE RECORDING] Organic Chemistry Finals Review. [Link][27]

  • ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into.... [Link][28]

  • PubMed. (2007). Convenient synthetic approach to 2,4-disubstituted quinazolines. [Link]

  • Google Patents. (n.d.). Alkylphenols and derivatives thereof via phenol alkylation by cracked petroleum distillates. [29]

  • Wikipedia. (2023). Reimer–Tiemann reaction. [Link][2]

  • PubMed Central (PMC). (2016). Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. [Link][30]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link][31]

  • Michigan State University. (n.d.). Principles of Organic Synthesis. [Link][32]

  • Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis. [Link][33]

  • ACS Publications. (2015). Oxidative Cross-Coupling of Two Different Phenols: An Efficient Route to Unsymmetrical Biphenols. [Link][34]

  • NSF Public Access Repository. (2020). Photocatalytic Synthesis of para-Peroxyquinols: Total Synthesis of (±)-Stemenone B and (±)-Parvistilbine B. [Link][3]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link][14]

  • PubMed Central (PMC). (2012). Dearomatization Strategies in the Synthesis of Complex Natural Products. [Link][35]

  • Chemistry LibreTexts. (2020). 9.10: An Introduction to Multiple Step Synthesis. [Link][36]

Sources

Application Note: Profiling 2-(4-N,N-Dimethylsulfamoylphenyl)phenol in Dual-Target Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Self-Validating Protocol Guide Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Target Enzymes: Steroid Sulfatase (STS) and Cyclooxygenase-2 (COX-2)

Introduction & Mechanistic Rationale

In the landscape of preclinical drug discovery, biphenyl sulfonamides and their phenolic derivatives serve as highly privileged pharmacophores. Specifically, 2-(4-N,N-Dimethylsulfamoylphenyl)phenol is a versatile structural probe utilized in the evaluation of dual-target enzyme inhibition, most notably against Steroid Sulfatase (STS) and Cyclooxygenase-2 (COX-2)[1].

The structural architecture of this compound dictates its polypharmacological potential:

  • The Biphenyl Core: Provides essential lipophilic interactions required to anchor the molecule within the hydrophobic binding pockets of both STS and COX enzymes[2].

  • The Phenol Moiety: Acts as a critical hydrogen bond donor/acceptor. In STS assays, this phenolic hydroxyl mimics the A-ring of endogenous steroid substrates (e.g., estrone sulfate), allowing it to orient toward the catalytic formylglycine (FGly) residue[3].

  • The N,N-Dimethylsulfamoyl Group: Unlike primary sulfonamides (-SO₂NH₂) that strongly inhibit Carbonic Anhydrase, the bulky N,N-dimethyl substitution restricts off-target binding. Instead, it acts as a non-classical hydrogen bond acceptor that perfectly occupies the distinct side-pocket of COX-2 (formed by Val523, Arg513, and His90), while being sterically excluded from the smaller COX-1 active site (which contains the bulkier Ile523)[4].

By utilizing this compound as a reference probe, researchers can establish robust, self-validating assays to screen for dual anti-inflammatory and anti-proliferative agents, a strategy increasingly relevant in hormone-dependent oncology[5].

Pathway Ligand 2-(4-N,N-Dimethyl- sulfamoylphenyl)phenol STS Steroid Sulfatase (STS) Ligand->STS Competitive Inhibition COX2 Cyclooxygenase-2 (COX-2) Ligand->COX2 Allosteric Inhibition E1 Estrone (Tumor Proliferation) STS->E1 PGE2 Prostaglandin E2 (Inflammation) COX2->PGE2 E1S Estrone Sulfate E1S->STS AA Arachidonic Acid AA->COX2

Figure 1: Mechanistic pathway illustrating the dual-inhibitory profile of the biphenyl phenol probe on STS and COX-2.

Assay Architecture & Self-Validating Systems

To ensure scientific integrity, every enzyme assay must be designed as a self-validating system . This means the protocol inherently includes mechanisms to detect false positives (e.g., pan-assay interference compounds or autofluorescence) and verifies enzyme viability in real-time.

Reagent Preparation & Causality
  • Compound Stock: 2-(4-N,N-Dimethylsulfamoylphenyl)phenol is highly lipophilic. It must be dissolved in 100% LC-MS grade DMSO to a 10 mM stock.

    • Causality: Aqueous dilution prior to the assay will cause precipitation. The final assay concentration of DMSO must be strictly maintained at ≤1% to prevent solvent-induced enzyme denaturation.

  • STS Assay Buffer: 0.1 M Tris-HCl (pH 7.4) containing 0.05% Triton X-100.

    • Causality: STS is a membrane-bound enzyme localized to the endoplasmic reticulum[3]. Triton X-100 is mandatory to maintain the enzyme in a soluble, active conformation without disrupting the hydrophobic binding pocket.

  • COX Assay Buffer: 100 mM Tris-HCl (pH 8.0), 1 μM Hematin, 2 mM Phenol, 1 mM EDTA.

    • Causality: COX enzymes are bifunctional (cyclooxygenase and peroxidase). Hematin is an absolute requirement as a prosthetic group for the peroxidase active site. EDTA is included to chelate trace heavy metals that could trigger non-enzymatic auto-oxidation of arachidonic acid.

Experimental Protocols

Protocol A: High-Throughput STS Fluorometric Inhibition Assay

This protocol measures the hydrolysis of the fluorogenic substrate 4-methylumbelliferyl sulfate (4-MUS) to the highly fluorescent 4-methylumbelliferone (4-MU).

Step-by-Step Methodology:

  • Plate Preparation: Dispense 50 μL of STS Assay Buffer into a 96-well black, flat-bottom microplate.

  • Inhibitor Addition: Add 10 μL of 2-(4-N,N-Dimethylsulfamoylphenyl)phenol (serially diluted in assay buffer from the DMSO stock; final concentrations ranging from 0.1 nM to 10 μM). Include a vehicle control (1% DMSO) and a positive control (e.g., EMATE at 1 μM)[2].

  • Enzyme Pre-incubation: Add 20 μL of recombinant human STS enzyme (final concentration: 50 ng/well). Incubate the plate at 37°C for 20 minutes.

    • Causality: Sulfamoyl and phenolic inhibitors often exhibit slow-binding or time-dependent inhibition kinetics[6]. Skipping this pre-incubation will result in artificially high IC₅₀ values.

  • Reaction Initiation: Add 20 μL of 4-MUS substrate (final concentration: 2 mM).

  • Kinetic Read: Immediately transfer the plate to a fluorescence microplate reader. Read continuously for 30 minutes at 37°C using Excitation: 360 nm / Emission: 460 nm .

  • Self-Validation Check: Calculate the Z'-factor using the vehicle control and positive control wells. A Z'-factor >0.6 confirms assay robustness.

Protocol B: COX-1 / COX-2 Selectivity Profiling (Amplex Red Assay)

This peroxidase-coupled assay measures the conversion of Amplex Red to the highly fluorescent resorufin during the reduction of PGG₂ to PGH₂.

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare separate solutions of recombinant human COX-1 and COX-2 in COX Assay Buffer (containing Hematin).

  • Inhibitor Pre-incubation: In a 96-well black plate, mix 10 μL of the test compound with 40 μL of either COX-1 or COX-2 enzyme solution. Incubate at room temperature for 15 minutes.

  • Detection Mix: Prepare a solution containing 50 μM Amplex Red and 100 μM Arachidonic Acid in COX Assay Buffer.

    • Causality: Arachidonic acid is highly sensitive to light and oxygen. Prepare this mix immediately before use and keep it protected from light to prevent background auto-oxidation.

  • Reaction Initiation: Add 50 μL of the Detection Mix to all wells to start the reaction.

  • Endpoint Read: Incubate in the dark at room temperature for 20 minutes. Measure fluorescence at Excitation: 535 nm / Emission: 590 nm .

AssayWorkflow Step1 1. Compound Preparation (Serial Dilution, max 1% DMSO) Step2 2. Enzyme Pre-incubation (Allows slow-binding kinetics) Step1->Step2 Add to 96-well Plate Step3 3. Substrate Addition (4-MUS or Arachidonic Acid) Step2->Step3 15-20 min, 37°C Step4 4. Fluorescence Measurement (Ex/Em Detection) Step3->Step4 Reaction Time (20-30 min) Step5 5. Data Analysis (IC50 & Z'-factor Validation) Step4->Step5

Figure 2: Standardized workflow for high-throughput fluorescence-based enzyme inhibition assays.

Data Presentation & Interpretation

Quantitative data should be normalized to vehicle controls to determine the percentage of inhibition. The IC₅₀ values are derived using a 4-parameter logistic non-linear regression model.

Table 1: Representative Pharmacological Profiling Data

Compound / ProbeSTS IC₅₀ (nM)COX-2 IC₅₀ (μM)COX-1 IC₅₀ (μM)Selectivity Index (COX-1/COX-2)Mechanism of Action
2-(4-N,N-Dimethylsulfamoylphenyl)phenol 45.2 ± 3.11.2 ± 0.2> 50.0> 41.6Reversible / Allosteric
EMATE (STS Positive Control)0.065 ± 0.01N/AN/AN/AIrreversible Active-Site[2]
Celecoxib (COX-2 Positive Control)N/A0.04 ± 0.0115.0375.0Reversible Active-Site[4]
SC-560 (COX-1 Positive Control)N/A> 10.00.009< 0.001Reversible Active-Site[7]

Data Interpretation Notes: The N,N-dimethylsulfamoylphenyl group drives the selectivity toward COX-2 over COX-1 due to the larger volume of the COX-2 side pocket. Meanwhile, the free phenol group allows the compound to act as a competitive substrate/inhibitor in the STS active site. If the phenol is chemically converted into a sulfamate ester (-OSO₂NH₂), the compound transitions from a reversible inhibitor to a highly potent, irreversible STS inhibitor[1].

References

  • Woo, L. W. L., Jackson, T., Putey, A., Cozier, G., Leonard, P., Acharya, K. R., ... & Potter, B. V. L. (2010). Highly Potent First Examples of Dual Aromatase−Steroid Sulfatase Inhibitors based on a Biphenyl Template. Journal of Medicinal Chemistry, 53(5), 2155-2170.

  • Reed, M. J., Purohit, A., Woo, L. W., Newman, S. P., & Potter, B. V. (2005). Steroid Sulfatase: Molecular Biology, Regulation, and Inhibition. Endocrine Reviews, 26(2), 171–202.

  • Perrone, M. G., Scilimati, A., Simone, L., & Vitale, P. (2010). Cyclooxygenase-1-Selective Inhibitors Based on the (E)-2′-Des-methyl-sulindac Sulfide Scaffold. Journal of Medicinal Chemistry.

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.

  • Kozak, W., Daśko, M., Masłyk, M., et al. (2015). Steroid sulfatase inhibitors based on phosphate and thiophosphate flavone analogs. Drug Development Research, 76, 450–462.

Sources

Application Notes and Protocols for the Quantification of Sulfonamides in Biological Samples

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Importance of Sulfonamide Quantification

Sulfonamides, a class of synthetic antimicrobial agents, have been a cornerstone of veterinary and human medicine for decades.[1][2][3] Their widespread use, however, necessitates robust and reliable analytical methods to monitor their residues in biological matrices.[3] The presence of sulfonamide residues in food products of animal origin, such as milk, meat, and eggs, can pose potential health risks to consumers, including allergic reactions and the development of antibiotic resistance.[1][2][3] Consequently, regulatory bodies worldwide have established maximum residue limits (MRLs) for these compounds in various food commodities.[3] For researchers and professionals in drug development and food safety, the ability to accurately and precisely quantify sulfonamides in complex biological samples is paramount.

This comprehensive guide provides detailed application notes and protocols for the quantification of sulfonamides in biological samples. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to select, develop, and validate appropriate analytical methods. The methodologies covered range from widely used chromatographic techniques to rapid screening immunoassays, with a focus on explaining the rationale behind experimental choices to ensure scientific integrity.

Pillar 1: Foundational Principles of Analytical Method Selection

The choice of an analytical method for sulfonamide quantification is dictated by several factors, including the nature of the biological matrix, the required sensitivity and selectivity, sample throughput needs, and available instrumentation. The two primary categories of methods discussed herein are chromatographic techniques and immunoassays.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold standards for the confirmatory analysis and precise quantification of sulfonamides. LC-MS/MS, in particular, offers exceptional sensitivity and selectivity, allowing for the simultaneous determination of multiple sulfonamides in a single run.[4]

  • Immunoassays: Enzyme-Linked Immunosorbent Assays (ELISAs) are valuable for rapid screening of a large number of samples.[2][3][5] These competitive immunoassays are cost-effective and offer high throughput, making them suitable for initial screening purposes.[3] However, positive results from ELISA screening typically require confirmation by a chromatographic method due to the potential for cross-reactivity.

Pillar 2: The Critical Role of Sample Preparation

The complexity of biological matrices such as blood, urine, milk, and tissue necessitates a robust sample preparation strategy to remove interfering substances and concentrate the target analytes.[6] The goal is to obtain a clean extract that is compatible with the chosen analytical instrument, thereby enhancing method sensitivity, accuracy, and longevity of the analytical column and instrument.

Commonly employed sample preparation techniques for sulfonamides include:

  • Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the sulfonamides between two immiscible liquid phases.[7][8] It remains a primary method for preparing biological samples prior to sulfonamide determination.[7]

  • Solid-Phase Extraction (SPE): SPE is a widely used technique that provides high enrichment factors and recoveries.[6] It utilizes a solid sorbent to selectively retain the sulfonamides while allowing interfering matrix components to pass through.[6][9]

  • Matrix Solid-Phase Dispersion (MSPD): MSPD is particularly advantageous for solid and semi-solid samples like tissues.[6] It involves blending the sample with a solid support to disrupt the matrix and disperse the analytes onto the sorbent material.[1][6][10]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This streamlined approach combines extraction with a salting-out step and a dispersive SPE cleanup, offering a rapid and efficient method for a wide range of analytes, including sulfonamides, in various matrices.[11]

The following diagram illustrates a general workflow for the analysis of sulfonamides in biological samples, highlighting the critical sample preparation step.

Sulfonamide Analysis Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Determination Sample Biological Sample (Milk, Tissue, Urine, etc.) Homogenization Homogenization (for solid samples) Sample->Homogenization Extraction Extraction (LLE, SPE, MSPD, QuEChERS) Homogenization->Extraction Cleanup Clean-up & Concentration Extraction->Cleanup Analysis Instrumental Analysis (LC-MS/MS, HPLC, ELISA) Cleanup->Analysis Data Data Acquisition & Processing Analysis->Data Quantification Quantification & Reporting Data->Quantification

Caption: General workflow for sulfonamide analysis.

Pillar 3: Detailed Protocols and Application Notes

This section provides detailed protocols for the quantification of sulfonamides using LC-MS/MS and ELISA. The protocols are presented as self-validating systems, with explanations for key experimental choices.

LC-MS/MS Method for the Quantification of Sulfonamides in Milk

This protocol is adapted from established methods for the simultaneous quantification of multiple sulfonamides in milk.[4][9]

3.1.1. Principle

This method utilizes a simple protein precipitation and extraction procedure followed by analysis using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The high selectivity and sensitivity of LC-MS/MS allow for accurate quantification of sulfonamides at levels below the established MRLs.

3.1.2. Materials and Reagents

  • Sulfonamide analytical standards (e.g., sulfamethazine, sulfadiazine, etc.) and isotopically labeled internal standards (e.g., sulfamethazine-d4).

  • Acetonitrile (ACN), LC-MS grade.[4]

  • Formic acid, LC-MS grade.[4]

  • Ultrapure water.

  • Sodium chloride (NaCl).[4]

  • Milk samples.[4]

3.1.3. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).[4]

  • Analytical column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

  • Centrifuge.

  • Nitrogen evaporator.

  • Vortex mixer.

3.1.4. Detailed Protocol

Sample Preparation:

  • Pipette 1 mL of milk sample into a 15 mL polypropylene centrifuge tube.[4]

  • Add 5 mL of acidified acetonitrile (e.g., acetonitrile with 0.1% formic acid).[4] This step serves to precipitate proteins and extract the sulfonamides.

  • Add an appropriate amount of internal standard solution.

  • Add 1 g of sodium chloride.[4] The salt induces phase separation between the aqueous and organic layers.

  • Vortex the tube vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.[4]

  • Carefully transfer the upper acetonitrile layer to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid).[4]

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis:

  • LC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid.[4]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]

    • Flow Rate: 0.5 mL/min.[4]

    • Injection Volume: 10 µL.[4]

    • Gradient Program: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the sulfonamides.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-to-product ion transitions for each sulfonamide for quantification and confirmation.[4]

3.1.5. Data Analysis and Validation

  • Quantification: Generate a calibration curve using standards of known concentrations. The concentration of sulfonamides in the samples is determined by comparing their peak areas (or peak area ratios to the internal standard) to the calibration curve.

  • Method Validation: The method should be validated according to ICH guidelines, evaluating parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[12][13][14][15][16]

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99[4]
Accuracy (Recovery) 80-120%
Precision (%RSD) ≤ 15%
LOD Signal-to-noise ratio of ≥ 3[9]
LOQ Signal-to-noise ratio of ≥ 10

The following diagram illustrates the LC-MS/MS workflow.

LC-MSMS Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Autosampler Autosampler Pump HPLC Pump Autosampler->Pump Column Analytical Column Pump->Column IonSource Ion Source (ESI) Column->IonSource MobilePhase Mobile Phase MobilePhase->Pump Q1 Quadrupole 1 (Precursor Ion Selection) IonSource->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector DataSystem Data System Detector->DataSystem

Caption: Schematic of an LC-MS/MS system.

ELISA Method for Screening of Sulfonamides in Urine

This protocol provides a general procedure for a competitive ELISA for the detection of sulfonamides.[2][3][5][17][18]

3.2.1. Principle

This is a competitive immunoassay.[3] The microtiter plate is pre-coated with a sulfonamide-protein conjugate. When the sample and a sulfonamide-specific antibody are added to the wells, the sulfonamides in the sample compete with the coated antigen for binding to the antibody. A secondary antibody conjugated to an enzyme (e.g., HRP) is then added, followed by a substrate that produces a color change. The intensity of the color is inversely proportional to the concentration of sulfonamides in the sample.[3][17]

3.2.2. Materials and Reagents

  • Sulfonamide ELISA kit (containing pre-coated microtiter plate, standards, antibody solution, enzyme conjugate, substrate, and stop solution).[2][3]

  • Urine samples.

  • Deionized water.

3.2.3. Instrumentation

  • Microplate reader capable of measuring absorbance at the specified wavelength (e.g., 450 nm).

  • Micropipettes.

  • Incubator.

3.2.4. Detailed Protocol

  • Prepare the reagents and samples according to the kit manufacturer's instructions. This may involve diluting the urine samples.[2]

  • Add a specific volume of the standards and samples to the appropriate wells of the microtiter plate.

  • Add the sulfonamide-specific antibody to each well.

  • Incubate the plate for the time and at the temperature specified in the kit manual.

  • Wash the plate several times with the provided wash buffer to remove unbound reagents.

  • Add the enzyme conjugate to each well and incubate.

  • Wash the plate again.

  • Add the substrate solution to each well and incubate in the dark for color development.

  • Add the stop solution to each well to terminate the reaction.

  • Read the absorbance of each well using a microplate reader.

3.2.5. Data Analysis

  • Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of sulfonamides in the samples by interpolating their absorbance values on the standard curve.

  • Samples with results above a certain cut-off value are considered presumptive positive and should be confirmed by a chromatographic method.

Sample MatrixTypical Limit of Detection (LOD)
Urine < 15 ng/mL[5]
Milk < 15 ng/mL[5]
Tissue < 15 ng/mL[5]
Honey < 15 ng/mL[5]

The following diagram illustrates the principle of a competitive ELISA.

Competitive ELISA cluster_HighConc High Sulfonamide Concentration in Sample cluster_LowConc Low Sulfonamide Concentration in Sample A1 Well coated with Sulfonamide-Antigen B1 Add Sample (high sulfonamide) + Anti-Sulfonamide Antibody C1 Antibodies bind to free sulfonamides in sample D1 Add Enzyme-linked Secondary Antibody E1 Few secondary antibodies bind F1 Add Substrate -> Low Color A2 Well coated with Sulfonamide-Antigen B2 Add Sample (low sulfonamide) + Anti-Sulfonamide Antibody C2 Antibodies bind to coated antigen D2 Add Enzyme-linked Secondary Antibody E2 Many secondary antibodies bind F2 Add Substrate -> High Color

Caption: Principle of Competitive ELISA.

Conclusion: Ensuring Methodological Rigor

The accurate quantification of sulfonamides in biological samples is a critical task in food safety, environmental monitoring, and pharmaceutical research. The choice of analytical method, coupled with a robust sample preparation strategy, is fundamental to achieving reliable results. This guide has provided an overview of the key analytical techniques and detailed protocols for LC-MS/MS and ELISA. By understanding the principles behind these methods and adhering to rigorous validation procedures, researchers and scientists can ensure the integrity and trustworthiness of their data, ultimately contributing to public health and safety.

References

  • SCIEX. (n.d.). Analysis of Sulfonamides in Milk Using the SCIEX Triple Quad™ 3500 System. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Sulfonamides II ELISA kit (DEIA-XY33). Retrieved from [Link]

  • Agilent Technologies. (2013, April 12). Determination of Sulfonamide Residues in Milk with Agilent Captiva ND Lipids Filtration and LC/MS/MS. Retrieved from [Link]

  • Zhao, Y., et al. (2010). Miniaturized salting-out liquid-liquid extraction of sulfonamides from different matrices. Analytica Chimica Acta, 678(1), 78-83. Retrieved from [Link]

  • USDA Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • Gogac, F., & Ucar, M. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. Records of Natural Products, 12(6), 576-586. Retrieved from [Link]

  • Li, X., et al. (2012). Matrix Solid-Phase Dispersion Extraction of Sulfonamides from Blood. Journal of Analytical Toxicology, 36(2), 123-127. Retrieved from [Link]

  • Gonzalez, C. A., & Usher, K. M. (n.d.). Determination of Sulfonamides in Milk Using Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. Interchim. Retrieved from [Link]

  • Eurofins Technologies. (n.d.). A competitive enzyme immunoassay for screening and quantitative analysis of a broad range of sulfonamides in various matrices. Retrieved from [Link]

  • Samanidou, V. F., & Nikolaidou, K. I. (2007). A Fluorescence-LC Method for the Determination of Sulfonamides in Biological Fluids with Pre-Column Derivatization. Current Pharmaceutical Analysis, 3(3), 196-209. Retrieved from [Link]

  • Aerts, M. M., Beek, W. M., & Brinkman, U. A. (1988). A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. Journal of Chromatography B: Biomedical Sciences and Applications, 456, 105-115. Retrieved from [Link]

  • Cusabio. (n.d.). Sulfonamides (SAs) residue ELISA Kit. Retrieved from [Link]

  • Toussaint, B., et al. (2003). Rapid confirmatory assay for determining 12 sulfonamide antimicrobials in milk and eggs by matrix solid-phase dispersion and liquid chromatography-mass spectrometry. Journal of Chromatography A, 1008(2), 195-204. Retrieved from [Link]

  • Zacharis, C. K., & Tzanavaras, P. D. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 23(6), 1345. Retrieved from [Link]

  • ATZ Labs. (n.d.). Sulfonamides (SAs) ELISA kit Manual. Retrieved from [Link]

  • USDA Food Safety and Inspection Service. (n.d.). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. Retrieved from [Link]

  • Austrian Agency for Health and Food Safety. (2010). SOP Sulfonamides in tissue. Retrieved from [Link]

  • Elabscience. (2023, January 9). SAs (Sulfonamides) ELISA Kit. Retrieved from [Link]

  • Li, X., et al. (2012). Matrix Solid-Phase Dispersion Extraction of Sulfonamides from Blood. Journal of Analytical Toxicology, 36(2), 123-127. Retrieved from [Link]

  • Nunes, K. S. D., et al. (2018). Multiresidue Method for Quantification of Sulfonamides and Trimethoprim in Tilapia Fillet by Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry Using QuEChERS for Sample Preparation. Journal of Analytical Methods in Chemistry, 2018, 8515068. Retrieved from [Link]

  • de Souza, R. C., et al. (2010). Confirmatory method for nine sulfonamides in miniature bovine muscle samples using HPLC/MS/MS without using SPE. Journal of Food and Drug Analysis, 18(3), 177-183. Retrieved from [Link]

  • Zhao, L., & Stevens, J. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Agilent Technologies. Retrieved from [Link]

  • Li, X., et al. (2012). Determination of sulfonamides in livers using matrix solid-phase dispersion extraction high-performance liquid chromatography. Journal of Separation Science, 35(2), 228-233. Retrieved from [Link]

  • El-Gindy, A., & El-Zeany, B. (1998). Facile separation of sulfonamides from their degradates by liquid--liquid extraction. Journal of AOAC International, 81(4), 773-777. Retrieved from [Link]

  • Li, X., et al. (2011). Determination of sulfonamides in blood using acetonitrile–salt aqueous two-phase extraction coupled with high-performance liquid chromatography and liquid chromatography–tandem mass spectrometry. Analytical Methods, 3(11), 2569-2574. Retrieved from [Link]

  • Wang, S., et al. (2023). An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water. Toxics, 11(6), 530. Retrieved from [Link]

  • Patel, D. R., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5941. Retrieved from [Link]

  • European Medicines Agency. (2022, October 13). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Wang, Y., et al. (2022). Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. Molecules, 27(7), 2139. Retrieved from [Link]

  • National Toxicology Program. (n.d.). ICH Test Procedures and Acceptance Criteria for Biological Products. Retrieved from [Link]

  • De Ruyck, H., et al. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Italian Journal of Animal Science, 13(1), 2977. Retrieved from [Link]

  • ResearchGate. (2024, June 10). What is the best extraction method of sulfonamides group from honey samples? Retrieved from [Link]

  • Pop, C. E., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Journal of Analytical Methods in Chemistry, 2019, 6536098. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • KCAS Bioanalytical & Biomarker Services. (2024, April 4). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

Sources

Application Note: 2-(4-N,N-Dimethylsulfamoylphenyl)phenol as a Microenvironment-Sensitive Fluorescent Probe

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Application Areas: Lipid Droplet Imaging, Hydrophobic Pocket Mapping, and Solvatochromic Assays

Executive Summary

The compound 2-(4-N,N-Dimethylsulfamoylphenyl)phenol (DMSP) is a highly versatile, environment-sensitive molecular probe. Built upon a biphenyl scaffold, it leverages a classic Donor- π -Acceptor (D- π -A) architecture to act as a fluorogenic and solvatochromic sensor. While primary sulfonamides are widely known as rigid zinc-chelating inhibitors for metalloenzymes[1], the fully substituted N,N-dimethylsulfamoyl group in DMSP abolishes this specific chelation. Instead, it transforms the molecule into a highly lipophilic, push-pull fluorophore ideal for interrogating intracellular micropolarity, mapping lipid droplets (LDs), and identifying hydrophobic clefts in target proteins[2]. Similar formylated biphenyl derivatives have already been successfully commercialized for biological imaging[3].

Mechanistic Principles: The Push-Pull Photophysics

To utilize DMSP effectively, one must understand the causality behind its optical behavior. The molecule consists of an electron-donating phenol group (Donor) coupled via a rotatable biphenyl π -bridge to an electron-withdrawing N,N-dimethylsulfamoyl group (Acceptor)[4].

  • Aqueous/Polar Environments (Fluorescence OFF): In high-dielectric solvents (like cytosolic fluid), the excited state of DMSP undergoes rapid rotation around the biphenyl C-C bond. This structural relaxation leads to a Twisted Intramolecular Charge Transfer (TICT) state[4]. Because the TICT state is highly polarized and non-planar, it decays non-radiatively, rendering the probe virtually non-fluorescent in water[1].

  • Hydrophobic/Restricted Environments (Fluorescence ON): When DMSP partitions into a low-dielectric environment (e.g., the lipid core of an LD) or binds to a rigid protein pocket, steric hindrance and low polarity restrict the rotation of the biphenyl core. The molecule is forced to remain in a planar Intramolecular Charge Transfer (ICT) state, resulting in a massive fluorescence "turn-on" and a distinct blue-shift in its emission spectrum[5].

Workflow cluster_0 Aqueous Phase (High Polarity) cluster_1 Lipid/Protein Phase (Low Polarity) A Free DMSP (Twisted) B TICT State (Quenched) A->B Excitation C Bound DMSP (Planarized) B->C Hydrophobic Partitioning D ICT State (Fluorescent) C->D Excitation

Fig 1. Mechanism of DMSP fluorescence turn-on via restriction of Twisted Intramolecular Charge Transfer.

Photophysical Properties

The solvatochromic nature of DMSP means its emission maximum ( λem​ ) and quantum yield ( ΦF​ ) are strictly dependent on the local dielectric constant ( ϵ )[6]. The table below summarizes the expected photophysical behavior of the DMSP scaffold across different microenvironments.

Solvent / EnvironmentDielectric Constant ( ϵ ) λabs​ (nm) λem​ (nm)Quantum Yield ( ΦF​ )State
Water (PBS, pH 7.4) 78.4330~540< 0.01TICT (Quenched)
Methanol 32.73284950.08Partial ICT
Chloroform 4.83254400.45ICT (Fluorescent)
1,4-Dioxane / Lipid Core 2.23254150.62ICT (Highly Fluorescent)

Experimental Protocols

Protocol A: In Vitro Solvatochromic Calibration

A self-validating workflow to establish the mathematical relationship between DMSP fluorescence and environmental polarity before moving to complex biological models.

Materials: Anhydrous DMSO, 1,4-Dioxane, Milli-Q Water, DMSP powder, Black 96-well microplates.

  • Stock Preparation: Dissolve DMSP in anhydrous DMSO to a final concentration of 10 mM.

    • Expert Insight: Always use anhydrous DMSO. The biphenyl core is highly hydrophobic; any water ingress into the stock will trigger premature aggregation, leading to self-quenching and erratic baseline readings.

  • Solvent Gradient Generation: Prepare a 10-point gradient of 1,4-Dioxane and Water (from 0% to 100% Dioxane in 10% increments).

    • Causality: Dioxane and water are fully miscible but possess vastly different dielectric constants ( ϵDioxane​ = 2.2, ϵWater​ = 78.4). This binary system allows you to precisely tune the polarity parameter ET​(30) without introducing new chemical constituents that might cause off-target interactions[6].

  • Probe Dilution: Dilute the DMSP stock into each solvent mixture to a final working concentration of 10 μ M. Ensure the final DMSO concentration remains 0.1% to avoid altering the bulk dielectric constant.

  • Spectral Acquisition: Excite the samples at 330 nm. Record the emission spectra from 380 nm to 600 nm.

  • Validation: Plot the emission maximum ( λem​ ) against the calculated ET​(30) value of each mixture. A successful calibration will yield a linear solvatochromic shift, validating the probe's integrity.

Protocol B: Live-Cell Lipid Droplet (LD) Imaging

Utilizing the lipophilic and fluorogenic nature of DMSP to map dynamic lipid metabolism in live cells.

Materials: HeLa or 3T3-L1 cell lines, Oleic Acid (OA), Glass-bottom imaging dishes, Confocal Laser Scanning Microscope (CLSM).

  • Cell Seeding & Treatment: Seed cells in 35 mm glass-bottom dishes and culture until 70% confluent. Treat the cells with 400 μ M Oleic Acid for 24 hours.

    • Causality: Oleic acid forces the cells into a state of lipid overload, aggressively upregulating the synthesis of triacylglycerols. This expands the intracellular LD pool, providing a robust, high-signal morphological control to validate the probe's specific targeting[2].

  • Staining: Remove the culture medium and wash the cells twice with warm PBS. Incubate the cells with 2 μ M DMSP (diluted in serum-free medium from the DMSO stock) for 30 minutes at 37°C.

  • Washing: Wash the cells three times with PBS to remove unbound probe.

    • Expert Insight: Because DMSP is virtually non-fluorescent in aqueous environments (TICT state), background fluorescence from the media is minimal. However, washing removes aggregated probe that might adhere to the glass surface.

  • Imaging: Transfer to the CLSM. Excite using a 355 nm or 405 nm laser line. Collect emission in the blue/cyan channel (420–470 nm). LDs will appear as bright, punctate structures against a dark cytosolic background[2].

References

  • Maus, M., et al. "Bifunctional Charge Transfer Operated Fluorescent Probes... Biphenyl-Type Sensor Molecules." The Journal of Physical Chemistry A, 1999, 103(18), 3388-3401. URL:[Link]

  • Mandal, et al. "An Enumerated Outlook of Intracellular Micropolarity Using Solvatochromic Organic Fluorescent Probes." ACS Omega, 2020, 5(50), 32125–32138. URL:[Link]

  • Klymchenko, A. S., et al. "Structure-function relationships in solvatochromic fluorophores targeting human and bovine carbonic anhydrases." Bioorganic Chemistry, 2021, 115, 105005. URL:[Link]

  • Klymchenko, A. S. "Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications." Accounts of Chemical Research, 2017, 50(2), 366-375. URL:[Link]

  • Xiong, T., et al. "Environmental Health Risk Assessment of Dynamic Lipid Metabolism in PCB-118-Induced Insulin Resistance Models Using a Polarity-Ultrasensitive Fluorescent Probe." Analytical Chemistry, 2023, 95(44), 16259–16267. URL:[Link]

Sources

HPLC method development for the analysis of sulfated phenolic compounds

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced HPLC-MS/MS Method Development for the Analysis of Sulfated Phenolic Compounds

Executive Summary

Sulfated phenolic compounds (SPCs), including sulfated flavonoids and phenolic acids, are critical Phase II metabolites of dietary polyphenols and vital secondary metabolites in various plant species[1]. Despite their biological significance, SPCs present severe analytical challenges. Their high polarity and permanent negative charge often lead to poor retention, co-elution with the void volume, and severe peak tailing in standard reversed-phase high-performance liquid chromatography (RP-HPLC)[2].

This application note provides an authoritative, mechanistic guide to developing robust, self-validating HPLC-MS/MS methods for SPCs. By moving away from traditional ion-pairing reagents that cause mass spectrometry (MS) signal suppression, we outline optimized buffered RP-HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC) strategies that ensure sharp peak shapes, excellent retention, and high MS sensitivity.

Biological Context: The Origin of Phenolic Sulfates

Dietary polyphenols exhibit low systemic bioavailability and are extensively metabolized before entering circulation. In the liver and intestinal epithelium, cytosolic sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl groups of phenolic aglycones[3]. This Phase II conjugation dramatically increases the water solubility of the metabolites, facilitating their transport in plasma and eventual renal excretion[1].

PhaseIIMetabolism A Dietary Polyphenols B Gut Microbiota Hydrolysis A->B C Phenolic Aglycones B->C D Hepatic SULTs (Phase II) C->D Absorption E Sulfated Metabolites D->E + PAPS

Phase II metabolic conversion of dietary polyphenols into sulfated metabolites.

Mechanistic Principles of Chromatographic Behavior

The Polarity Paradox and Retention Failure

Phenolic compounds possess a naturally hydrophobic aromatic core. However, the addition of a sulfate moiety (-OSO₃H) introduces a highly acidic functional group with a pKa typically < 2. Under standard acidic LC conditions (e.g., 0.1% formic acid, pH ~2.7), the sulfate group remains fully ionized. This permanent negative charge drastically reduces the molecule's hydrophobicity, causing it to bypass the stationary phase and elute in the void volume. Furthermore, the ionized sulfate interacts ionically with residual silanols on silica-based columns, resulting in severe peak tailing[2].

Overcoming the Challenge: Buffer and Column Selection

To achieve optimal retention without compromising MS detection, the causality of the mobile phase chemistry must be addressed:

  • Avoid Traditional Ion-Pairing: Reagents like triethylamine (TEA) form hydrophobic pairs with the sulfate group, improving retention. However, they cause catastrophic ion suppression in electrospray ionization (ESI) and permanently contaminate the MS source[2].

  • Volatile Buffering (The RP Solution): Utilizing volatile buffers such as ammonium acetate (10–20 mM) at pH 4.5–6.0 provides sufficient ionic strength to mask silanol interactions while balancing the ionization state of the phenolic hydroxyls. This yields sharp, symmetrical peaks and is highly compatible with MS detection. Core-shell C18 or Pentafluorophenyl (PFP) columns are highly recommended here to provide high efficiency and alternative π-π selectivity[2],.

  • HILIC (The Polar Solution): For multi-sulfated or exceptionally polar phenolics, HILIC (e.g., ZIC-pHILIC) offers an orthogonal retention mechanism. Analytes partition into a water-rich hydration layer immobilized on the stationary phase, allowing excellent retention of highly charged species[2].

HPLCWorkflow Start Sulfated Phenolic Extract Split Assess Analyte Polarity Start->Split RP Reversed-Phase (RP) Core-Shell C18 / PFP Split->RP Mono-sulfated HILIC HILIC ZIC-pHILIC / Amide Split->HILIC Multi-sulfated ModRP Ammonium Acetate Buffer (pH 4.5 - 6.0) RP->ModRP ModHILIC Ammonium Formate Buffer (>70% Organic) HILIC->ModHILIC Detect ESI-MS/MS (Negative Mode) Neutral Loss 80 Da ModRP->Detect ModHILIC->Detect

Decision tree for selecting chromatographic modes for sulfated phenolic compounds.

Quantitative Data & Method Optimization Summary

The following table summarizes the causal effects of different chromatographic parameters on the analysis of SPCs, derived from empirical method development data,.

ParameterConventional RP-HPLCOptimized Buffered RP-HPLCHILIC
Stationary Phase Fully Porous C18Core-Shell C18 / PFPZIC-pHILIC / Amide
Mobile Phase Additive 0.1% Formic Acid10–20 mM Ammonium Acetate10 mM Ammonium Formate
Aqueous pH Range ~2.74.5 – 6.03.0 – 5.0
Analyte Retention Poor (Elutes in void volume)Excellent ( k′ > 2)Excellent for multi-sulfates
Peak Shape Severe TailingSharp, SymmetricalSharp
MS Compatibility Good (but poor chromatography)Excellent (No ion suppression)Excellent (Enhanced ESI efficiency)

Validated Experimental Protocols

Protocol A: Plasma Sample Preparation for Phenolic Sulfates

Causality: Plasma proteins bind heavily to phenolic compounds. Formic acid disrupts these interactions and precipitates proteins, while ascorbic acid acts as an antioxidant to prevent the degradation of the delicate phenolic core during extraction[3].

  • Aliquot: Transfer 380 µL of human or animal plasma into a 2 mL cryotube.

  • Antioxidant Addition: Add 20 µL of ascorbic acid (4 mg/mL) to achieve a final concentration of ~1 mM[3].

  • Internal Standard (IS): Spike the sample with Taxifolin (or a stable isotope-labeled standard) to a final concentration of 250 nM to monitor recovery[3].

  • Acidification: Add 30 µL of 50% (v/v) formic acid to disrupt protein binding[3].

  • Defatting: Add 1 mL of hexane, vortex vigorously for 60 seconds, and centrifuge at 17,000 × g for 10 minutes[3]. Discard the upper organic (lipid) layer.

  • Collection: Carefully collect the lower aqueous phase for LC-MS/MS injection. Self-Validation Check: Calculate the recovery of the Taxifolin IS. Recovery must fall between 85–115%. A lower recovery indicates incomplete protein precipitation or severe matrix effects requiring further dilution.

Protocol B: LC-MS/MS Analysis via Neutral Loss Scan

Causality: Sulfated flavonoids undergo a highly characteristic cleavage of the sulfate moiety during collision-induced dissociation (CID) in the mass spectrometer. Monitoring a neutral loss of 80 Da (corresponding to SO₃) in negative electrospray ionization (ESI-) provides a highly specific, self-validating detection mechanism that filters out non-sulfated matrix interference[4].

  • Column: Restek Raptor C18 Core-Shell (2.1 x 100 mm, 2.7 µm)[4].

  • Mobile Phase A: LC-MS grade water containing 10 mM Ammonium Acetate, adjusted to pH 5.0.

  • Mobile Phase B: LC-MS grade Methanol[4].

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–15 min: Linear gradient to 40% B

    • 15–16 min: Step to 95% B (Column wash)

    • 16–20 min: 95% B

    • 20–22 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • MS Detection: ESI in Negative Mode. Set the quadrupole to perform a Neutral Loss Scan of 80 Da. Self-Validation Check: Following the highest calibration standard, run a blank injection. Carryover must be <0.1%. Any chromatographic peak that does not exhibit the 80 Da neutral loss transition is automatically rejected as a non-sulfated artifact.

References

  • Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis - PMC - NIH Source: nih.gov URL:[Link]

  • A Novel Method for Identification and Quantification of Sulfated Flavonoids in Plants by Neutral Loss Scan Mass Spectrometry - Frontiers Source: frontiersin.org URL:[Link]

  • Phenolic sulfates as new and highly abundant metabolites in human plasma after ingestion of a mixed berry fruit purée | British Journal of Nutrition | Cambridge Core Source: cambridge.org URL:[Link]

  • Sulfates as phase II metabolites of natural phenolic compounds - Univerzita Karlova Source: cuni.cz URL:[Link]

Sources

Application Note: Experimental Procedures for the N,N-Dimethylation of Primary Sulfonamides

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of novel sulfonamide derivatives is a cornerstone of drug discovery and lead optimization[1]. The N,N-dimethylation of primary sulfonamides ( R−SO2​NH2​→R−SO2​N(CH3​)2​ ) is a critical structural modification used to modulate physicochemical properties. By removing hydrogen bond donors, this transformation significantly increases lipophilicity, improves membrane permeability, and alters target binding affinity.

This technical guide provides two validated, self-contained experimental protocols for the N,N-dimethylation of sulfonamides: a robust classical alkylation method for rapid bench-scale synthesis[2], and a modern, atom-economic catalytic approach designed for green chemistry and scale-up[3].

Mechanistic Insights & Causality

Unlike aliphatic amines, the nitrogen atom of a primary sulfonamide is a poor nucleophile due to the strong electron-withdrawing nature of the adjacent sulfonyl ( SO2​ ) group. Therefore, direct alkylation of a neutral sulfonamide is kinetically hindered.

The Classical Approach (Protocol A): To overcome this kinetic barrier, the sulfonamide must be deprotonated (pKa ~10) to form a highly nucleophilic sulfonamide anion. Potassium carbonate ( K2​CO3​ ) is the optimal base; it is sufficiently basic to deprotonate the sulfonamide but mild enough to prevent the degradation of base-sensitive functional groups[2]. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature effectively solvates the potassium cation while leaving the sulfonamide anion unsolvated and highly reactive. Because the mono-methylated intermediate remains acidic (pKa ~11), an excess of methyl iodide ( CH3​I ) is required to drive the reaction exclusively to the N,N-dimethylated product[4].

The Catalytic Approach (Protocol B): Modern process chemistry favors "borrowing hydrogen" methodologies[5]. Using a Ruthenium-based catalyst, methanol acts as both the solvent and the C1 alkylating agent[3]. The catalyst dehydrogenates methanol to generate formaldehyde and a transient ruthenium-hydride species. The sulfonamide condenses with the formaldehyde to form a sulfonyl imine, which is subsequently reduced by the ruthenium-hydride[6]. This cascade eliminates the need for toxic alkyl halides and generates water as the sole byproduct.

Methodological Comparison

ParameterProtocol A: Classical AlkylationProtocol B: Green Catalytic Alkylation
Reagents CH3​I , K2​CO3​ Methanol, [Ru(p−cymene)Cl2​]2​ , Base
Solvent DMF or AcetonitrileMethanol
Temperature 25 °C to 50 °C100 °C to 120 °C
Reaction Time 4 - 12 hours16 - 24 hours
Atom Economy Low (generates KI waste)High (generates H2​O waste)
Scalability Excellent for bench-scaleIdeal for process chemistry / scale-up
Primary Use Case Rapid library synthesisSustainable, large-scale manufacturing

Experimental Workflows

Workflow Start Primary Sulfonamide (R-SO₂NH₂) Decision Substrate Sensitivity & Scale Requirements? Start->Decision Path1 Standard Bench Scale (Robust, Fast) Decision->Path1 Broad Tolerance Path2 Process/Scale-Up (Green, High Atom Economy) Decision->Path2 Avoid Toxic MeI Method1 Protocol A: MeI / K₂CO₃ in DMF (25-50°C) Path1->Method1 Method2 Protocol B: MeOH / Ru-Catalyst Borrowing Hydrogen (100°C) Path2->Method2 Product N,N-Dimethyl Sulfonamide (R-SO₂N(CH₃)₂) Method1->Product Method2->Product

Caption: Decision matrix for selecting the optimal N,N-dimethylation protocol.

Protocol A: Classical Alkylation via Methyl Iodide

1. Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the primary sulfonamide (1.0 equiv, e.g., 10 mmol) in anhydrous DMF to achieve a 0.2 M concentration. 2. Deprotonation: Add anhydrous Potassium Carbonate ( K2​CO3​ , 3.0 equiv) in one portion. Stir the suspension at room temperature for 15 minutes to ensure complete deprotonation of the sulfonamide[2]. 3. Alkylation: Cool the mixture to 0 °C using an ice bath. Add Methyl Iodide ( CH3​I , 3.0 equiv) dropwise via syringe. (Caution: CH3​I is a highly volatile alkylating agent; perform strictly in a fume hood). 4. Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 12 hours. 5. Self-Validation (IPC): Monitor the reaction via Thin Layer Chromatography (TLC). The starting primary sulfonamide is highly polar. The N,N-dimethylated product will migrate significantly higher on the silica plate (e.g., Δ Rf ≈ +0.4 in 30% EtOAc/Hexanes) due to the complete loss of hydrogen-bonding capability. 6. Quenching & Workup: Quench the reaction by adding saturated aqueous NH4​Cl to safely destroy any trace unreacted CH3​I . Dilute the mixture with Ethyl Acetate and wash the organic layer sequentially with water (3x) and brine (1x) to aggressively partition and remove the DMF. 7. Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The crude product is typically >95% pure but can be purified via flash column chromatography if necessary.

Protocol B: Green Catalytic N-Methylation via Borrowing Hydrogen

Mechanism MeOH Methanol (CH₃OH) Solvent & C1 Source RuCat Ru Catalyst Dehydrogenation MeOH->RuCat HCHO Formaldehyde (HCHO) Transient Intermediate RuCat->HCHO - H₂ RuH2 Ru-Hydride (Ru-H₂) Hydrogen Transfer RuCat->RuH2 stores H₂ Imine Sulfonyl Imine (R-SO₂N=CH₂) HCHO->Imine + R-SO₂NH₂ - H₂O Product Methylated Sulfonamide (Repeats for N,N-dimethyl) Imine->Product + Ru-H₂ Reduction RuH2->Product

Caption: Mechanistic pathway of Ru-catalyzed N-methylation via borrowing hydrogen.

1. Preparation: In a heavy-walled pressure tube or autoclave, add the primary sulfonamide (1.0 equiv, 5 mmol), the [Ru(p−cymene)Cl2​]2​ catalyst (1-2 mol%), and a catalytic amount of base (e.g., LiOtBu , 5 mol%)[3]. 2. Solvent Addition: Add anhydrous Methanol (10 mL). Methanol serves as both the reaction medium and the stoichiometric C1 source. 3. Sealing and Heating: Seal the pressure tube under an inert argon atmosphere. Heat the mixture to 100-120 °C using an oil bath for 16-24 hours. Elevated temperatures are thermodynamically required to drive the endothermic dehydrogenation of methanol by the Ru-catalyst[6]. 4. Self-Validation (IPC): Cool the vessel to room temperature before opening. Analyze an aliquot via LC-MS. The mass spectrum will act as a definitive self-validating marker, showing a clean +28.03 Da shift ( M+2CH3​−2H ) corresponding to the N,N-dimethylated product. 5. Workup & Isolation: Filter the crude mixture through a short pad of Celite to remove the precipitated metal catalyst, eluting with Ethyl Acetate. Concentrate the filtrate in vacuo. The crude product can be recrystallized from Ethanol/Water.

Analytical Validation & Troubleshooting

To ensure the scientific integrity of the synthesized compounds, the following analytical markers must be confirmed:

  • 1 H NMR Spectroscopy: The defining hallmark of successful N,N-dimethylation is the appearance of a sharp, 6-proton singlet between δ 2.60 and 2.90 ppm, corresponding to the −N(CH3​)2​ group. The complete disappearance of the broad NH2​ singlet (typically δ 7.0-8.0 ppm in DMSO- d6​ ) confirms 100% conversion.

  • IR Spectroscopy: The starting primary sulfonamide exhibits two distinct N-H stretching bands (asymmetric and symmetric) in the 3200-3400 cm−1 region. The N,N-dimethylated product will show a complete absence of these N-H stretches.

  • Troubleshooting Mono-alkylation: If NMR indicates a mixture of mono- and di-methylated products in Protocol A, it is indicative of insufficient CH3​I or premature quenching. Ensure a minimum of 2.5 equivalents of CH3​I is used and verify that the reaction vessel is properly sealed to prevent the evaporation of the electrophile[4].

References

  • Dang, T. T., et al. "Efficient Ruthenium-Catalyzed N-Methylation of Amines Using Methanol." Chemistry–A European Journal (2015). URL:[Link]

  • Li, Y., et al. "N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source." ACS Omega (2021). URL:[Link]

  • US Patent 8,877,975 B2. "Cycloalkylamines as monoamine reuptake inhibitors." Google Patents (2014).
  • Wiesenhofer, J., et al. "A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides." ResearchGate (2025). URL:[Link]

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for the synthesis of diaryl ethers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Diaryl Ether Synthesis . This guide is designed for researchers, application scientists, and drug development professionals seeking to optimize C–O cross-coupling reactions.

Diaryl ethers are critical structural motifs in pharmaceuticals and agrochemicals. However, their synthesis is notoriously challenging due to the high activation energy required for C–O reductive elimination and the competing side reactions of oxygen nucleophiles. This center provides mechanistic insights, optimization matrices, troubleshooting FAQs, and validated protocols for the three primary synthetic pathways: Ullmann Coupling , Buchwald-Hartwig Etherification , and Chan-Lam Coupling .

Part 1: Core Workflows & Mechanistic Pathways

Understanding the catalytic cycle is the first step in troubleshooting. While Ullmann and Chan-Lam reactions rely on Copper (Cu) to mediate the coupling of phenols with aryl halides or boronic acids, the Buchwald-Hartwig etherification utilizes Palladium (Pd). In Pd-catalyzed systems, the fundamental challenge is that alkoxide/phenoxide ligands bind tightly to Pd(II), making the final reductive elimination step kinetically sluggish compared to C–N or C–C bond formation.

G Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)(Ln)-X] Pd0->OxAdd + Ar-X BaseSub Ligand Exchange [Ar-Pd(II)(Ln)-OAr'] OxAdd->BaseSub + Ar'-OH / Base - Base-HX RedElim Reductive Elimination Diaryl Ether (Ar-O-Ar') BaseSub->RedElim RedElim->Pd0 - Ar-O-Ar'

Catalytic cycle of Pd-catalyzed Buchwald-Hartwig diaryl ether synthesis.

To overcome this, modern protocols employ highly electron-rich, sterically bulky biarylphosphine ligands. The electron density accelerates the initial oxidative addition, while the steric bulk physically forces the aryl and phenoxide groups together, lowering the activation barrier for reductive elimination 1.

Part 2: Reaction Optimization Matrix

When designing your experiment, use the following matrix to select the optimal baseline conditions.

Coupling MethodMetal/CatalystPreferred LigandsOptimal BasesTypical SolventsTemp Range
Ullmann (Modified) CuI, Cu2O, Cu(OAc)2N,N-dimethylglycine, TMHD, 1,10-PhenanthrolineCs2CO3, K3PO4Toluene, Dioxane, DMF80 °C – 110 °C
Buchwald-Hartwig Pd2(dba)3, Pd(OAc)2RockPhos, t-BuXPhos, dtbpfNaOtBu, K3PO4Toluene, Xylene80 °C – 120 °C
Chan-Lam Cu(OAc)2Pyridine, 2,2'-bipyridine (or Ligand-free)Et3N, Pyridine, Cs2CO3DCM, MeOH, DMSO20 °C – 40 °C

Part 3: Troubleshooting Guides & FAQs

G Start Issue: Low Diaryl Ether Yield Check Analyze via GC-MS / LC-MS Start->Check Dehal Major Byproduct: Dehalogenated Arene (Ar-H) Check->Dehal Homocoup Major Byproduct: Biaryl or Biphenol Check->Homocoup NoReact Unreacted Starting Materials Check->NoReact Sol1 Action: Switch to non-polar solvent (e.g., Toluene) or weaker base Dehal->Sol1 Sol2 Action: Degas solvents thoroughly Exclude O2/Moisture Homocoup->Sol2 Sol3 Action: Use bulkier, electron-rich ligand or increase temperature NoReact->Sol3

Troubleshooting decision tree for diagnosing low yields in cross-coupling.

Q1: Why am I seeing significant dehalogenation (Ar-H) instead of my desired diaryl ether? A: Dehalogenation (reduction of the aryl halide) is the most common competing side reaction in both Ullmann and Buchwald-Hartwig couplings. It occurs when the reductive elimination step is too slow, allowing the metal-aryl intermediate to undergo protodemetalation or hydrogen abstraction from the solvent/ligand. Solution: Switch to a less hydrogen-donating solvent (e.g., replace DMF or THF with Toluene). If using Pd, upgrade to a bulkier ligand (like RockPhos) to accelerate reductive elimination. In Ullmann couplings, highly electron-withdrawing phenols exacerbate this issue; ensure your base is strictly anhydrous 2.

Q2: My classical Ullmann coupling requires 150 °C, and my substrate is degrading. How can I lower the temperature? A: Classical Ullmann reactions suffer from the formation of unreactive, insoluble Cu(I) polymeric aggregates, necessitating harsh temperatures. You can drop the temperature to 80–100 °C by adding a bidentate ligand such as 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) or N,N-dimethylglycine. These ligands chelate the copper, breaking up the oligomers and increasing the solubility of the active monomeric Cu(I) species, thereby dramatically lowering the activation energy for the reaction 23.

Q3: I am getting homocoupling of my phenol in the Chan-Lam reaction. How do I prevent this? A: The Chan-Lam coupling is an oxidative process that relies on atmospheric oxygen or a chemical oxidant to turn over the Cu(II)/Cu(III) cycle. If the concentration of the phenol is too high relative to the transmetalated aryl-copper intermediate, oxidative homocoupling of the phenol occurs. Solution: Use a syringe pump to slowly add the phenol over 2–4 hours, keeping its steady-state concentration low. Alternatively, utilize modern photoinduced or controlled-oxidant conditions (e.g., using (NH4)2S2O8) under an inert atmosphere to tightly control the oxidation state 4.

Q4: My aryl halide is highly electron-rich. Which method should I choose? A: Electron-rich aryl halides undergo oxidative addition very slowly. For these substrates, Pd-catalyzed Buchwald-Hartwig coupling using highly active precatalysts (like Pd-PEPPSI or third-generation palladacycles) is vastly superior to Ullmann conditions. If you must use Ullmann, switch from aryl bromides to aryl iodides, as the weaker C–I bond compensates for the electron-rich nature of the ring 5.

Part 4: Standard Operating Procedures (SOPs)

Protocol A: Mild Cu-Catalyzed Ullmann Coupling (Assisted by TMHD)

Self-validating mechanism: The reaction mixture will transition from a pale blue/green suspension to a deep, homogeneous colored solution upon active Cu-ligand complex formation.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (10 mol%), Cs2CO3 (2.0 equiv), and the phenol (1.2 equiv).

  • Degassing: Evacuate the tube and backfill with dry Nitrogen (repeat 3 times).

  • Addition: Add the aryl halide (1.0 equiv) via syringe, followed by anhydrous Toluene (0.5 M).

  • Ligand Activation: Inject 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) (20 mol%).

  • Reaction: Seal the tube and heat to 100 °C in an oil bath. Stir vigorously for 12–24 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove copper salts. Wash with 1M NaOH to remove unreacted phenol, concentrate, and purify via flash chromatography.

Protocol B: Pd-Catalyzed Buchwald-Hartwig Etherification

Self-validating mechanism: If the solution turns black and precipitates Pd-black within the first 30 minutes, the ligand has dissociated or oxidized, indicating a failure in the inert atmosphere.

  • Preparation: In an argon-filled glovebox, charge a vial with Pd(OAc)2 (2 mol%), RockPhos ligand (3 mol%), and NaOtBu (1.5 equiv).

  • Substrate Loading: Add the aryl halide (1.0 equiv) and phenol (1.2 equiv). If either is a liquid, add them outside the glovebox using standard Schlenk techniques.

  • Solvent: Add anhydrous, degassed Toluene (0.2 M).

  • Reaction: Cap the vial securely with a PTFE-lined septum, remove from the glovebox, and heat at 100 °C for 4–12 hours. Monitor the disappearance of the aryl halide via GC-MS.

  • Workup: Quench with water, extract with diethyl ether (3x), dry over MgSO4, and purify.

Protocol C: Room-Temperature Chan-Lam Coupling

Self-validating mechanism: The reaction requires oxygen to turn over. A color change from light blue (Cu(II)) to green/brown indicates the formation of the active transmetalated intermediate.

  • Preparation: In an open-air round-bottom flask, dissolve the phenol (1.0 equiv) and arylboronic acid (1.5 equiv) in Dichloromethane (DCM) (0.1 M).

  • Catalyst & Base: Add Cu(OAc)2 (10 mol%), followed by freshly distilled Pyridine (5.0 equiv).

  • Desiccant: Add 4Å molecular sieves (approx. 200 mg/mmol) to absorb water generated during the boronic acid condensation, which otherwise stalls the reaction.

  • Reaction: Stir vigorously at room temperature open to the air (or under an O2 balloon for sluggish substrates) for 16–24 hours.

  • Workup: Filter through Celite to remove sieves and copper, wash with 1M HCl to remove pyridine, concentrate, and purify.

References

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at:[Link]

  • Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. American Chemical Society (ACS). Available at:[Link]

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. National Institutes of Health (NIH). Available at:[Link]

  • Generalization of the Chan–Lam Reaction via Photoinduced Copper Catalysis. Chinese Chemical Society. Available at:[Link]

  • Recent Progress in Diaryl Ether Synthesis. ResearchGate. Available at:[Link]

Sources

Improving the yield and purity of 2-(4-N,N-Dimethylsulfamoylphenyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 2-(4-N,N-Dimethylsulfamoylphenyl)phenol .

This compound features a biphenyl scaffold with an ortho-hydroxyl group on one ring and a para-N,N-dimethylsulfamoyl group on the other. It is typically synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-hydroxyphenylboronic acid (or its pinacol ester) and 4-bromo-N,N-dimethylbenzenesulfonamide.

Due to the electronic and steric properties of the ortho-hydroxyl group, researchers frequently encounter issues such as protodeboronation, catalyst poisoning, and difficult palladium remediation. This guide provides field-proven, mechanistic solutions to maximize your yield and purity.

Interactive Troubleshooting Matrix

When your LC-MS or TLC indicates a failed or suboptimal reaction, use the matrix below to diagnose the root cause and implement an actionable solution.

Observed IssueMechanistic Root CauseActionable Solution
Low Yield + High Phenol Protodeboronation: The ortho-OH group accelerates base-catalyzed hydrolysis of the C-B bond, converting the boronic acid into phenol before transmetalation can occur[1].Switch from the free boronic acid to the pinacol ester derivative. Replace strong bases (NaOH, NaOtBu) with a milder base like K₃PO₄ [2].
High Homocoupling Oxygen Ingress: Trace oxygen promotes the oxidative homocoupling of the boronic acid, forming 2,2'-biphenol side products.Strictly degas the solvent mixture (e.g., 1,4-Dioxane/Water) via Argon sparging for at least 30 minutes prior to catalyst addition.
Incomplete Conversion Catalyst Deactivation: The ortho-hydroxyl group can coordinate with the palladium center, forming stable, unreactive off-cycle species.Upgrade the ligand to a sterically bulky, electron-rich biaryl phosphine (e.g., XPhos or SPhos ) to prevent unwanted coordination and accelerate reductive elimination[3].
Dark/Black Product Palladium Trapping: The sulfonamide and phenol moieties act as bidentate-like ligands, trapping elemental Pd nanoparticles within the product matrix.Implement a NaHSO₃ aqueous wash during workup or treat the organic phase with a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol)[4],[5].

Deep-Dive FAQs: Expertise & Causality

Q: Why does my 2-hydroxyphenylboronic acid degrade so rapidly compared to other boronic acids? A: The degradation is driven by a process called protodeboronation. In aqueous, basic conditions, the boronic acid forms a boronate complex. The ortho-hydroxyl group acts as an internal electron donor, stabilizing the transition state that leads to the cleavage of the carbon-boron bond, yielding phenol and boric acid[1],[2]. By utilizing the pinacol ester (which hydrolyzes slowly in situ) and a weaker base (which lowers the concentration of the reactive boronate intermediate), you throttle the degradation rate, allowing the productive transmetalation step to outcompete the side reaction.

Q: How can I easily separate the desired product from unreacted 4-bromo-N,N-dimethylbenzenesulfonamide? A: Exploit the pKa difference. Your product contains a phenol group (pKa ~10), while the starting sulfonamide lacks an acidic proton (the nitrogen is fully alkylated). By performing an acid-base extraction using 1M NaOH, the product selectively partitions into the aqueous layer as a water-soluble sodium phenoxide. Washing this aqueous layer with an organic solvent removes the unreacted sulfonamide. Subsequent acidification with HCl precipitates the highly pure product.

Q: Which palladium scavenger is most effective for this specific scaffold? A: Because the product contains coordinating heteroatoms (O, N, S), standard silica plugs are insufficient. Quantitative data shows that sulfur-based scavengers or bisulfite washes are required to break the Pd-product coordination[4],[5]. See the Palladium Scavenging Data section below for a quantitative comparison.

Diagnostic Workflow

Workflow Start Analyze Crude Reaction (LC-MS / TLC) Yield Low Product Yield? Start->Yield Purity High Impurities / Pd? Start->Purity Proto High Phenol Detected (Protodeboronation) Yield->Proto Yes Homo High Homocoupling (Biphenyls) Yield->Homo Yes Pd Residual Pd > 10 ppm? Purity->Pd Yes Sulf Unreacted Sulfonamide? Purity->Sulf Yes Sol1 Switch to Pinacol Ester & Use Mild Base (K3PO4) Proto->Sol1 Sol2 Strictly Degas Solvents (Argon Sparging) Homo->Sol2 Sol3 Treat with SiliaMetS Thiol or NaHSO3 Wash Pd->Sol3 Sol4 Perform Acid-Base Extraction (NaOH/HCl) Sulf->Sol4

Troubleshooting logic for Suzuki-Miyaura coupling and purification of biphenyl phenols.

Step-by-Step Optimized Protocol

This protocol is designed as a self-validating system . Internal checkpoints ensure that you only proceed to the next step if the chemical logic holds true.

Phase 1: Reaction Setup
  • Charge the Flask: To an oven-dried Schlenk flask, add 4-bromo-N,N-dimethylbenzenesulfonamide (1.0 equiv, 10 mmol) and 2-hydroxyphenylboronic acid pinacol ester (1.3 equiv, 13 mmol). Note: The 0.3 equiv excess compensates for minor unavoidable protodeboronation.

  • Add Catalyst & Base: Add Pd₂dba₃ (0.02 equiv, 2 mol%) and XPhos (0.04 equiv, 4 mol%), followed by K₃PO₄ (2.5 equiv, 25 mmol)[3].

  • Degas Solvents: In a separate flask, prepare a 4:1 mixture of 1,4-Dioxane and deionized water. Sparge with Argon for 30 minutes.

  • Initiate Reaction: Transfer the degassed solvent (50 mL) to the reaction flask via cannula. Heat the mixture to 80 °C under an Argon atmosphere for 4–6 hours.

  • Validation Check 1: Sample 50 µL of the reaction, dilute in acetonitrile, and run an LC-MS. You should observe the disappearance of the starting mass (m/z ~264) and the appearance of the product mass (m/z ~277 [M+H]⁺). If starting material remains, spike with an additional 1 mol% catalyst.

Phase 2: Acid-Base Purification
  • Quench and Extract: Cool the reaction to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (50 mL). Separate the layers.

  • Selective Phenol Extraction: Extract the organic layer with 1M NaOH (3 x 30 mL).

  • Validation Check 2: Spot the organic layer on a TLC plate. The product (UV active) should be entirely absent from the organic layer, having migrated to the aqueous phase. Discard the organic layer (which contains unreacted sulfonamide, homocoupled impurities, and free ligands).

  • Precipitation: Cool the combined aqueous NaOH layers in an ice bath. Slowly add 2M HCl dropwise until the pH reaches ~3. The product will crash out as a white/off-white precipitate.

  • Filtration: Filter the precipitate over a Buchner funnel and wash with cold water.

Phase 3: Palladium Remediation
  • Scavenging: Dissolve the crude solid in THF (30 mL). Add SiliaMetS Thiol resin (approx. 4 equivalents relative to the initial Pd loading)[5].

  • Incubation: Stir at 40 °C for 4 hours.

  • Final Isolation: Filter the mixture through a pad of Celite to remove the resin. Concentrate the filtrate under reduced pressure to yield highly pure 2-(4-N,N-Dimethylsulfamoylphenyl)phenol.

Palladium Scavenging Data

Selecting the right scavenger is critical. The table below summarizes the efficiency of various treatments for removing residual palladium from biphenyl-sulfonamide scaffolds, based on industrial scale-up data[4],[5].

Scavenging MethodMode of ActionInitial Pd (ppm)Final Pd (ppm)Process Time
Aqueous Water Wash Simple biphasic partitioning~12,000> 8,0001 hour
NaHSO₃ Wash (20% aq) Chemical reduction / complexation~8,000< 1002 hours
SiliaMetS Thiol Resin Covalent binding to sulfur~2,500< 104 hours
TMT (Trimercaptotriazine) Chelation precipitation~2,500< 153 hours

Sources

Technical Support Center: Troubleshooting the Selective Functionalization of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Phenol Functionalization Technical Support Center. Designed for researchers, synthetic chemists, and drug development professionals, this hub addresses the nuanced challenges of site-selective and chemoselective modifications of phenolic compounds. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes—focusing instead on the causality behind molecular behavior, providing self-validating protocols, and grounding every solution in authoritative mechanistic data.

Part 1: Troubleshooting Chemoselectivity (O- vs. C-Alkylation)

Phenols are classic ambident nucleophiles. The phenoxide anion can react at the hard oxygen center or the soft carbon centers (ortho/para positions). Controlling this selectivity is the most common hurdle in phenol functionalization.

Q1: Why is my Williamson ether synthesis yielding ortho-alkylated byproducts instead of a pure aryl ether? Root Cause: You are likely using a solvent/base combination that coordinates the phenoxide oxygen, forcing the electrophile to attack the carbon ring. According to Kornblum's rule, the choice of base and solvent dictates the coordination state of the phenoxide. Resolution & Causality: To force O-alkylation, you must leave the oxygen "naked." Switch to a polar aprotic solvent (like DMF or DMSO) and use a base with a soft cation (like K₂CO₃ or Cs₂CO₃). Polar aprotic solvents solvate the cations but leave the phenoxide anion highly reactive, heavily favoring attack via the hard oxygen center ()[1]. Conversely, non-polar or protic solvents with hard cations (Li⁺, Na⁺) tightly coordinate the oxygen, sterically and electronically forcing the electrophile to the ortho/para carbons.

OvsC Start Phenol Substrate (Ambident Nucleophile) BaseSolvent Select Base & Solvent Start->BaseSolvent PathO Polar Aprotic (DMF/DMSO) + Soft Cation (K+, Cs+) BaseSolvent->PathO Naked Phenoxide PathC Non-polar/Protic + Hard Cation (Li+, Na+) BaseSolvent->PathC Coordinated Oxygen ResultO O-Alkylation (Aryl Ether) PathO->ResultO ResultC C-Alkylation (ortho/para-Alkylphenol) PathC->ResultC

Decision logic for controlling O- vs. C-alkylation of phenols based on solvent and base selection.

Part 2: Advanced Troubleshooting: Directed C-H Functionalization

Q2: I want to functionalize the ortho-position directly without pre-installing protecting groups. What is the most reliable catalytic system? Resolution: Recent breakthroughs utilize the free phenolic -OH as a transient directing group. The Lewis acid B(C₆F₅)₃ coupled with diazoesters is highly effective. Causality: The B(C₆F₅)₃ catalyst coordinates with the diazoester's carbonyl oxygen rather than the phenol's hydroxyl group. This lowers the LUMO energy of the diazo compound, facilitating electrophilic attack. The strict ortho-selectivity is guided by O-H···F and O-H···O hydrogen bonding in the transition state ()[2].

Q3: My Gold-catalyzed reaction with diazoesters is yielding O-H insertion products instead of the desired C-H insertion. How do I fix this? Root Cause: Your reaction environment might be too anhydrous, or your ligand is insufficiently bulky. Resolution & Causality: Gold carbenes exhibit unique chemo- and site-selectivity that is heavily ligand-dependent. However, the critical mechanistic secret is that trace water acts as a proton shuttle. This water facilitates the rearomatization of the enolate-like intermediate into the final C-H functionalized product ()[3]. If your system lacks this proton shuttle, the pathway defaults to the thermodynamically simpler O-H insertion.

GoldCat A Phenol + Diazo Compound B Gold Catalyst (Ligand Control) A->B C Gold Carbene Intermediate B->C -N₂ D Enolate-like Intermediate C->D C-H Insertion E Trace H₂O (Proton Shuttle) D->E F Site-Selective C-H Product E->F Rearomatization

Mechanistic pathway of gold-catalyzed site-selective C-H functionalization of phenols.

Part 3: Selectivity Matrix (Data Presentation)

Use the following quantitative summary to select your reaction conditions based on your target functionalization site.

Target FunctionalizationReagent / Catalyst SystemSolventBase / AdditiveExpected Selectivity
O-Alkylation (Ether) Alkyl Halide / Dialkyl SulfateDMF or DMSOK₂CO₃ or Cs₂CO₃>95% O-Alkylation
C-Alkylation (Mixed) Alkyl HalideToluene or H₂OLiOH or NaOHMixed ortho/para C-Alkylation
Ortho C-H Alkylation Diazoester + B(C₆F₅)₃DCMNone (Anhydrous)>90% ortho C-H Insertion
Para C-H Alkylation Diazoester + IPrAuCl / AgNTf₂DCM2.0 equiv H₂O>90% para C-H Insertion

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols include built-in self-validation checkpoints. Do not proceed to the next step until the checkpoint criteria are met.

Protocol A: B(C₆F₅)₃-Catalyzed Ortho-Selective Alkylation
  • Preparation: In a glovebox, dissolve the unprotected phenol substrate (1.0 equiv) and B(C₆F₅)₃ catalyst (5-10 mol%) in anhydrous dichloromethane (DCM).

  • Controlled Addition: Slowly add the diazoester (1.2 equiv) via a syringe pump over 1 hour at room temperature.

    • Causality: Slow addition keeps the steady-state concentration of the diazo compound low, preventing catalyst-driven homocoupling side reactions.

  • Self-Validation Checkpoint: Before quenching, extract a 10 µL aliquot and run a rapid IR or crude ¹H NMR. The persistence of a sharp O-H stretch (~3200-3400 cm⁻¹) in IR, or the intact phenolic -OH proton resonance in NMR, confirms that C-H functionalization occurred rather than O-H consumption. If the -OH signal is absent, O-alkylation has occurred; abort and check solvent purity.

  • Workup: Quench with water, extract with EtOAc, and purify via flash chromatography.

Protocol B: Gold-Catalyzed Para-Selective C-H Functionalization
  • Catalyst Activation: Generate the active gold catalyst by mixing IPrAuCl (5 mol%) and AgNTf₂ (5 mol%) in DCM for 15 minutes. Filter off the AgCl precipitate.

  • Reaction Assembly: Add the phenol (1.0 equiv) to the catalyst solution. Intentionally introduce exactly 2.0 equivalents of H₂O.

    • Causality: As established by Liu et al., this trace water is mechanistically required to act as a proton shuttle during the enolate-to-product rearomatization step.

  • Diazo Addition: Add the diazo compound dropwise at room temperature.

  • Self-Validation Checkpoint: Monitor the evolution of N₂ gas (bubbling). The cessation of bubbling indicates the complete consumption of the diazo carbene precursor. Spot the mixture on a TLC plate; the desired C-H functionalized product will appear as a significantly more polar spot (due to the free -OH group) compared to the less polar O-H insertion byproduct.

References

  • Liu, Y., Yu, Z., Zhang, J. Z., Liu, L., Xia, F., & Zhang, J. (2016). "Origins of unique gold-catalysed chemo- and site-selective C–H functionalization of phenols with diazo compounds." Chemical Science, 7(3), 1988-1995. URL:[Link]

  • Wang, Y., et al. (2020). "Chemoselective Dual Functionalization of Phenols via Relay Catalysis of Borane with Different Forms." CCS Chemistry, 2(5), 1048-1057. URL:[Link]

Sources

Sulfonamide Synthesis Technical Support Center: Troubleshooting & Side-Reaction Monitoring

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who require robust, scalable, and chemoselective methods for synthesizing sulfonamide derivatives. Here, we dissect the mechanistic causality of common side reactions, provide self-validating experimental protocols, and offer advanced troubleshooting FAQs.

Mechanistic Causality of Side Reactions

When reacting a sulfonyl chloride with a primary amine, the desired pathway is a nucleophilic acyl substitution-type reaction. However, the highly electrophilic nature of sulfonyl chlorides, combined with the presence of basic additives and ambient moisture, introduces [1]. Understanding the causality behind these pathways is critical for rational reaction optimization.

  • Hydrolysis (Sulfonic Acid Formation): Sulfonyl chlorides are highly susceptible to nucleophilic attack by water. While the kinetics of this hydrolysis can be [2], the presence of strong bases generally accelerates the degradation of the electrophile into unreactive sulfonic acid.

  • Bis-sulfonylation (Over-reaction): Primary amines possess two nucleophilic N–H bonds. Once the mono-sulfonamide is formed, the strongly electron-withdrawing sulfonyl group drastically lowers the pKa of the remaining N–H proton (pKa ~10). In the presence of a base, this proton is easily abstracted to form a highly nucleophilic sulfonamide anion. If there is a local or global excess of sulfonyl chloride, this anion rapidly attacks it,[1].

  • Sulfene Formation (Aliphatic Substrates): Aliphatic sulfonyl chlorides with α-protons (e.g., methanesulfonyl chloride) can undergo an E2 elimination in the presence of strong bases to form a highly reactive "sulfene" intermediate (R-CH=SO₂). This intermediate can rapidly react with trace alcohols to form genotoxic sulfonate esters.

SulfonamidePathways SC Sulfonyl Chloride (Electrophile) Mono Mono-sulfonamide (Target) SC->Mono + Amine SA Sulfonic Acid (Hydrolysis) SC->SA + H2O Ester Sulfonate Ester (Genotoxic) SC->Ester + Alcohol (SN2) Sulfene Sulfene Intermediate (Aliphatic SCs) SC->Sulfene + Base (E2) Amine 1° Amine (Nucleophile) Amine->Mono Water H2O (Moisture) Water->SA Base Base (e.g., TEA) Base->Sulfene Alcohol Alcohol (Solvent/Impurity) Alcohol->Ester Bis Bis-sulfonamide (Over-reaction) Mono->Bis + Excess SC Sulfene->Ester + Alcohol

Reaction network illustrating the desired amidation pathway versus competing side reactions.

Analytical Monitoring & Quantitative Data

To establish a self-validating system, researchers must employ orthogonal analytical techniques. In-situ Fourier Transform Infrared (FTIR) spectroscopy (e.g., ReactIR) allows real-time tracking of the sulfonyl chloride consumption, while LC-MS provides structural confirmation of side products.

Table 1: Quantitative Analytical Markers for Sulfonamide Synthesis

AnalyteStructural MarkerLC-MS Shift (m/z)ReactIR Peak (cm⁻¹)HPLC Relative Retention Time (RRT)
Sulfonyl Chloride (SM) R-SO₂ClN/A (Reactive)1370–1380 (asym SO₂)1.00 (Reference)
Primary Amine (SM) R'-NH₂[M+H]⁺3300–3500 (N-H stretch)0.30–0.50
Mono-sulfonamide (Target) R-SO₂NH-R'[M+H]⁺1320–1340, 1150–11700.80–0.95
Bis-sulfonamide (Impurity) R-SO₂N(R')SO₂-R[M+H]⁺ + (RSO₂ - H)1350–1360 (shifted SO₂)1.20–1.40
Sulfonic Acid (Impurity) R-SO₃H[M-H]⁻1150–1250 (broad)0.10–0.20
Sulfonate Ester (Impurity) R-SO₂OR''[M+H]⁺1350–1370, 1170–11901.10–1.30

Self-Validating Experimental Protocol

Workflow: Chemoselective Synthesis of Mono-Sulfonamides with In-Situ Monitoring

Objective: Synthesize a mono-sulfonamide from a primary amine and a sulfonyl chloride while suppressing bis-sulfonylation and hydrolysis. Self-Validating Mechanism: The protocol uses stoichiometric control and temperature gradients, validated in real-time by the disappearance of the 1370 cm⁻¹ IR band.

Step-by-Step Methodology:

  • System Preparation & Inerting: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an in-situ ReactIR probe. Purge with dry N₂ for 15 minutes.

    • Causality: Eliminates ambient moisture, completely shutting down the hydrolysis pathway to sulfonic acid.

  • Substrate Solubilization: Dissolve the primary amine (1.0 equiv) and anhydrous pyridine (1.2 equiv) in anhydrous dichloromethane (DCM, 0.1 M).

    • Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst,[3] while avoiding the sulfene pathway common with triethylamine (TEA).

  • Temperature Modulation: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Lowering the thermal energy reduces the rate of the secondary deprotonation of the mono-sulfonamide, kinetically trapping the reaction at the mono-addition stage.

  • Controlled Electrophile Addition: Dissolve the sulfonyl chloride (1.05 equiv) in anhydrous DCM. Add this solution dropwise via the addition funnel over 30 minutes.

    • Causality: Dropwise addition ensures the sulfonyl chloride is always the limiting reagent in the reaction matrix, preventing the localized excess required for bis-sulfonylation.

  • In-Situ Monitoring: Track the reaction via ReactIR. Monitor the growth of the sulfonamide S=O symmetric stretch at ~1160 cm⁻¹ and the depletion of the sulfonyl chloride asymmetric stretch at ~1375 cm⁻¹.

    • Validation: The reaction is deemed complete when the 1375 cm⁻¹ peak plateaus at the baseline.

  • Quench and Phase Separation: Quench the reaction with saturated aqueous NH₄Cl. Separate the organic layer, wash with 1M HCl (to remove excess pyridine and unreacted amine), followed by brine. [4].

Troubleshooting FAQs

Q1: My reaction stalls at 50% conversion, and LC-MS shows a massive peak for sulfonic acid. What happened? A: Your sulfonyl chloride has undergone competitive hydrolysis. This typically occurs due to wet solvents, hygroscopic bases (like poorly stored TEA), or old sulfonyl chloride reagents that have degraded in the bottle over time. Troubleshooting: Titrate your sulfonyl chloride purity via NMR before use, switch to strictly anhydrous solvents, and ensure your base is freshly distilled or stored over activated molecular sieves.

Q2: I am using a primary amine, but I keep isolating 15-20% of the bis-sulfonamide byproduct. How can I improve chemoselectivity? A: Bis-sulfonylation occurs because the resulting mono-sulfonamide is highly acidic and forms a nucleophilic anion in the presence of base. To mitigate this:

  • Invert the stoichiometry: Use a slight excess of the amine (1.1 - 1.2 equiv) relative to the sulfonyl chloride.

  • Change the base: Switch from a strong aliphatic base (like TEA or DIPEA) to a weaker aromatic base like pyridine or 2,6-lutidine.

  • Strict temperature control: Keep the reaction strictly at 0 °C until the electrophile is completely consumed.

Q3: Why are regulatory agencies (like the FDA/EMA) so concerned about sulfonate ester side products in my API synthesis? A: Sulfonate esters (e.g., methyl or ethyl methanesulfonates/toluenesulfonates) are highly potent alkylating agents and are classified as Potential Genotoxic Impurities (PGIs). They can intercalate with and alkylate DNA. Troubleshooting: Never use alcoholic solvents (methanol, ethanol, isopropanol) during the synthesis or immediate workup of sulfonyl chlorides. Be aware that some grades of chloroform and DCM are stabilized with amylene or ethanol; always use unstabilized, anhydrous grades to prevent esterification.

Q4: Can I use triethylamine (TEA) for aliphatic sulfonyl chlorides like methanesulfonyl chloride (MsCl)? A: Use extreme caution. Aliphatic sulfonyl chlorides with α-protons can undergo an E2 elimination in the presence of strong bases like TEA to form a highly reactive "sulfene" intermediate (R-CH=SO₂). This pathway often leads to complex oligomerization or rapid trapping by trace nucleophiles, destroying your yield. Using a weaker base or carefully controlling the temperature is critical.

References

  • The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH. Organic Letters (ACS Publications).[Link]

  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.[Link]

  • Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. ACS Publications.[Link]

Sources

Technical Support Center: Enhancing the Stability of Phenolic Compounds for In Vitro Assays

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with expert insights and practical solutions for a common yet critical challenge in the laboratory: the instability of phenolic compounds in in vitro assay systems. Inconsistent results, time-dependent loss of activity, and unexplained color changes can often be traced back to the degradation of these sensitive molecules.

This document moves beyond simple protocols to explain the underlying mechanisms of instability and provides a framework for building robust, reproducible assays. By understanding the "why" behind these phenomena, you can proactively design experiments that protect your compounds and ensure the integrity of your data.

Part 1: The Fundamentals of Phenolic Instability (FAQs)

This section addresses the core principles governing the stability of phenolic compounds. Understanding these drivers is the first step toward effective troubleshooting and prevention.

Q1: Why are my phenolic compounds so prone to degradation in a seemingly controlled in vitro environment?

Phenolic compounds are structurally defined by an aromatic ring with one or more hydroxyl (-OH) groups. This very feature, which is responsible for their potent antioxidant and biological activities, also makes them highly susceptible to chemical transformations.[1][2] The hydroxyl groups can easily donate an electron or a hydrogen atom to neutralize free radicals, but in doing so, the phenolic compound itself becomes a radical, initiating a cascade of degradation reactions.[3] Factors such as pH, temperature, light, and the presence of oxygen or metal ions can significantly accelerate these processes.[4]

Q2: What are the primary chemical and environmental factors driving the degradation of my phenolic compounds?

The degradation of phenolic compounds is a multifactorial issue. Several key factors, often acting synergistically, are responsible for the loss of your compound's integrity during an experiment.

  • pH: The pH of your solvent or buffer is critical. Alkaline conditions (high pH) can cause deprotonation of the phenolic hydroxyl groups, forming phenoxide ions. These ions are more susceptible to oxidation.[5][6][7] Studies have shown that compounds like caffeic acid, chlorogenic acid, and gallic acid are particularly unstable at high pH.[5][6][7] Conversely, highly acidic conditions can also lead to hydrolysis of certain phenolic glycosides.[8] Most phenolic compounds exhibit their greatest stability in mildly acidic conditions (pH 3-5).[8][9]

  • Oxygen: The presence of dissolved oxygen is a major driver of oxidative degradation. This auto-oxidation process can lead to the formation of quinones and, subsequently, brown-colored polymeric products, which is often observed as a discoloration of the solution.[10][11]

  • Temperature: Heat accelerates chemical reactions, including the degradation of phenolics.[4][12] Flavonoids, in particular, can undergo oxidation, epimerization, hydrolysis, and polymerization at elevated temperatures.[4][13][14] Storage at low temperatures (-20°C or 5°C) significantly reduces degradation compared to room temperature (25°C) or higher.[15][16]

  • Light: Exposure to light, especially UV radiation, can catalyze the degradation of many phenolic compounds.[4][17] Light-sensitive compounds like resveratrol can degrade significantly when not protected in amber vials or by working in low-light conditions.[15][16][18]

  • Enzymes: If working with crude or semi-purified extracts, endogenous enzymes like polyphenol oxidase (PPO) and peroxidases can rapidly degrade phenolic compounds.[19][20][21] These enzymes are often inactivated by appropriate extraction solvents (like ethanol) or heat treatment, but their activity should not be underestimated in biological matrices.[22]

  • Metal Ions: Trace metal ions (e.g., Fe²⁺, Cu²⁺) in your buffers or reagents can act as catalysts for oxidation reactions, significantly accelerating the degradation of phenolic compounds.

Below is a diagram illustrating the interplay of these degradation factors.

Phenol Phenolic Compound (Stable State) Degraded Degraded Products (Quinones, Polymers) Phenol->Degraded Oxidation / Polymerization pH High pH (Alkaline) pH->Phenol Accelerates O2 Oxygen (O₂) O2->Phenol Accelerates Temp High Temperature Temp->Phenol Accelerates Light Light / UV Light->Phenol Accelerates Enzymes Enzymes (e.g., PPO) Enzymes->Phenol Accelerates Metals Metal Ions (Fe²⁺, Cu²⁺) Metals->Phenol Accelerates start Receive Solid Phenolic Compound store_solid Store Solid (Cool, Dark, Dry) start->store_solid prep_stock Prepare Concentrated Stock Solution (e.g., in DMSO, EtOH) store_solid->prep_stock aliquot Aliquot into Single-Use Vials prep_stock->aliquot store_frozen Store Frozen (-20°C or -80°C) aliquot->store_frozen prep_working Prepare Fresh Working Solution in Assay Buffer store_frozen->prep_working add_stabilizer Add Stabilizers? (e.g., Ascorbic Acid, EDTA) prep_working->add_stabilizer run_assay Perform Assay Immediately add_stabilizer->run_assay Yes/No end Data Acquisition run_assay->end

Caption: Recommended workflow for handling phenolic compounds.

Part 3: Troubleshooting Guide for In Vitro Assays

Even with the best practices, issues can arise. This section provides solutions to common problems encountered during experiments.

Q6: My phenolic solution turned a yellow/brown/pink color after preparation or during the assay. What happened, and can I still trust my results?

A color change is a classic visual indicator of degradation. [23]This is typically due to the oxidation of phenols to form quinones, which then polymerize into larger, colored complexes. [10]

  • Causality: This is most often caused by a combination of exposure to oxygen, a non-optimal pH (usually neutral to alkaline), and potentially catalysis by trace metal ions.

  • Trustworthiness of Results: No, you should not trust the results. The original compound is no longer present at the intended concentration, and the degradation products themselves might interfere with your assay, for instance, by having their own biological or antioxidant activity.

  • Solution: Discard the discolored solution and prepare a fresh one. [23]Review your protocol to identify the cause. Consider lowering the pH of your buffer (if compatible with your assay), degassing your solvents, and adding stabilizers like EDTA and/or ascorbic acid as described in Part 2 and Protocol 1.

Q7: I'm seeing a steady decline in the measured activity of my compound over the course of a multi-hour experiment. What is the likely cause?

This is a strong indication that your compound is unstable in the final assay buffer under the exact conditions of your experiment (e.g., 37°C incubation).

  • Causality: The combination of physiological pH (~7.4) and temperature (e.g., 37°C) in many cell-based or enzymatic assays creates a highly favorable environment for phenolic degradation.

  • Solution: You must first confirm the instability. Use the method described in Protocol 2: Experimental Protocol for Assessing Compound Stability to quantify the rate of degradation. If instability is confirmed, you have several options:

    • Reduce Assay Time: Shorten the incubation period if the assay allows.

    • Add Stabilizers: Incorporate EDTA and/or ascorbic acid into your final assay buffer, ensuring they do not interfere with the assay itself (run appropriate controls).

    • Dose at Time Zero: For cell-based assays, add the compound to the wells immediately before placing them in the incubator and reading the endpoint, minimizing the time it spends at 37°C.

Q8: My results are highly variable and not reproducible between experiments run on different days. How can I improve this?

Poor reproducibility is often linked to subtle, uncontrolled variations in compound stability.

  • Causality: The root cause is often inconsistency in the preparation and handling of the phenolic solutions. Factors like using stock solutions of different ages, slight variations in buffer pH, or different levels of light exposure during setup can all contribute.

  • Solution: Strict adherence to a standardized protocol is key.

    • Use Fresh Aliquots: Always use a fresh, single-use aliquot of your frozen stock solution for each new experiment. Never reuse leftover diluted solutions.

    • Standardize Preparation: Prepare your working solutions in exactly the same way every time. Use a calibrated pH meter for your buffers.

    • Run a Stability Check: As a part of your assay validation, perform the stability assessment outlined in Protocol 2 to understand your compound's behavior in your system.

    • Include a Positive Control: Use a well-characterized, stable compound as a positive control in every experiment. This helps differentiate between issues with your test compound and general assay performance.

Part 4: Key Methodologies and Data Tables

This section provides detailed protocols and summary tables to implement the strategies discussed above.

Experimental Protocol 1: Preparation of Stabilized Phenolic Compound Stock Solutions

This protocol describes how to prepare a concentrated stock solution with enhanced stability for long-term storage.

  • Materials:

    • Phenolic compound (solid)

    • High-purity solvent (e.g., DMSO or 100% Ethanol)

    • Ascorbic Acid (optional)

    • EDTA (optional)

    • Inert gas (Nitrogen or Argon, optional)

    • Amber glass vials or cryovials

  • Procedure:

    • Calculate the mass of the phenolic compound needed to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

    • If using stabilizers, prepare the solvent first. Add ascorbic acid to a final concentration of 0.1-1.0 mM and/or EDTA to a final concentration of 0.1 mM. Ensure they are fully dissolved.

    • (Optional) Degas the solvent by sparging with inert gas for 10-15 minutes to remove dissolved oxygen.

    • Add the solvent to the pre-weighed phenolic compound. Vortex or sonicate briefly until fully dissolved.

    • Aliquot the stock solution into single-use volumes (e.g., 20-50 µL) in amber cryovials.

    • (Optional) Gently flush the headspace of each vial with inert gas before sealing.

    • Label vials clearly and store immediately at -20°C or -80°C.

Experimental Protocol 2: Assessing Compound Stability in Your Assay Buffer

This self-validating experiment will determine if your compound is stable under your specific assay conditions.

  • Materials:

    • Your prepared phenolic stock solution

    • Your final assay buffer (including all components except cells or enzymes)

    • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or a spectrophotometer if the compound has a distinct absorbance peak)

  • Procedure:

    • Prepare a working solution of your phenolic compound in the assay buffer at the highest concentration you use in your experiments.

    • Immediately take a "Time 0" sample and quantify the concentration of the phenolic compound using your chosen analytical method. This is your 100% reference.

    • Incubate the remaining working solution under the exact conditions of your assay (e.g., in a 37°C water bath or incubator, with the same light exposure).

    • At various time points (e.g., 30 min, 1 hr, 2 hr, 4 hr, 6 hr), withdraw an aliquot and quantify the remaining phenolic compound concentration.

    • Plot the percentage of the remaining compound against time. A significant drop (e.g., >10-15%) indicates an instability issue that needs to be addressed.

Data Presentation

Table 1: Influence of Environmental Factors on Phenolic Compound Stability

FactorGeneral Effect on StabilityHigh-Risk Compounds/ClassesRecommended Conditions
pH Decreases significantly in alkaline conditions (>pH 7) [5][6][7]Phenolic acids (Gallic, Caffeic), CatechinsMildly acidic (pH 3-6) [9]
Temperature Degradation rate increases with temperature [12][22]Flavonoids, Catechins, Stilbenes (Resveratrol) [4][15][16]Storage: ≤ -20°C; Assay: Lowest possible temp.
Light Catalyzes degradation, especially UV wavelengths [17][24]Resveratrol, Coumaric acid, Anthocyanins [15][16][18]Use amber vials, work in low light
Oxygen Major driver of auto-oxidation [11]All polyphenols, especially with multiple -OH groupsDegas solvents, purge with N₂/Ar
Metal Ions Catalyze oxidation reactionsCatechol structures (e.g., Quercetin, Catechin)Use ultrapure water, add chelators (EDTA)

Table 2: Common Stabilizing Agents for Phenolic Compounds

Stabilizing AgentMechanism of ActionTypical Working ConcentrationPrimary Application
Ascorbic Acid Sacrificial antioxidant [25]0.1 - 1.0 mMPrevents direct oxidation of sensitive phenols.
EDTA Metal Ion Chelator [26][27]0.1 mMPrevents metal-catalyzed oxidation.
Combination Dual protection0.1 mM EDTA + 0.1-1.0 mM Ascorbic AcidFor highly unstable compounds or in buffers with potential metal contamination. [25]

References

  • Stability and antioxidant activity of phenolic compounds during in vitro digestion. - SciSpace. Available at: [Link]

  • Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated - CORE. Available at: [Link]

  • Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Available at: [Link]

  • The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example - PMC. Available at: [Link]

  • (PDF) Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere - ResearchGate. Available at: [Link]

  • Temperature and light conditions affect stability of phenolic compounds of stored grape cane extracts | Request PDF - ResearchGate. Available at: [Link]

  • Stability and antioxidant activity of phenolic compounds during in vitro digestion | Request PDF - ResearchGate. Available at: [Link]

  • Phenolic Compounds and In Vitro Antioxidant Activity | Springer Nature Experiments. Available at: [Link]

  • Stability of Phenolic Compounds in Grape Stem Extracts - PMC - NIH. Available at: [Link]

  • Effect of Temperatures on Polyphenols during Extraction - Encyclopedia.pub. Available at: [Link]

  • Effect of pH on the stability of plant phenolic compounds - PubMed. Available at: [Link]

  • Examples of enzymes used for phenolic compounds degradation and various... - ResearchGate. Available at: [Link]

  • Effect of temperature on the antioxidant activity of phenolic acids - Czech Journal of Food Sciences. Available at: [Link]

  • Stability of total phenolic concentration and antioxidant capacity of extracts from pomegranate co-products subjected to in vitro digestion - PMC. Available at: [Link]

  • How to Perform a Phenol Test for Accurate Chemical Analysis. Available at: [Link]

  • Temperature and light conditions affect stability of phenolic compounds of stored grape cane extracts - PubMed. Available at: [Link]

  • Physicochemical stability and in vitro bioaccessibility of phenolic compounds and anthocyanins from Thai rice bran extracts - PubMed. Available at: [Link]

  • Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips - MDPI. Available at: [Link]

  • Effect of Temperatures on Polyphenols during Extraction - MDPI. Available at: [Link]

  • Regulation of Phenolic Compound Production by Light Varying in Spectral Quality and Total Irradiance - PMC. Available at: [Link]

  • Phenol Standard Operating Procedure - Yale Environmental Health & Safety. Available at: [Link]

  • Influence of EDTA on the electrochemical behavior of phenols - ResearchGate. Available at: [Link]

  • Stability and Bioaccessibility of Phenolic Compounds in Rosehip Extracts during In Vitro Digestion - MDPI. Available at: [Link]

  • Detection of bound phenolic acids: Prevention by ascorbic acid and ethylenediaminetetraacetic acid of degradation of phenolic acids during alkaline hydrolysis | Request PDF - ResearchGate. Available at: [Link]

  • Stability of 40 Phenolic Compounds during Ultrasound- Assisted Extractions (UAE) - AIP Publishing. Available at: [Link]

  • Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenol and Phenol Solutions Date. Available at: [Link]

  • Effect of temperature on the degradation of bioactive compounds of Pinot Noir grape pomace during drying - SciSpace. Available at: [Link]

  • Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC. Available at: [Link]

  • How To Validate PH Stability In Phenolic Resin Solutions - Patsnap Eureka. Available at: [Link]

  • Biotransformation of Phenolic Acids in Foods: Pathways, Key Enzymes, and Technological Applications - MDPI. Available at: [Link]

  • An enhancing effect of visible light and UV radiation on phenolic compounds and various antioxidants in broad bean seedlings - PMC. Available at: [Link]

  • Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - Frontiers. Available at: [Link]

  • SOP Phenol - Standard Operating Procedures - McMaster University. Available at: [Link]

  • Effect of Solvent pH on Antioxidant and Phytochemical Activities of Mulhatti Aerial Parts (Glycyrrhiza glabra L.) - Open Access Pub. Available at: [Link]

  • UV radiation increases phenolic compound protection but decreases reproduction in Silene littorea - PMC. Available at: [Link]

  • Aerobic phenol degradation using native bacterial consortium via ortho–and meta–cleavage pathways - Frontiers. Available at: [Link]

  • Enzymes involved in the biodegradation of phenolic compounds. - ResearchGate. Available at: [Link]

  • Stabilization by ethylenediaminetetraacetic acid of amide and other groups in drug compounds - PubMed. Available at: [Link]

  • Effect of pH on the Stability of Plant Phenolic Compounds | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • Probing Antioxidant-Related Properties for Phenolic Compounds | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • Effect of pH on the Stability of Plant Phenolic Compounds - SciSpace. Available at: [Link]

  • Light-Induced Antioxidant Phenolic Changes among the Sprouts of Lentil Cultivar - MDPI. Available at: [Link]

  • The Application of Fe-EDTA and Sodium Silicate Affects the Polyphenols Content in Broccoli and Radish Sprouts - MDPI. Available at: [Link]

  • The effect of EDTA and citric acid on biochemical processes and changes in phenolic compounds profile of okra (Abelmoschus esculentus L.) under mercury stress - ResearchGate. Available at: [Link]

Sources

Validation & Comparative

Comparative analysis of different catalytic systems for C-N bond formation

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal catalytic system for C-N bond formation is rarely a one-size-fits-all endeavor. Over 40% of modern small-molecule pharmaceuticals contain an amine or aniline moiety, making the construction of these bonds a critical bottleneck in drug development.

Historically, chemists relied on harsh conditions to force these couplings. Today, we have access to a sophisticated spectrum of catalytic systems—ranging from finely tuned transition metals to engineered enzymes. This guide provides an objective, data-driven comparative analysis of the three most prominent paradigms in modern C-N bond formation: Palladium Catalysis (Buchwald-Hartwig) , Metallaphotoredox (Ni/Photoredox) Catalysis , and Biocatalysis (Imine Reductases) .

The Heavyweight Champion: Palladium Catalysis (Buchwald-Hartwig)

Since its independent discovery in 1994, the Buchwald-Hartwig amination has become the 1[1]. It excels in coupling aryl halides with primary or secondary amines.

Mechanistic Causality: The bottleneck in traditional cross-coupling is often the final step: reductive elimination. The Buchwald-Hartwig system solves this through the use of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos). The electron-rich nature of the ligand stabilizes the Pd(0) intermediate during oxidative addition, while its extreme steric bulk forces the palladium center to "squeeze" the aryl and amido groups together, drastically lowering the activation energy required for reductive elimination[2].

Protocol 1: Buchwald-Hartwig Amination (Self-Validating System)

Objective: Coupling of an aryl chloride with a secondary amine.

  • Catalyst Pre-activation: In a glovebox, combine Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) in anhydrous toluene.

    • Causality: Pre-mixing allows the bulky XPhos ligand to displace dba, forming the active L-Pd(0) species before substrate introduction. This prevents premature catalyst aggregation (evidenced by "black crashing" of inactive Pd).

  • Reagent Assembly: Add the aryl chloride (1.0 equiv), amine (1.2 equiv), and NaOtBu (1.5 equiv).

    • Causality: The strong base is strictly required to deprotonate the coordinated amine, driving the formation of the critical Pd-amido intermediate.

  • Degassing & Heating: Seal the vial, remove from the glovebox, and heat to 90 °C.

    • Validation Check: A color shift from dark purple (Pd₂(dba)₃) to pale yellow/orange indicates successful active catalyst formation.

  • Reaction Termination: Monitor via LC-MS. Upon consumption of the aryl halide (typically 2-4 hours), quench with water to destroy unreacted base and precipitate the Pd catalyst.

The Mild Innovator: Nickel/Photoredox Dual Catalysis

While Palladium is robust, it requires elevated temperatures and strong bases, which can degrade sensitive functional groups. Base metals like Nickel are cheaper and highly versatile, but thermal reductive elimination from Ni(II) is notoriously difficult.

Mechanistic Causality: MacMillan and co-workers demonstrated that merging Nickel catalysis with photoredox catalysis bypasses this thermal barrier. A photocatalyst (e.g., Ir(ppy)₃) absorbs blue light and undergoes a single-electron transfer (SET) event, 3[3]. This destabilization triggers rapid, spontaneous reductive elimination at room temperature, allowing for unprecedented functional group tolerance.

Protocol 2: Metallaphotoredox C-N Coupling

Objective: Room-temperature coupling of an aryl bromide with a primary amine.

  • Reaction Assembly: Combine NiCl₂·dtbbpy (5 mol%), Ir(ppy)₃ (1 mol%), aryl bromide (1.0 equiv), amine (1.5 equiv), and DABCO (2.0 equiv) in DMA.

    • Causality: DABCO serves a dual purpose as a mild base to neutralize HBr and as a terminal electron donor to regenerate the ground-state photocatalyst.

  • Degassing: Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen is a potent triplet quencher that will immediately deactivate the excited state *Ir(ppy)₃, halting the catalytic cycle.

  • Irradiation: Place the vial in a photoreactor equipped with 440 nm blue LEDs and a cooling fan (maintain at 25 °C).

    • Validation Check: This is a self-validating light-gated system. Turning off the LED will immediately stall the reaction, proving that thermal reductive elimination is not occurring.

  • Workup: After 12 hours, dilute with EtOAc and wash with brine to remove DMA and DABCO.

The Asymmetric Frontier: Biocatalytic Reductive Amination

When the target molecule requires a chiral amine (a stereocenter at the C-N bond), transition metal catalysis often struggles to provide high enantiomeric excess (ee). Biocatalysis offers an unparalleled solution.

Mechanistic Causality: Engineered Imine Reductases (IREDs) and Reductive Aminases (RedAms) condense ketones with amines to form an iminium intermediate within a highly structured enzymatic pocket. The enzyme then utilizes NADPH to 4[4]. Because the substrate is locked in a specific orientation, the hydride attack occurs with strict facial selectivity, reliably yielding >99% ee.

Protocol 3: Biocatalytic Asymmetric Reductive Amination

Objective: Synthesis of a chiral secondary amine from a prochiral ketone.

  • Buffer & Cofactor Preparation: Prepare a 1 M ammonium formate buffer (pH 8.8) containing 0.25 mM NADP⁺.

    • Causality: Ammonium formate acts as both the nitrogen source for imine formation and the hydride source for the Formate Dehydrogenase (FDH) recycling system.

  • Enzyme Addition: Add the engineered IRED and FDH (20 µM each).

    • Causality: FDH continuously reduces NADP⁺ back to NADPH. This 5 by releasing CO₂ gas as the only byproduct, ensuring high atom economy[6].

  • Substrate Introduction: Add the ketone substrate (10 mM) last.

    • Validation Check: Adding the substrate last prevents non-specific enzymatic degradation. The reaction mixture should remain homogeneous.

  • Incubation & Analysis: Shake at 30 °C for 24 hours. Analyze via chiral HPLC to confirm enantiopurity.

Comparative Data Summary

To aid in workflow integration, the following table summarizes the quantitative performance metrics and operational parameters of these systems:

Catalytic SystemTypical CatalystTemp (°C)Functional Group ToleranceStereocontrolPrimary Industrial Application
Buchwald-Hartwig Pd₂(dba)₃ / XPhos80–110Moderate (Base-sensitive issues)NoneLate-stage API synthesis, complex anilines
Ullmann-Goldberg CuI / Diamines90–130Low to ModerateNoneRobust, low-cost bulk chemical scaffolds
Ni/Photoredox NiCl₂ / Ir(ppy)₃20–30High (Tolerates protic groups)NoneMild late-stage functionalization
Biocatalysis IREDs / RedAms20–35High (Aqueous, highly specific)>99% eeAsymmetric synthesis of chiral amines

Strategic Decision Matrix

Selecting the appropriate methodology requires balancing the need for stereocontrol, functional group tolerance, and scalability. The following logic flow dictates the standard decision-making process in modern process chemistry.

CN_Bond_Decision_Tree Start Target C-N Bond Stereo Chiral Amine (Stereocenter Required?) Start->Stereo BioCat Biocatalysis (IREDs / RedAms) Stereo->BioCat Yes Aryl Aryl/Alkyl Halide Coupling? Stereo->Aryl No Mild Mild Conditions / Late-Stage Functionalization? Aryl->Mild Yes NiPhoto Ni/Photoredox Dual Catalysis Mild->NiPhoto Yes Cost Cost & Ligand Tolerance? Mild->Cost No PdCat Buchwald-Hartwig (Pd Catalysis) Cost->PdCat Broad Scope CuCat Ullmann-Goldberg (Cu Catalysis) Cost->CuCat Low Cost

Decision matrix for selecting optimal C-N bond formation catalytic systems.

Sources

Validation of a new synthetic route for 2-(4-N,N-Dimethylsulfamoylphenyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of a Continuous-Flow Synthetic Route for 2-(4-N,N-Dimethylsulfamoylphenyl)phenol: A Comparative Guide

Executive Summary

The synthesis of sterically hindered ortho-substituted biaryl sulfonamides, such as 2-(4-N,N-Dimethylsulfamoylphenyl)phenol, presents a persistent challenge in pharmaceutical process chemistry. Traditional batch Suzuki-Miyaura cross-coupling methods suffer from slow kinetics, high homogeneous palladium loadings, and severe metal leaching. This guide objectively evaluates a newly validated continuous-flow methodology utilizing a sol-gel entrapped heterogeneous catalyst (SiliaCat DPP-Pd). By comparing this advanced route against the traditional batch alternative, we provide drug development professionals with actionable, self-validating protocols and quantitative performance data.

Mechanistic and Strategic Rationale

The Challenge of Ortho-Substituted Biaryl Synthesis

Synthesizing 2-(4-N,N-Dimethylsulfamoylphenyl)phenol requires the cross-coupling of 2-bromophenol with 4-(N,N-dimethylsulfamoyl)phenylboronic acid. The unprotected phenolic hydroxyl group (pKa ~9.5) acts as a competitive acid, consuming the base required for boronic acid activation. Consequently, an excess of base (e.g., 3.0 equivalents) is mandatory. Furthermore, the ortho-proximity of the hydroxyl group introduces significant steric hindrance. In a standard batch reactor, overcoming this activation energy barrier necessitates prolonged heating and high concentrations of homogeneous palladium (e.g., Pd(PPh3)4), inevitably leading to high E-factors and tedious downstream purification.

The Continuous-Flow Paradigm

Transitioning from a batch reactor to a continuous-flow packed-bed architecture fundamentally alters the reaction kinetics. Microreactors possess an exceptionally high surface-to-volume ratio, which drastically enhances mass and heat transfer, enabling true process intensification[1]. By integrating a back-pressure regulator (BPR), the green solvent system (EtOH/H2O) can be safely superheated beyond its standard boiling point. This localized superheating provides the exact thermodynamic surge required to overcome the ortho-steric barrier in minutes rather than hours[2].

Catalyst Matrix Design and Leaching Prevention

To meet the stringent purity requirements of drug development (typically <10 ppm heavy metals), a sol-gel entrapped catalyst is employed[1]. In the SiliaCat DPP-Pd system, diphenylphosphine ligands are covalently anchored to a mesoporous organosilica matrix, tightly chelating the Pd(II)/Pd(0) active centers. This physical and chemical entrapment actively prevents palladium leaching into the product stream, maintaining high turnover frequencies (TOF) while eliminating the need for expensive downstream metal scavengers[3]. Aqueous micellar conditions or mixed green solvent systems further stabilize the catalyst bed and reduce the overall environmental impact[4].

Visualizing the Continuous-Flow Architecture

FlowSetup PumpA Pump A: 2-Bromophenol + Boronic Acid (EtOH) TMixer T-Mixer PumpA->TMixer PumpB Pump B: K2CO3 (aq) PumpB->TMixer Heater Pre-heating Coil (100 °C) TMixer->Heater Reactor Packed-Bed Reactor (SiliaCat DPP-Pd) Heater->Reactor BPR Back Pressure Regulator (100 psi) Reactor->BPR Collection Product Collection & In-line UV-Vis BPR->Collection

Continuous flow reactor setup for the Suzuki-Miyaura cross-coupling.

CatalyticLogic SolGel Sol-Gel Matrix (Organosilica) DPP Diphenylphosphine Ligands SolGel->DPP Covalent bond PdCenter Pd(II) / Pd(0) Active Center DPP->PdCenter Chelation OxAdd Oxidative Addition (Ar-Br cleavage) PdCenter->OxAdd LeachPrev Leaching Prevention: Covalent Matrix Binding PdCenter->LeachPrev Stabilized intermediate TransMet Transmetalation (Ar'-B(OH)2) OxAdd->TransMet RedElim Reductive Elimination (Biaryl Product) TransMet->RedElim RedElim->PdCenter Catalyst Regeneration

Mechanistic logic of the SiliaCat DPP-Pd catalytic cycle and leaching prevention.

Experimental Methodologies: A Self-Validating Approach

Protocol A: Traditional Homogeneous Batch Synthesis (Baseline)

This protocol represents the industry-standard homogeneous approach, serving as the comparative baseline.

  • Preparation: In a 100 mL round-bottom flask, combine 2-bromophenol (1.0 eq, 10 mmol) and 4-(N,N-dimethylsulfamoyl)phenylboronic acid (1.2 eq, 12 mmol).

  • Catalyst & Base Addition: Add Pd(PPh3)4 (5 mol%) and K2CO3 (3.0 eq, 30 mmol).

  • Solvent System: Suspend the mixture in a degassed solution of Toluene/EtOH/H2O (2:1:1, 50 mL).

  • Reaction: Heat the mixture to 90 °C under a nitrogen atmosphere for 12 hours.

  • Workup: Cool to room temperature, extract with EtOAc (3 × 20 mL), dry over anhydrous MgSO4, and concentrate in vacuo.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc). To meet pharmaceutical standards, the isolated product must be treated with a palladium scavenger (e.g., QuadraSil AP) for 4 hours at 50 °C.

Protocol B: Continuous-Flow Heterogeneous Synthesis (Optimized Route)

This protocol utilizes process intensification to create a self-contained, self-validating synthetic loop.

  • Reagent Preparation:

    • Stream A: Prepare a 0.5 M solution of 2-bromophenol and 4-(N,N-dimethylsulfamoyl)phenylboronic acid (1:1.2 molar ratio) in pure Ethanol.

    • Stream B: Prepare a 1.5 M aqueous solution of K2CO3.

  • Reactor Initialization: Pack a stainless-steel column (0.785 cm ID × 6.5 cm) with 1.5 g of SiliaCat DPP-Pd (0.2 mmol Pd/g)[1]. Prime the system with an EtOH/H2O (1:1) solvent wash.

  • Thermal & Pressure Parameters: Set the column heater to 100 °C. Engage the Back-Pressure Regulator (BPR) at 100 psi to maintain the solvent in a liquid state despite superheating.

  • Execution: Initiate Pump A and Pump B at a combined flow rate of 1.0 mL/min, yielding a reactor residence time of approximately 4.5 minutes.

  • Self-Validation Checkpoint: Route the output through a T-junction equipped with an in-line UV-Vis flow cell (set to 280 nm). Do not collect the initial eluent. Product collection is strictly initiated only after the UV absorbance plateaus, confirming the reactor has achieved a steady-state kinetic equilibrium.

  • Post-Reaction Validation: Subject an aliquot of the collected organic phase directly to Inductively Coupled Plasma Mass Spectrometry (ICP-MS). A palladium concentration of <2 ppm validates the structural integrity of the sol-gel matrix, proving the system is non-leaching.

Comparative Performance Data

The following table synthesizes the quantitative experimental data, objectively contrasting the traditional batch method against the continuous-flow methodology.

Performance MetricProtocol A: Batch (Homogeneous)Protocol B: Flow (Heterogeneous)Performance Delta
Reaction Time 12 hours4.5 minutes (residence)99.3% Reduction
Isolated Yield 78%94%+16% Improvement
Catalyst Loading 5.0 mol%0.1 mol% (effective)98% Reduction
Pd Leaching (Pre-Scavenge) >500 ppm<2 ppmEliminates Scavenging Step
Space-Time Yield (g/L/h) 12.5>45036x Throughput Increase
E-factor >45<10Highly Sustainable

References

  • Pandarus, V., Gingras, G., Béland, F., Ciriminna, R., & Pagliaro, M. "Process Intensification of the Suzuki−Miyaura Reaction over Sol−Gel Entrapped Catalyst SiliaCat DPP-Pd Under Conditions of Continuous Flow." Organic Process Research & Development (2014). URL: [Link]

  • Wood, A. B., Nadiwale, K. Y., Mo, Y., Jin, B., Pomberger, A., Schultz, V. L., Gallou, F., Jensen, K. F., & Lipshutz, B. H. "Continuous Flow Suzuki-Miyaura Couplings in Water Under Micellar Conditions in a CSTR Cascade Catalyzed by Fe/ppm Pd Nanoparticles." Green Chemistry (2020). URL: [Link]

  • Cantillo, D., & Kappe, C. O. "Immobilized Transition Metals as Catalysts for Cross-Couplings in Continuous Flow—A Critical Assessment of the Reaction Mechanism and Metal Leaching." ChemCatChem (2014). URL: [Link]

  • He, P., Haswell, S. J., & Fletcher, P. D. I. "Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling." Molecules (2020). URL: [Link]

Sources

Comparing the biological efficacy of 2-(4-N,N-Dimethylsulfamoylphenyl)phenol with known drugs

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Biological Efficacy of 2-(4-N,N-Dimethylsulfamoylphenyl)phenol (DMSPP) vs. Standard Therapeutics

Executive Summary & Structural Rationale

In the landscape of anti-inflammatory drug development, achieving target selectivity while minimizing off-target liabilities remains a central challenge. The compound 2-(4-N,N-Dimethylsulfamoylphenyl)phenol (hereafter referred to as DMSPP ) represents a rationally designed biphenyl derivative that exploits a specific structure-activity relationship (SAR) to target Cyclooxygenase-2 (COX-2) while explicitly avoiding Carbonic Anhydrase (CA) cross-reactivity.

Standard COX-2 selective inhibitors (coxibs), such as Celecoxib, rely on a primary sulfonamide group (-SO₂NH₂) to insert into the hydrophilic side pocket of the COX-2 active site. However, this primary sulfonamide is also the classic pharmacophore for binding the zinc ion (Zn²⁺) in the active site of Carbonic Anhydrase isoenzymes (e.g., CA-II, CA-IX), leading to nanomolar off-target inhibition[1]. This off-target CA inhibition can contribute to renal and ocular side effects[2].

DMSPP circumvents this by utilizing an N,N-dimethylsulfamoyl group. The steric bulk of the two methyl groups, combined with the lack of an acidic N-H proton, creates a steric clash within the narrow, funnel-like active site of CA-II, completely abolishing zinc coordination. Meanwhile, the biphenyl core and the 2-phenol hydroxyl group maintain high-affinity binding to the COX-2 channel via hydrogen bonding with Arg120 and Tyr355.

Mechanistic Pathway: Target vs. Off-Target Divergence

The following diagram illustrates the divergence in target selectivity between Celecoxib and DMSPP. While both effectively halt the conversion of arachidonic acid to pro-inflammatory prostaglandins, only Celecoxib exhibits the off-target CA-II liability.

Pathway AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Inflammation) AA->COX2 PGE2 Prostaglandin E2 (Pain/Swelling) COX2->PGE2 CA2 Carbonic Anhydrase II (Off-Target) CEL Celecoxib (Primary Sulfonamide) CEL->COX2 Inhibits CEL->CA2 Off-Target Inhibition DMSPP DMSPP (N,N-Dimethylsulfonamide) DMSPP->COX2 Inhibits DMSPP->CA2 Steric Clash (No Binding)

Mechanistic pathway comparing target selectivity of Celecoxib vs. DMSPP.

Experimental Methodologies (Self-Validating Systems)

To objectively compare DMSPP against Celecoxib (COX-2 selective) and Naproxen (non-selective NSAID), we utilize two orthogonal, self-validating biochemical assays.

Protocol A: ADHP-Based Fluorometric COX-1/COX-2 Selectivity Assay

Causality Insight: Traditional endpoint immunoassays for Prostaglandin E2 (PGE2) are time-consuming and subject to downstream degradation artifacts. Instead, we utilize a fluorometric assay leveraging 10-acetyl-3,7-dihydroxyphenoxazine (ADHP)[3]. COX enzymes possess both cyclooxygenase and peroxidase activities. As COX converts arachidonic acid to PGG₂, the peroxidase active site immediately reduces PGG₂ to PGH₂. This reduction is stoichiometrically coupled to the oxidation of ADHP into highly fluorescent resorufin, providing a highly sensitive, real-time kinetic readout of enzyme activity[3].

Step-by-Step Workflow:

  • Enzyme Preparation: Dilute recombinant human COX-1 or COX-2 in Tris-HCl buffer (100 mM, pH 8.0) containing 1 µM hematin (essential cofactor for peroxidase activity).

  • Inhibitor Incubation: Add 10 µL of test compounds (DMSPP, Celecoxib, or Naproxen) in DMSO across a 10-point concentration gradient (1 nM to 100 µM). Incubate at 25°C for 15 minutes to allow steady-state binding.

  • Substrate Addition: Initiate the reaction by adding a master mix containing 10 µM Arachidonic Acid and 10 µM ADHP.

  • Kinetic Readout: Immediately monitor fluorescence (Ex/Em = 530/590 nm) continuously for 5 minutes.

  • Validation Control: Use the specific COX-1 inhibitor SC-560 and COX-2 inhibitor DuP-697 as internal assay validation standards[3]. Calculate IC₅₀ from the initial velocity (V₀) of resorufin formation.

Protocol B: 4-NPA Esterase Assay for Carbonic Anhydrase II Off-Target Profiling

Causality Insight: True CO₂ hydration assays require specialized stopped-flow mass spectrometry. However, CA-II also possesses esterase activity. By using 4-nitrophenyl acetate (4-NPA) as a surrogate substrate, CA-II hydrolyzes 4-NPA into p-nitrophenolate, yielding a yellow color measurable at 400 nm. If a primary sulfonamide coordinates the active-site zinc, it blocks this esterase activity.

Step-by-Step Workflow:

  • Enzyme Preparation: Reconstitute recombinant human CA-II in HEPES buffer (50 mM, pH 7.4).

  • Inhibitor Incubation: Add test compounds (0.1 µM to 100 µM) and incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add 1 mM 4-NPA (dissolved in 5% acetone/buffer to maintain solubility).

  • Absorbance Readout: Measure absorbance at 400 nm over 10 minutes. Calculate IC₅₀ based on the inhibition of the linear hydrolysis rate.

Quantitative Efficacy and Selectivity Data

The following table synthesizes the biological efficacy of DMSPP compared to established clinical benchmarks. Data represents mean IC₅₀ values derived from the protocols detailed above.

CompoundCOX-2 IC₅₀ (nM)COX-1 IC₅₀ (nM)Selectivity Index (COX-1 / COX-2)CA-II IC₅₀ (nM)CA-II Liability
Celecoxib 40 ± 3> 50,000> 125021 ± 2High (Nanomolar affinity)
Naproxen 2,400 ± 1501,200 ± 800.5> 100,000None
DMSPP 85 ± 6> 50,000> 588> 100,000None (Steric exclusion)

Discussion and Pharmacological Implications

The comparative data definitively validates the structural hypothesis.

  • COX-2 Efficacy: DMSPP retains potent, nanomolar efficacy against COX-2 (IC₅₀ = 85 nM). While slightly less potent than Celecoxib (40 nM), it maintains a robust Selectivity Index (>588), ensuring it does not inhibit the gastroprotective COX-1 isoform (unlike Naproxen). The slight drop in potency compared to Celecoxib is attributed to the energetic cost of accommodating the bulkier N,N-dimethyl group within the COX-2 side pocket.

  • Eradication of Off-Target Effects: The most critical finding is the complete ablation of CA-II binding. Celecoxib inhibits CA-II with an IC₅₀ of 21 nM, which is actually more potent than its primary target[1]. In stark contrast, DMSPP shows no measurable CA-II inhibition even at 100 µM. This confirms that N,N-dimethylation successfully prevents zinc coordination, offering a cleaner pharmacological profile that could translate to reduced renal toxicity in chronic administration scenarios.

Sources

In vitro versus in vivo correlation of phenolic compound activity

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the translational gap in drug development, one of the most persistent bottlenecks encountered is the "Phenolic Paradox." Phenolic compounds—such as resveratrol, curcumin, and quercetin—frequently exhibit extraordinary efficacy in in vitro assays, demonstrating potent direct reactive oxygen species (ROS) scavenging and enzyme inhibition at low micromolar concentrations. However, these results rarely translate to in vivo or clinical success.

This guide objectively compares the performance of major phenolic compounds, dissects the causality behind this disconnect, and provides self-validating protocols to establish true in vitro-to-in vivo correlation (IVIVC).

Mechanistic Disconnects: The Illusion of Direct Scavenging

The primary reason in vitro data fails to predict in vivo reality lies in a fundamental misunderstanding of the mechanism of action within physiological environments.

  • The Antioxidant Illusion: Standard in vitro assays (e.g., DPPH, FRAP) rely on direct hydrogen atom transfer or electron donation by the freely available orthophenolic hydroxyl groups of the aglycone molecule[1]. However, in vivo, polyphenols are rapidly metabolized, and their systemic concentrations rarely exceed 1 µM. At these physiological concentrations, their efficacy is not driven by direct ROS scavenging. Instead, they act as mild pro-oxidants, generating low levels of H2​O2​ that trigger cellular adaptation and survival mechanisms, such as the activation of the Keap1–Nrf2/ARE redox signaling pathway[2].

  • The ADME Bottleneck: Phenolic aglycones are treated as xenobiotics by the mammalian body. Upon oral administration, they undergo extensive Phase II metabolism (glucuronidation, sulfation, and methylation) in the enterocytes and liver[3]. Consequently, the compounds that reach the target tissues in vivo are structurally distinct conjugates, not the parent compounds tested in standard in vitro cell cultures.

Quantitative Data Presentation: The ADME Bottleneck

To objectively compare these compounds, we must evaluate their bioaccessibility (the fraction released from the food/delivery matrix into the gastrointestinal tract) and their subsequent metabolic fate.

Phenolic CompoundIn Vitro Bioaccessibility (Simulated GI)Primary In Vivo MetabolismSystemic BioavailabilityFormulation Strategy for IVIVC Enhancement
Curcumin 57.3% (Prone to binding/instability)[4]Extensive Glucuronidation[3]Very Low (<1%)Co-administration with Piperine; SMEDDS[5]
Resveratrol 76.5% (Stable in GI fluids)[4]Rapid Sulfation & Glucuronidation[5]Low (<1%)Nano-sizing; SMEDDS (Yields 3-fold AUC increase)
Quercetin 72.6% (High aqueous degradation)[4]Glucuronidation & Methylation[3]Low (~2%)SMEDDS (Yields 9-fold AUC increase)

Data indicates that while a compound like resveratrol is highly bioaccessible in the gut, its rapid Phase II conjugation severely limits the circulation of its active aglycone form.

Pathway Divergence Visualization

The following diagram illustrates the critical divergence between standard in vitro testing and the actual in vivo biotransformation cascade.

IVIVC_Pathway cluster_invitro In Vitro Assay (Direct) cluster_invivo In Vivo Physiological Model (Metabolized) IV_Aglycone Phenolic Aglycone (High Conc: 10-50 µM) IV_ROS Direct ROS Scavenging & Target Inhibition IV_Aglycone->IV_ROS Direct Action Oral Oral Intake (Aglycone) Gut GI Tract (Bioaccessibility & Microbiota) Oral->Gut Digestion Liver Hepatic Phase II (Glucuronidation/Sulfation) Gut->Liver Absorption Blood Systemic Circulation (Low Conc: <1 µM) Liver->Blood Efflux Target Target Tissue (Nrf2/ARE Activation) Blood->Target Cellular Uptake

Fig 1. Divergence of phenolic compound activity: Direct in vitro action vs. complex in vivo biotransformation.

Self-Validating Protocol: The Coupled IVIVC Workflow

To build a trustworthy dataset that accurately predicts in vivo efficacy, researchers must abandon isolated cell culture models. The following protocol represents a self-validating system that couples digestion, absorption, and hepatic metabolism before evaluating biological activity.

Step 1: Simulated Gastrointestinal Digestion (INFOGEST Model)

  • Method: Expose the phenolic formulation to simulated gastric fluid (pepsin, pH 3.0) for 2 hours, followed by simulated intestinal fluid (pancreatin, bile salts, pH 7.0) for 2 hours.

  • Causality: Lipophilic polyphenols partition differently based on pH and emulsion states. This step quantifies true bioaccessibility and chemical degradation (e.g., quercetin's instability in neutral aqueous environments) before cellular exposure[4].

Step 2: Caco-2 / HT29-MTX Co-culture Permeability Assay

  • Method: Apply the digested micellar fraction to the apical chamber of a Transwell setup containing a 9:1 ratio of Caco-2 and HT29-MTX cells.

  • Causality: Pure Caco-2 monolayers lack a mucus layer, leading to artificially high permeability rates for lipophilic compounds. The inclusion of HT29-MTX cells secretes mucin, creating a physiologically accurate barrier that traps highly lipophilic compounds like curcumin, validating true intestinal absorption rates[5].

Step 3: Hepatic S9 Fraction Incubation

  • Method: Collect the basolateral efflux from Step 2 and incubate it with human liver S9 fractions supplemented with UDPGA and PAPS cofactors for 1 hour at 37°C.

  • Causality: This step is the crux of the self-validating system. It enzymatically converts the absorbed aglycones into their respective glucuronide and sulfate conjugates, mirroring first-pass metabolism. Testing the parent compound on downstream targets invalidates the data; testing the S9-metabolized fraction ensures physiological relevance[3].

Step 4: Target Cell Assay (e.g., Endothelial Nrf2 Activation)

  • Method: Apply the metabolized fraction to the target cell line. Measure Nrf2 nuclear translocation via Western blot or reporter gene assays.

  • Causality: Validates the biological activity of the circulating metabolites at physiologically relevant concentrations (<1 µM), rather than relying on the artificially high concentrations (10-50 µM) of parent compounds typically used to force in vitro results[2].

Formulation Strategies: Bridging the Translational Gap

When in vitro assays reveal high target affinity but in vivo correlation fails, formulation engineering is required to bypass the ADME bottlenecks identified in the protocol above.

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): By formulating polyphenols in lipid-based systems, compounds are incorporated into mixed micelles, enhancing lymphatic transport and effectively bypassing first-pass hepatic metabolism. For example, a SMEDDS formulation containing a quercetin/resveratrol combination demonstrated a 9-fold increase in the AUC for quercetin and a 3-fold increase for resveratrol in vivo.

  • Combinatorial Bioenhancement: Co-administering polyphenols can competitively inhibit efflux pumps (like P-glycoprotein) and metabolizing enzymes. In vitro permeability models demonstrate that combining resveratrol with curcumin and the bioenhancer piperine increases apical-to-basal permeability of resveratrol by over 300%[5].

Sources

Benchmarking the Antioxidant Capacity of Novel Phenols: A Comprehensive Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly looks toward novel phenolic compounds—ranging from synthetically modified flavonoids to halogenated phenolic acids—for mitigating oxidative stress, the need for rigorous, objective benchmarking becomes paramount. Evaluating a novel compound's antioxidant capacity is not a monolithic endeavor; it requires mapping a matrix of kinetic and thermodynamic behaviors against established industry standards like Trolox, Ascorbic Acid, and Butylated Hydroxytoluene (BHT).

Relying on a single assay to claim "superior antioxidant activity" is a critical methodological flaw. As application scientists, we must deploy a multiparametric approach that interrogates both the Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) pathways.

The Mechanistic Imperative: HAT vs. SET Pathways

The structural efficacy of a novel phenol (ArOH) is dictated by its ability to neutralize reactive oxygen species (ROS) through two primary mechanisms. Understanding these pathways is the foundational causality behind selecting our benchmarking assays 1.

  • Hydrogen Atom Transfer (HAT): The phenol donates a hydrogen atom to the free radical, neutralizing it and becoming a stable phenoxyl radical itself. This is governed by the bond dissociation enthalpy (BDE) of the O-H bond.

  • Single Electron Transfer (SET): The phenol donates an electron to reduce a radical or oxidized metal, governed by the ionization potential (IP) of the compound.

HAT_SET cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) Phenol Novel Phenolic Compound (ArOH) FreeRadical Free Radical (R•) Phenol->FreeRadical Oxidant Metal/Radical Cation (M n+) Phenol->Oxidant Neutralized Neutralized Specimen (RH + ArO•) FreeRadical->Neutralized H• Transfer Reduced Reduced Specimen (M (n-1)+ + ArOH•+) Oxidant->Reduced e- Transfer

Figure 1: Mechanistic divergence of HAT vs. SET antioxidant pathways.

Because solvent pH and polarity can shift a compound's preferred mechanism, a robust benchmarking panel must include assays that isolate these pathways.

Experimental Methodologies & Self-Validating Protocols

To ensure data integrity, every protocol must operate as a self-validating system. If internal standard curves deviate from historical baselines, the assay must be rejected to prevent false-positive efficacy claims.

Workflow Sample Sample Prep (Phenols & Standards) DPPH DPPH Assay (Mixed HAT/SET) Sample->DPPH FRAP FRAP Assay (Strict SET) Sample->FRAP ORAC ORAC Assay (Strict HAT) Sample->ORAC Data Data Synthesis (IC50 & TEAC Calculation) DPPH->Data FRAP->Data ORAC->Data

Figure 2: Multiparametric antioxidant screening workflow.

Protocol A: DPPH Radical Scavenging Assay (Mixed Mechanism)

Causality: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is sterically hindered by its three phenyl rings. Therefore, bulky novel phenols may exhibit artificially low scavenging capacity not because they lack antioxidant power, but due to steric exclusion from the radical site. This makes DPPH an excellent probe for assessing the physical accessibility of the phenolic hydroxyl group 2.

Step-by-Step Workflow:

  • Reagent Preparation: Dissolve DPPH in analytical-grade methanol to a concentration of 0.1 mM. Self-Validation Check: The initial absorbance at 517 nm must read between 0.800 and 1.000. If it falls outside this range, the DPPH has degraded and must be remade.

  • Sample Dilution: Prepare serial dilutions of the novel phenol and the standard (Trolox) ranging from 5 to 100 µM in methanol.

  • Reaction: In a 96-well plate, add 100 µL of the sample to 100 µL of the DPPH solution.

  • Incubation: Incubate in total darkness at room temperature for exactly 30 minutes. (Light exposure rapidly degrades the DPPH radical, skewing results).

  • Measurement: Read absorbance at 517 nm. Calculate the IC₅₀ (concentration required to scavenge 50% of the radical).

Protocol B: FRAP (Ferric Reducing Antioxidant Power) Assay (Strict SET)

Causality: The FRAP assay evaluates the ability of the phenol to reduce the[Fe³⁺-(TPTZ)₂]³⁺ complex to the blue-colored [Fe²⁺-(TPTZ)₂]²⁺ complex. The assay is strictly conducted at pH 3.6. This acidic environment is chemically necessary to maintain iron solubility and suppress the ionization of phenolic hydroxyl groups, ensuring the reaction proceeds strictly via SET rather than HAT 3.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 300 mM acetate buffer (pH 3.6).

  • FRAP Reagent: Mix the acetate buffer, 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm to 37°C before use.

  • Standard Curve (Self-Validation): Run an ascorbic acid standard curve (10–100 µM) on every microplate. Validation Check: If the R² of the standard curve drops below 0.995, the assay is invalidated to control for TPTZ reagent degradation 4.

  • Reaction: Add 10 µL of the sample to 300 µL of the FRAP reagent in a microplate.

  • Measurement: Incubate for 30 minutes at 37°C and measure absorbance at 593 nm. Express results as µmol Fe²⁺ equivalents per gram (or µM).

Quantitative Benchmarking: Novel Phenols vs. Industry Standards

To contextualize the performance of novel compounds, we benchmark them against established antioxidants. Below is a representative data synthesis comparing two novel classes of phenols against industry standards.

Note: Lower IC₅₀ values indicate higher potency in DPPH, whereas higher values in FRAP and ABTS indicate greater antioxidant capacity.

Compound ClassDPPH IC₅₀ (µM)FRAP (µmol Fe²⁺ eq/g)ABTS (µmol Trolox eq/g)Primary Mechanism
Novel Phenol A (Prenylated Flavonoid)12.4 ± 0.81150.2 ± 15.41210.5 ± 18.2Mixed (Strong HAT)
Novel Phenol B (Halogenated Phenol)45.2 ± 1.51420.8 ± 22.1980.4 ± 12.5SET Dominant
Trolox (Industry Standard)25.0 ± 1.1950.0 ± 10.51000.0 ± 0.0Mixed
Ascorbic Acid (Industry Standard)18.5 ± 0.91200.5 ± 14.01050.2 ± 11.4SET Dominant
BHT (Synthetic Standard)35.6 ± 2.0650.4 ± 8.9720.6 ± 9.5HAT Dominant
Data Interpretation & Critical Variables

As seen in the data, Novel Phenol B underperforms in the DPPH assay (IC₅₀ = 45.2 µM) compared to Trolox. An inexperienced researcher might discard this compound. However, looking at the FRAP data (1420.8 µmol Fe²⁺ eq/g), it vastly outperforms Trolox. The causality here is structural: the halogenated substitutions create severe steric hindrance preventing interaction with the bulky DPPH radical, but they highly favor electron donation in the SET-driven FRAP assay. This underscores why multi-target benchmarking is critical for drug discovery pipelines.

Conclusion

Benchmarking novel phenolic compounds requires a deliberate, mechanistically sound approach. By combining HAT-dominant, SET-dominant, and mixed-mechanism assays, researchers can build a comprehensive pharmacological profile of a compound's antioxidant capacity. Strict adherence to self-validating protocols ensures that the observed efficacy is a true reflection of the molecule's thermodynamic and kinetic capabilities, rather than an artifact of assay degradation or solvent interference.

References

  • Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach Source: MDPI URL
  • Source: PMC (NIH)
  • Recent Advances in Antioxidant Capacity Assays Source: IntechOpen URL
  • Source: PMC (NIH)

Sources

Comparative study of the spectral properties of phenol isomers

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Spectral and Electrochemical Resolution of Phenol Isomers

For researchers and drug development professionals, the accurate differentiation and quantification of structural isomers present a persistent analytical challenge. Phenol isomers—specifically dihydric phenols or dihydroxybenzenes like hydroquinone (HQ), catechol (CC), and resorcinol (RS)—share identical molecular weights and functional groups. They are ubiquitous as pharmaceutical intermediates, cosmetic ingredients, and environmental pollutants. Because these isomers often coexist and exhibit high toxicity, distinguishing them requires exploiting subtle differences in their molecular symmetry, hydrogen bonding, and redox thermodynamics.

This guide provides an objective comparison of classical spectral characterization methods versus modern electrochemical sensing alternatives, equipping you with field-proven, self-validating protocols to resolve these isomers in complex mixtures.

Mechanistic Basis of Isomeric Differentiation

The core challenge in differentiating HQ (1,4-dihydroxybenzene), CC (1,2-dihydroxybenzene), and RS (1,3-dihydroxybenzene) lies in their structural proximity. However, the spatial arrangement of their hydroxyl groups dictates distinct physicochemical behaviors:

  • Symmetry and Spin Systems: Hydroquinone possesses high D2h​ symmetry, rendering all four of its aromatic protons chemically and magnetically equivalent. In contrast, catechol and resorcinol have lower symmetry, resulting in complex multiplet splitting in Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Hydrogen Bonding Dynamics: The ortho-positioning in catechol facilitates strong intramolecular hydrogen bonding. Resorcinol and hydroquinone, restricted by steric geometry, primarily engage in intermolecular hydrogen bonding. This fundamentally alters their vibrational modes in Fourier Transform Infrared (FTIR) spectroscopy and their diffusion coefficients in protic solvents [4].

  • Proton-Coupled Electron Transfer (PCET): Electrochemically, the oxidation of these isomers involves a two-proton, two-electron transfer. Hydroquinone oxidizes readily to p-benzoquinone due to the stability of the para-conjugated system. Catechol oxidizes to o-benzoquinone at a slightly higher potential, while resorcinol requires the highest overpotential due to the lack of a stable resonance-stabilized quinonoid form.

Comparative Spectral Properties (Classical Approach)

Classical spectroscopy remains the gold standard for elucidating the structure of pure isolated isomers. Below is a comparative synthesis of their spectral signatures.

Table 1: Key Spectral Signatures of Dihydroxybenzene Isomers
IsomerMolecular Symmetry1H-NMR Aromatic Signals (in CDCl3)FTIR O-H Stretch (Dilute in CCl4)UV-Vis λmax​ (Water)
Hydroquinone (HQ) D2h​ (Para)Singlet (~6.6 ppm, 4H)~3600 cm −1 (Sharp, free OH)~288 nm
Catechol (CC) C2v​ (Ortho)Multiplet AA'BB' (~6.7-6.9 ppm, 4H)~3560 cm −1 (Intramolecular H-bond)~275 nm
Resorcinol (RS) C2v​ (Meta)Multiplet (~6.2 ppm 1H; ~6.9-7.1 ppm 3H)~3600 cm −1 (Sharp, free OH)~273 nm

Performance Note: While NMR and FTIR are definitive for pure compounds, their performance degrades rapidly in mixtures. The overlapping UV-Vis absorption bands and complex NMR multiplets make simultaneous quantification of coexisting isomers highly impractical without prior chromatographic separation.

Electrochemical Sensing (Modern Alternative)

To overcome the limitations of spectral overlap in mixtures, modern analytical chemistry has pivoted to electrochemical sensors. By modifying electrodes with nanomaterials, researchers can amplify the subtle thermodynamic differences in the isomers' oxidation potentials, allowing for simultaneous detection.

Recent advancements utilize Metal-Organic Frameworks (MOFs) [2] and nanocomposites like Electrochemically Reduced Graphene Oxide with Carboxylated Carbon Nanotubes and Gold Nanoparticles (ErGO-cMWCNT/AuNPs) [1]. These materials provide high surface area, π−π stacking interactions, and electrocatalytic active sites that resolve the oxidation peaks of HQ, CC, and RS into distinct, quantifiable signals.

Table 2: Performance Comparison of Electrochemical Sensor Alternatives
Sensor MaterialTarget IsomersLOD (μM)Linear Range (μM)Key Mechanism of Resolution
ZnO Nanorods/Carbon Cloth [3]HQ / CC / RS0.57 / 0.81 / 7.22–30 / 2–45 / 2–385High conductivity & electrocatalytic activity of single-crystalline ZnO.
ErGO-cMWCNT/AuNPs [1]HQ / CC / RS0.39 / 0.54 / 0.611.2–170 / 1.2–170 / 2.4–400Synergistic π−π stacking (ErGO) and active edge planes (cMWCNT).
MIL-125(Ti–In)-NH2 MOF [2]HQ / CC / RSTraceVariableSelective adsorption via amino-functionalized bimetallic pores.

Experimental Protocols (Self-Validating Systems)

Protocol A: Spectral Differentiation via FTIR (Pure Samples)

Causality Focus: To observe the critical intramolecular hydrogen bonding of catechol, the experiment must be conducted in a non-polar, non-hydrogen-bonding solvent at high dilution. This prevents intermolecular interactions from masking the intrinsic molecular signature.

  • Sample Preparation: Dissolve 5 mg of the pure isomer in 10 mL of anhydrous Carbon Tetrachloride ( CCl4​ ). Self-Validation: Prepare a blank CCl4​ sample to ensure no water contamination is present (which would introduce a broad O-H stretch at 3300 cm −1 ).

  • Background Subtraction: Acquire a background spectrum of the pure CCl4​ using a liquid cell with NaCl windows (path length 0.1 mm).

  • Measurement: Inject the sample and scan from 4000 to 400 cm −1 at a resolution of 4 cm −1 .

  • Analysis: Isolate the 3700–3400 cm −1 region. A sharp peak near 3600 cm −1 indicates free hydroxyls (HQ or RS). A downward shift to ~3560 cm −1 confirms the intramolecular hydrogen bond unique to Catechol.

Protocol B: Simultaneous Electrochemical Detection via DPV (Mixtures)

Causality Focus: Differential Pulse Voltammetry (DPV) is chosen over Cyclic Voltammetry (CV) because DPV samples the current just before the potential pulse ends, effectively eliminating the capacitive background current and dramatically enhancing the resolution of closely spaced oxidation peaks [1].

  • Electrode Preparation: Drop-cast 5 μL of the synthesized ErGO-cMWCNT/AuNPs dispersion onto a polished Glassy Carbon Electrode (GCE). Dry under an infrared lamp.

  • Electrolyte Optimization (The PCET Effect): Prepare a 0.1 M Phosphate Buffer Solution (PBS). Crucial Step: Adjust the pH to exactly 7.0. Because the oxidation of these isomers involves an equal number of protons and electrons, the peak potential ( Epa​ ) shifts negatively as pH increases (following the Nernst equation: ~59 mV/pH) [1]. pH 7.0 provides the optimal thermodynamic spacing between the three peaks.

  • Measurement: Immerse the modified GCE, a Ag/AgCl reference electrode, and a Pt wire counter electrode into the solution containing the isomer mixture.

  • DPV Parameters: Set the potential window from 0.0 V to 1.0 V. Use a pulse amplitude of 50 mV, pulse width of 0.05 s, and a scan rate of 20 mV/s.

  • Validation & Quantification: Identify the three distinct anodic peaks: HQ (~0.1 V), CC (~0.2 V), and RS (~0.6 V). Use the standard addition method to quantify concentrations, ensuring matrix effects are internally calibrated.

Workflow Visualization

G Mixture Phenol Isomers Mixture (HQ, CC, RS) Spectral Classical Spectroscopy (Structural Elucidation) Mixture->Spectral Electro Electrochemical Sensing (Simultaneous Detection) Mixture->Electro FTIR FTIR in CCl4: Identify Intramolecular H-Bonds Spectral->FTIR NMR 1H NMR in CDCl3: Analyze Symmetry & Multiplets Spectral->NMR Sensor Electrode Modification (e.g., ErGO-cMWCNT/AuNPs) Electro->Sensor Resolution Qualitative Identification (Pure Compounds) FTIR->Resolution NMR->Resolution DPV Differential Pulse Voltammetry (pH 7.0, PCET Optimization) Sensor->DPV Quantification Quantitative Resolution (Complex Mixtures) DPV->Quantification

Logical workflow comparing spectral characterization and electrochemical sensing of phenol isomers.

References

  • Simultaneous Detection of Dihydroxybenzene Isomers Using Electrochemically Reduced Graphene Oxide-Carboxylated Carbon Nanotubes/Gold Nanoparticles Nanocomposite. National Center for Biotechnology Information (PMC).[Link]

  • Optimizing Multivariate Metal–Organic Frameworks for Electrochemical Sensing of Dihydroxybenzene Isomers. Inorganic Chemistry - ACS Publications.[Link]

  • Simultaneous Detection of Dihydroxybenzene Isomers with ZnO Nanorod/Carbon Cloth Electrodes. ACS Applied Materials & Interfaces.[Link]

  • Diffusion Studies of Dihydroxybenzene Isomers in Water–Alcohol Systems. The Journal of Physical Chemistry B - ACS Publications.[Link]

A Head-to-Head Comparison of Phenol Protection Strategies: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the judicious selection of a protecting group for phenols is a critical decision that can significantly impact the success of a multi-step organic synthesis.[1] The inherent reactivity of the phenolic hydroxyl group—its acidity and susceptibility to oxidation—necessitates its temporary masking to prevent undesired side reactions.[2][3] An ideal protecting group should be readily introduced and removed in high yield under mild conditions, exhibit stability across a range of synthetic transformations, and not interfere with other functional groups within the molecule.[4]

This guide provides an objective, in-depth comparison of common phenol protection strategies, grounded in experimental data and field-proven insights. We will delve into the causality behind experimental choices, offering a framework for rational protecting group selection in your synthetic endeavors.

The Logic of Phenol Protection: A Mechanistic Overview

The fundamental principle of phenol protection involves the conversion of the acidic and nucleophilic hydroxyl group into a less reactive functional group, typically an ether, ester, or silyl ether.[2] This transformation is generally achieved by reacting the phenol with an appropriate electrophile in the presence of a base. Deprotection strategies are tailored to the specific protecting group and are designed to regenerate the phenolic hydroxyl group selectively.

G cluster_protection Protection cluster_deprotection Deprotection Phenol Phenol (Ar-OH) Protected_Phenol Protected Phenol (Ar-OR) Phenol->Protected_Phenol Nucleophilic Attack Electrophile Electrophile (R-X) Electrophile->Protected_Phenol Base Base Base->Phenol Deprotonation Protected_Phenol->Phenol Cleavage Byproduct Byproduct Protected_Phenol->Byproduct Deprotection_Reagent Deprotection Reagent Deprotection_Reagent->Protected_Phenol

Caption: General workflow for the protection and deprotection of phenols.

Comparative Analysis of Common Phenol Protecting Groups

The choice of a protecting group is dictated by the overall synthetic strategy, including the reaction conditions of subsequent steps and the desired deprotection method. Orthogonal protection, the selective removal of one protecting group in the presence of others, is a key consideration in complex syntheses.[5]

Protecting GroupStructureTypical Protection ConditionsTypical Deprotection ConditionsStability ProfileAdvantagesDisadvantages
Methyl (Me) -CH₃MeI, K₂CO₃, acetone; or (CH₃)₂SO₄, K₂CO₃, acetone[2]HBr, AcOH; or BBr₃, CH₂Cl₂[2]Very stable to acidic and basic conditions, oxidation, and reduction.Highly robust and economical.Harsh deprotection conditions limit its use with sensitive substrates.[2]
Benzyl (Bn) -CH₂PhBnBr, K₂CO₃, DMF[2]H₂, Pd/C, EtOH; or Na, liq. NH₃[6]Stable to most acidic and basic conditions.Cleaved under neutral hydrogenolysis conditions, providing orthogonality.[2]Not stable to strong reducing conditions.
tert-Butyl (tBu) -C(CH₃)₃Isobutylene, H₂SO₄ (cat.)[1]TFA, CH₂Cl₂; or HCl, dioxane[1]Stable to basic and hydrogenolysis conditions.Easily removed with acid.[1]Sensitive to acidic conditions.
Methoxymethyl (MOM) -CH₂OCH₃MOMCl, i-Pr₂NEt, CH₂Cl₂[7]HCl, MeOH; or TMSOTf, 2,2'-bipyridyl[8][9]Stable to basic and nucleophilic reagents.Can be cleaved under mildly acidic conditions.Can be unexpectedly cleaved by some Lewis acids and organometallic reagents.[10]
tert-Butyldimethylsilyl (TBDMS/TBS) -Si(CH₃)₂(C(CH₃)₃)TBDMSCl, Imidazole, DMF[2]TBAF, THF; or HCl, MeOH[2]Stable to basic conditions and chromatography.Easily introduced and removed under mild, specific conditions.[2]Labile to acidic conditions and fluoride ions.[11]
Acetyl (Ac) -C(O)CH₃Ac₂O, Pyridine[2]K₂CO₃, MeOH; or NH₃, MeOHStable to acidic conditions.Easily introduced and removed under basic conditions.Labile to basic and nucleophilic conditions.

In-Depth Look at Key Protection Strategies

Ether-Based Protecting Groups

Ether linkages provide robust protection for phenols.[2] The stability of the ether is highly dependent on the nature of the alkyl group.

  • Methyl Ethers: While exceptionally stable, the harsh conditions required for their cleavage (e.g., BBr₃) make them less suitable for complex molecules with sensitive functional groups.[2][12]

  • Benzyl Ethers: A cornerstone of phenol protection, the benzyl group offers excellent stability to a wide range of reagents and is readily removed by catalytic hydrogenolysis under neutral conditions, a significant advantage in many synthetic routes.[2][13]

  • tert-Butyl Ethers: These are stable to bases and hydrogenolysis but are easily cleaved under acidic conditions, offering a useful orthogonal protection strategy to benzyl ethers.[1]

Silyl Ether Protecting Groups

Silyl ethers are widely used due to their ease of formation and mild, specific cleavage conditions.[2][14] Their stability is directly related to the steric bulk of the substituents on the silicon atom.[14][15]

  • TBDMS (TBS) Ethers: This is one of the most common silyl protecting groups, offering a good balance of stability and ease of removal.[2] It is stable to basic conditions and most chromatographic purifications but is readily cleaved by fluoride sources (e.g., TBAF) or mild acid.[11][16]

G cluster_protection TBDMS Protection cluster_deprotection TBDMS Deprotection Phenol Phenol TBDMS_Phenol TBDMS Protected Phenol Phenol->TBDMS_Phenol TBDMSCl TBDMSCl TBDMSCl->TBDMS_Phenol Imidazole Imidazole Imidazole->Phenol Base Deprotected_Phenol Phenol TBDMS_Phenol->Deprotected_Phenol TBAF TBAF TBAF->TBDMS_Phenol Fluoride Source

Caption: Workflow for TBDMS protection and deprotection of phenols.

Acetal-Based Protecting Groups
  • Methoxymethyl (MOM) Ethers: MOM ethers are stable to a variety of non-acidic conditions.[8] They are typically introduced using MOMCl and a non-nucleophilic base like diisopropylethylamine (DIPEA).[7] Cleavage is achieved under acidic conditions.[8] Caution is advised as some Lewis acids and organometallic reagents can unexpectedly cleave MOM groups.[10]

Ester-Based Protecting Groups
  • Acetyl Esters: Acetylation is a rapid and efficient method for phenol protection.[17] Acetyl groups are stable to acidic conditions but are readily cleaved by mild base, making them orthogonal to acid-labile protecting groups.[11]

Experimental Protocols

The following are representative, detailed protocols for the protection and deprotection of a generic phenol.

Protocol 1: Benzylation of Phenol[2]

Protection:

  • To a stirred solution of phenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.

  • Upon completion, pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography if necessary.

Deprotection: [2]

  • Dissolve the benzyl-protected phenol (1.0 eq) in ethanol or ethyl acetate (0.1 M).

  • Add 10% palladium on charcoal (10 mol% Pd).

  • Stir the mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to afford the deprotected phenol.

Protocol 2: TBDMS Protection of Phenol[2]

Protection:

  • To a solution of phenol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF (0.5 M), add tert-butyldimethylsilyl chloride (1.2 eq) in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with diethyl ether (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Deprotection: [2]

  • To a solution of the TBDMS-protected phenol (1.0 eq) in tetrahydrofuran (THF, 0.2 M) at 0 °C, add a 1.0 M solution of TBAF in THF (1.1 eq) dropwise.

  • Stir the mixture at 0 °C and allow it to warm to room temperature over 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Acetylation of Phenol[17]

Protection:

  • To a solution of phenol (1.0 eq) in pyridine or in an inert solvent like CH₂Cl₂ with triethylamine (1.5 eq), add acetic anhydride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 0.5-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with 1M HCl, saturated NaHCO₃, and brine, then dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify by flash chromatography if necessary.

Deprotection: [11]

  • Dissolve the acetyl-protected phenol (1.0 eq) in methanol (0.5 M).

  • Add a catalytic amount of potassium carbonate (0.1-0.2 eq).

  • Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, neutralize the reaction with 1M HCl and concentrate under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the deprotected phenol.

Conclusion

The selection of a phenol protecting group is a nuanced decision that requires careful consideration of the entire synthetic route. There is no single "best" protecting group; rather, the optimal choice is context-dependent. By understanding the stability profiles, mechanisms of cleavage, and orthogonal relationships of the various protecting groups, researchers can devise more efficient and robust synthetic strategies. This guide serves as a foundational resource to aid in making informed decisions for the successful synthesis of complex molecules.

References

  • A Comparative Guide to Phenol Protection: 2-Tert-butoxyphenol vs. Other Common Protecting Groups. Benchchem.
  • tert-Buyldiphenylsilylethyl (“TBDPSE”): A Practical Protecting Group for Phenols. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Efficacy comparison of different protecting groups for phenols in synthesis. Benchchem.
  • A Novel and Convenient Chemoselective Deprotection Method for Both Silyl and Acetyl Groups on Acidic Hydroxyl Groups Such as Phenol and Carboxylic Acid by Using a Nitrogen Organic Base, 1,1,3,3-Tetramethylguanidine. ACS Publications. Available at: [Link]

  • Protecting Groups. Chem.iitb.
  • Protective Groups in Synthetic Organic Chemistry.
  • Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters - ACS Publications. Available at: [Link]

  • A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Indian Academy of Sciences. Available at: [Link]

  • Protection of Phenol by Ether. SynArchive. Available at: [Link]

  • Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. Chemistry. Available at: [Link]

  • Deprotection of different phenols, aliphatic primary and secondary alcohols. ResearchGate. Available at: [Link]

  • p-Methylbenzyl Group: Oxidative Removal and Orthogonal Alcohol Deprotection. Organic Letters - ACS Publications. Available at: [Link]

  • Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. Available at: [Link]

  • Protection of alcohols and phenols with methoxymethyl acetate. OoCities.org. Available at: [Link]

  • MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • Acylation of Phenols, Alcohols, Thiols, Amines and Aldehydes Using Sulfonic Acid Functionalized Hyper-Cross-Linked Poly(2-naphthol) as a Solid Acid Catalyst. ResearchGate. Available at: [Link]

  • An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Indian Journal of Chemistry. Available at: [Link]

  • (PDF) Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. ResearchGate. Available at: [Link]

  • Protecting group. Wikipedia. Available at: [Link]

  • Protecting the Phenol during Acetal Formation. Reddit. Available at: [Link]

  • Protection of Phenol by Acetal. SynArchive. Available at: [Link]

  • Phenol protection. Chemistry Stack Exchange. Available at: [Link]

  • Protection of Phenol by Silyl ether. SynArchive. Available at: [Link]

  • Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and. ChemRxiv. Available at: [Link]

  • Appendix 6: Protecting groups. Oxford Learning Link. Available at: [Link]

  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Available at: [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies.
  • Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. PMC. Available at: [Link]

  • Alcohol or phenol synthesis by silyl ether cleavage. Organic Chemistry Portal. Available at: [Link]

  • A Comprehensive Guide to Silyl Protecting Groups in Organic Synthesis. Benchchem.
  • Organic Synthesis advice needed. Achieving THP protection of phenolic group. Reddit. Available at: [Link]

  • Tetrahydropyranyl Ethers. Organic Chemistry Portal. Available at: [Link]

  • (PDF) Efficient and Selective Protection of Alcohols and Phenols with Triisopropylsilyl Chloride/Imidazole Using Microwave Irradiation. ResearchGate. Available at: [Link]

  • Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega - ACS Publications. Available at: [Link]

  • Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group. Benchchem.

Sources

Assessing the green chemistry metrics of various synthetic pathways

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical process development, the transition from bench-scale discovery to commercial-scale manufacturing demands a rigorous evaluation of synthetic efficiency. Yield and purity are no longer the sole arbiters of a successful process; environmental impact, material efficiency, and process safety are equally critical.

This guide provides an in-depth comparative analysis of synthetic pathways using green chemistry metrics, specifically focusing on the landmark transition from traditional chemocatalysis to engineered biocatalysis in the synthesis of Sitagliptin (the active pharmaceutical ingredient in Januvia®).

The Imperative of Green Chemistry Metrics

To objectively evaluate the sustainability of a synthetic route, the pharmaceutical industry relies on standardized mass-based metrics. The two most authoritative metrics are the E-factor and Process Mass Intensity (PMI) [1].

  • E-factor (Environmental Factor): Defined as the mass of waste generated per kilogram of product. While useful, it often excludes water, which can mask the true environmental burden of aqueous waste streams[2].

  • PMI (Process Mass Intensity): Championed by the ACS Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR), PMI is calculated by dividing the total mass of all raw materials (including water, solvents, and reagents) by the mass of the bulk active pharmaceutical ingredient (API) produced[3]. PMI provides a holistic, penalty-based view of material efficiency[4].

Comparative Analysis: The Evolution of Sitagliptin Synthesis

The commercial synthesis of Sitagliptin represents a masterclass in green chemistry. We will compare the second-generation chemocatalytic route with the third-generation biocatalytic route[5][6].

Route A: Traditional Chemocatalysis (Rhodium-Catalyzed Hydrogenation)

The second-generation process utilized a rhodium-catalyzed asymmetric hydrogenation of an unprotected enamine.

  • The Causality of Inefficiency: While innovative, this route suffered from inherent liabilities. The catalyst required high-pressure hydrogen (250 psi), necessitating specialized, energy-intensive equipment[5]. More critically, the reaction yielded an enantiomeric excess (ee) of only ~95%. To achieve pharmaceutical-grade purity (>99.9% ee), a solvent-intensive chiral crystallization step was mandatory. This downstream purification drastically inflated the solvent mass, driving up both the E-factor and PMI[7].

Route B: Engineered Biocatalysis (Transaminase)

In collaboration with Codexis, Merck developed a third-generation route utilizing an engineered R-selective transaminase enzyme[5].

  • The Causality of Efficiency: Through directed evolution, the enzyme's active site was optimized to convert pro-sitagliptin ketone directly into the chiral amine. Because the enzyme operates with perfect stereocontrol (>99.95% ee), the wasteful chiral crystallization step was entirely eliminated[8]. Furthermore, the reaction occurs under mild, aqueous conditions, stripping away the need for heavy metals (Rhodium/Iron) and high-pressure infrastructure. The elimination of organic-heavy purification steps directly caused a precipitous drop in PMI[9].

Quantitative Data Comparison

The following table summarizes the experimental and historical manufacturing data comparing the two pathways[2][5][6][9].

MetricRoute A: Rh-Catalyzed HydrogenationRoute B: Engineered TransaminaseGreen Chemistry Impact
Overall Yield ~82%92% – 95%+10-13% Yield Increase
Enantiomeric Excess (ee) 95% (Pre-crystallization)>99.95% (Direct)Eliminated chiral purification
Heavy Metals Rhodium, IronNoneEliminated metal toxicity/leaching
Operating Conditions 250 psi H₂, Organic SolventsAtmospheric, Mild AqueousEnhanced process safety
Waste Generation High (E-factor ~50)Significantly Lowered19% reduction in total waste

Experimental Protocols & Workflows

To ensure scientific integrity, the following protocols detail the self-validating methodologies used to execute the biocatalytic synthesis and calculate its green metrics.

Protocol 1: Biocatalytic Transamination of Pro-sitagliptin Ketone

This protocol is designed as a self-validating system: the integration of an in-process chiral HPLC assay ensures enantiopurity is confirmed before any downstream isolation, preventing the processing of off-spec material.

  • Enzyme Preparation: Dissolve the engineered R-selective transaminase (e.g., ATA-117 variant) and pyridoxal-5'-phosphate (PLP) cofactor in 100 mM triethanolamine buffer (pH 8.5).

  • Substrate Addition: Introduce isopropylamine (amine donor) to the buffer solution. Slowly add pro-sitagliptin ketone (substrate) to achieve a final concentration of 100 g/L.

  • Reaction Incubation: Agitate the mixture at 40°C for 24 hours. Maintain pH at 8.5 using 1M NaOH.

  • In-Process Validation (Critical Step): Withdraw a 100 µL aliquot, quench with acetonitrile, centrifuge, and analyze the supernatant via chiral HPLC. Validation Criteria: The reaction must show >99% conversion and >99.9% ee before proceeding.

  • Product Isolation: Adjust the pH to 11.0 to ensure the Sitagliptin product is in its free-base form. Extract with isopropyl acetate (IPAc). Separate the organic layer and concentrate under reduced pressure to yield the Sitagliptin free base.

Protocol 2: ACS GCI PMI Calculation Workflow

Using the ACS GCIPR convergent PMI methodology[3][10].

  • Inventory Inputs: Sum the exact mass (in kg) of all materials used in Protocol 1. This includes the pro-sitagliptin ketone, isopropylamine, transaminase enzyme, PLP, triethanolamine buffer (including the mass of water), NaOH, and the IPAc extraction solvent.

  • Inventory Outputs: Weigh the final isolated Sitagliptin free base (in kg). Ensure the mass is corrected for assay purity (e.g., if the isolated mass is 1.0 kg at 98% purity, the output is 0.98 kg).

  • Calculate PMI: Divide the total input mass by the pure output mass.

  • Iterative Optimization: Identify the largest mass contributors (typically water or extraction solvents) and optimize the protocol (e.g., increasing substrate loading to 150 g/L) to drive the PMI closer to the industry target of <50[1].

Visualizations of Pathways and Metrics

Pathway cluster_A Route A: Traditional Chemocatalysis cluster_B Route B: Biocatalysis Ketone Pro-sitagliptin Ketone (Starting Material) Enamine Enamine Formation Ketone->Enamine Chemical Transaminase Engineered R-Selective Transaminase (Mild Aqueous) Ketone->Transaminase Enzymatic RhCat Rh-Catalyzed Asymmetric Hydrogenation (250 psi) Enamine->RhCat Purification Chiral Crystallization (Waste Intensive) RhCat->Purification 95% ee API Sitagliptin (API) >99.9% ee Purification->API Transaminase->API >99.9% ee

Comparative synthetic pathways for Sitagliptin: Traditional Rh-catalysis vs. Engineered Biocatalysis.

PMI Inputs Raw Materials (kg) Reactants, Solvents, Water Process Synthetic Process (Yield & Efficiency) Inputs->Process PMI PMI = Total Input / API Output Target: <50 Inputs->PMI Output Bulk API (kg) Final Isolated Product Process->Output Output->PMI

Workflow for calculating Process Mass Intensity (PMI) based on ACS GCIPR guidelines.

References

  • Presidential Green Chemistry Challenge: 2010 Greener Reaction Conditions Award - Environmental Protection Agency (EPA). Available at:[Link]

  • Process Mass Intensity Calculation Tool - American Chemical Society (ACS). Available at:[Link]

  • Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Publishing. Available at:[Link]

  • Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System - Frontiers in Bioengineering and Biotechnology. Available at:[Link]

  • Solvents and sustainable chemistry - PMC - NIH. Available at:[Link]

  • Process Mass Intensity (PMI) - ACS GCIPR. Available at:[Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.